Product packaging for Desvenlafaxine-d10(Cat. No.:CAS No. 1062607-49-1)

Desvenlafaxine-d10

Cat. No.: B602749
CAS No.: 1062607-49-1
M. Wt: 273.44
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Rac-O-Desmethyl Venlafaxine-D10 is a labelled analogue of O-Desmethyl Venlafaxine, a metabolite of Venlafaxine. Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) that is used as an antidepressant. According to different doses, it effects on serotonergic transmission, noradrenergic systems and dopaminergic neurotransmission. Venlafaxine is commonly used to treat depression, general anxiety disorder, social phobia, panic disorder, and vasomotor symptoms.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15D10NO2 B602749 Desvenlafaxine-d10 CAS No. 1062607-49-1

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6-decadeuterio-1-[2-(dimethylamino)-1-(4-hydroxyphenyl)ethyl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3/i3D2,4D2,5D2,10D2,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYIDSXMWOZKMP-SZWCYPPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])(C(CN(C)C)C2=CC=C(C=C2)O)O)([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is Desvenlafaxine-d10 and its chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the chemical properties and applications of Desvenlafaxine-d10.

Introduction

This compound is a deuterium-labeled isotopologue of Desvenlafaxine, an active metabolite of the antidepressant venlafaxine. As a serotonin-norepinephrine reuptake inhibitor (SNRI), Desvenlafaxine is utilized in the treatment of major depressive disorder. The incorporation of ten deuterium atoms into the Desvenlafaxine molecule renders this compound an invaluable tool in analytical and research settings, primarily as an internal standard for quantitative mass spectrometry-based assays. This guide provides a comprehensive overview of the chemical properties of this compound, its synthesis, and its application in experimental protocols.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of Desvenlafaxine and this compound

PropertyDesvenlafaxineThis compound
Molecular Formula C₁₆H₂₅NO₂C₁₆H₁₅D₁₀NO₂
Molecular Weight 263.38 g/mol 273.44 g/mol [1]
CAS Number 93413-62-81062607-49-1[1]
Appearance White to off-white powderWhite solid[1]
Melting Point Not availableNot available
Boiling Point Not availableNot available
Solubility Soluble in water (pH dependent), ethanol, DMSO, and dimethylformamide.Inferred to be similar to Desvenlafaxine

Synthesis of this compound

A specific, detailed synthesis protocol for this compound is not publicly available. However, a plausible synthetic route can be conceptualized based on established methods for the synthesis of Desvenlafaxine, incorporating deuterated reagents at key steps. One potential pathway involves the use of deuterated precursors in the final stages of the synthesis.

A common route to Desvenlafaxine involves the demethylation of venlafaxine or the synthesis from a protected p-hydroxyphenylacetic acid derivative.[2][3][4][5] To introduce the ten deuterium atoms, a possible strategy would involve the use of deuterated reagents during the reduction and methylation steps of a synthetic intermediate.

Below is a logical workflow illustrating a potential synthetic pathway for this compound.

G cluster_0 Synthesis of Deuterated Intermediate cluster_1 Final Synthesis Steps Protected_Precursor Protected p-hydroxyphenylacetic acid derivative Condensation Condensation Protected_Precursor->Condensation Cyclohexanone_d10 Cyclohexanone-d10 Cyclohexanone_d10->Condensation Deuterated_Intermediate_1 Deuterated Intermediate Condensation->Deuterated_Intermediate_1 Reduction Reduction with Deuterated Reducing Agent (e.g., LiAlD4) Deuterated_Intermediate_1->Reduction Deuterated_Intermediate_2 Deuterated Amino Intermediate Reduction->Deuterated_Intermediate_2 Dimethylation Dimethylation (e.g., with deuterated formaldehyde and formic acid) Deuterated_Intermediate_2->Dimethylation Deprotection Deprotection Dimethylation->Deprotection Desvenlafaxine_d10 This compound Deprotection->Desvenlafaxine_d10 G Plasma_Sample Plasma Sample (100 µL) Add_IS Add this compound Internal Standard (25 µL) Plasma_Sample->Add_IS Protein_Precipitation Add Methanol (300 µL) Add_IS->Protein_Precipitation Vortex Vortex (1 min) Protein_Precipitation->Vortex Centrifuge Centrifuge (10,000 rpm, 10 min) Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer LC_MS_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_MS_Analysis G Desvenlafaxine Desvenlafaxine UGT_Enzymes UGT Enzymes (Major Pathway) Desvenlafaxine->UGT_Enzymes CYP3A4 CYP3A4 (Minor Pathway) Desvenlafaxine->CYP3A4 Excretion Renal Excretion Desvenlafaxine->Excretion Unchanged Glucuronide_Metabolite Desvenlafaxine-O-glucuronide UGT_Enzymes->Glucuronide_Metabolite Glucuronide_Metabolite->Excretion Oxidative_Metabolite Oxidative Metabolite CYP3A4->Oxidative_Metabolite Oxidative_Metabolite->Excretion

References

Navigating the Isotopic Landscape: A Technical Guide to the Synthesis and Characterization of Desvenlafaxine-d10 for Advanced Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and characterization of Desvenlafaxine-d10, a deuterated analog of the serotonin-norepinephrine reuptake inhibitor (SNRI) Desvenlafaxine. The inclusion of ten deuterium atoms can offer significant advantages in metabolic studies, pharmacokinetic research, and as an internal standard for quantitative bioanalysis. This document outlines a plausible synthetic pathway, detailed experimental protocols for characterization, and a summary of key analytical data.

Introduction to Desvenlafaxine and the Role of Isotopic Labeling

Desvenlafaxine, the major active metabolite of venlafaxine, is a widely prescribed antidepressant.[1][2] It functions by inhibiting the reuptake of serotonin and norepinephrine in the central nervous system.[3][4][5][6][7] Isotopic labeling with stable isotopes like deuterium (²H) is a powerful technique used to trace the metabolic fate of drugs and to serve as internal standards in mass spectrometry-based quantification.[8][9][10][11] The synthesis of this compound involves the introduction of deuterium atoms at specific molecular positions, creating a molecule that is chemically identical to Desvenlafaxine but with a higher mass, making it distinguishable in analytical assays.

A Plausible Synthetic Pathway for this compound

A potential starting point is the synthesis of Venlafaxine-d6, where the two N-methyl groups are replaced with trideuteromethyl (CD₃) groups. To achieve a d10 labeling, the four hydrogens on the ethylamine chain adjacent to the nitrogen would also need to be replaced with deuterium. This can be accomplished by using deuterated reducing agents during the synthesis.

One possible synthetic approach starts from p-methoxyphenylacetonitrile and utilizes deuterated reagents in key steps.

Synthesis_Pathway A p-methoxyphenylacetonitrile B 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol A->B C 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol B->C D Venlafaxine-d10 C->D E This compound D->E reagent1 Cyclohexanone, NaOD/D2O reagent2 LiAlD4 reagent3 CD2O, DCOOD reagent4 L-Selectride®

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

Synthesis of Venlafaxine-d10 (Intermediate)
  • Condensation: React p-methoxyphenylacetonitrile with cyclohexanone in the presence of a deuterated base such as sodium deuteroxide (NaOD) in heavy water (D₂O) to form 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol.

  • Reduction: Reduce the nitrile group of the resulting compound using a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄) to yield 1-[2-amino-d₂-1-(4-methoxyphenyl)ethyl-d₂]cyclohexanol.

  • Reductive Amination: Perform reductive amination using deuterated formaldehyde (CD₂O) and deuterated formic acid (DCOOD) to introduce two trideuteromethyl groups onto the primary amine, yielding Venlafaxine-d10.

O-Demethylation to this compound
  • Demethylation Reaction: Treat the synthesized Venlafaxine-d10 with a demethylating agent. L-Selectride® has been reported for the demethylation of venlafaxine and would be a suitable choice.[12] The reaction is typically carried out in an appropriate solvent like tetrahydrofuran (THF).

  • Work-up and Purification: After the reaction is complete, quench the reaction mixture carefully. The product, this compound, can then be extracted and purified using standard techniques such as column chromatography or recrystallization.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and extent of deuteration of the synthesized this compound.

Analytical Techniques and Expected Data
Analytical TechniqueParameter MeasuredExpected Result for this compound
¹H NMR Proton SignalsSignificant reduction or absence of signals corresponding to the N-dimethyl and adjacent ethyl protons.
²H NMR Deuterium SignalsPresence of signals corresponding to the positions of deuterium incorporation.
Mass Spectrometry (MS) Molecular Ion Peak ([M+H]⁺)A molecular ion peak at m/z 274.2, which is 10 units higher than that of unlabeled Desvenlafaxine (m/z 264.2).
High-Performance Liquid Chromatography (HPLC) PurityA single major peak indicating high purity, with retention time similar to unlabeled Desvenlafaxine.

Mechanism of Action: Signaling Pathway

Desvenlafaxine exerts its therapeutic effect by blocking the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft. This leads to an increased concentration of these neurotransmitters, enhancing neurotransmission.[3][5]

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_vesicle Vesicles with 5-HT & NE presynaptic_terminal Presynaptic Terminal presynaptic_vesicle->presynaptic_terminal Release serotonin 5-HT presynaptic_terminal->serotonin norepinephrine NE presynaptic_terminal->norepinephrine postsynaptic_receptor Postsynaptic Receptors serotonin->postsynaptic_receptor Binding sert SERT serotonin->sert Reuptake norepinephrine->postsynaptic_receptor Binding net NET norepinephrine->net Reuptake desvenlafaxine This compound desvenlafaxine->sert Inhibition desvenlafaxine->net Inhibition

Caption: Mechanism of action of this compound.

Experimental Workflow for Characterization

The following workflow outlines the key steps in confirming the successful synthesis and purity of this compound.

Experimental_Workflow start Synthesized This compound hplc HPLC Analysis start->hplc Purity Check ms Mass Spectrometry hplc->ms If Pure nmr NMR Spectroscopy (¹H and ²H) ms->nmr Confirm Mass data_analysis Data Analysis and Structure Confirmation nmr->data_analysis Confirm Deuteration final_product Pure this compound data_analysis->final_product Structure Verified

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide provides a comprehensive overview for the synthesis and characterization of this compound. The proposed synthetic route, coupled with detailed analytical protocols, offers a solid foundation for researchers to produce and validate this valuable tool for advanced pharmaceutical and metabolic research. The use of this compound as an internal standard will undoubtedly enhance the accuracy and reliability of future bioanalytical studies.

References

The Core Mechanism of Action of Desvenlafaxine: A Serotonin-Norepinephrine Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Desvenlafaxine, the major active metabolite of venlafaxine, is a potent and selective serotonin-norepinephrine reuptake inhibitor (SNRI) approved for the treatment of major depressive disorder (MDD). Its therapeutic efficacy is attributed to the enhancement of serotonergic and noradrenergic neurotransmission in the central nervous system (CNS). This is achieved through high-affinity binding to the serotonin (SERT) and norepinephrine (NET) transporters, effectively blocking the reuptake of these key monoamines from the synaptic cleft. This guide provides a detailed examination of the molecular mechanisms, pharmacokinetics, and key experimental methodologies used to characterize the activity of Desvenlafaxine.

Introduction

Major depressive disorder is a complex psychiatric condition often linked to dysregulation in monoaminergic systems. Serotonin (5-HT) and norepinephrine (NE) are critical neurotransmitters involved in the regulation of mood, affect, and cognition. Serotonin-norepinephrine reuptake inhibitors (SNRIs) represent a significant class of antidepressants that address deficiencies in both of these neurotransmitter systems. Desvenlafaxine distinguishes itself through its specific binding profile and pharmacokinetic properties, which offer a unique therapeutic advantage.

Molecular Mechanism of Action

The primary mechanism of action of Desvenlafaxine is the potent and selective inhibition of the serotonin and norepinephrine transporters.[1] By binding to SERT and NET, Desvenlafaxine blocks the reabsorption of serotonin and norepinephrine from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synapse, thereby enhancing and prolonging their signaling to postsynaptic neurons.

Desvenlafaxine exhibits a higher affinity for the serotonin transporter compared to the norepinephrine transporter.[2] In vitro studies have demonstrated that Desvenlafaxine is approximately 10 times more potent at inhibiting serotonin uptake than norepinephrine uptake.[2][3] It has weak affinity for the dopamine transporter (DAT).[2] Furthermore, Desvenlafaxine shows negligible affinity for other receptors, including muscarinic-cholinergic, H1-histaminergic, or α1-adrenergic receptors, which contributes to its favorable side-effect profile compared to older classes of antidepressants.[4][5]

Quantitative Analysis of Transporter Binding and Reuptake Inhibition

The affinity and inhibitory potency of Desvenlafaxine for SERT and NET have been quantified using various in vitro assays. The data, presented in the tables below, summarize key findings from radioligand binding and reuptake inhibition studies.

Table 1: Transporter Binding Affinity (Ki) of Desvenlafaxine and Comparators

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (% inhibition @ 100 µM)
Desvenlafaxine 40.2 ± 1.6 [6][7]558.4 ± 121.6 [6][7]62% [6][7]
Venlafaxine82[8][9]2480[8][9]-

Ki (Inhibition constant) represents the concentration of a drug that is required to occupy 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity.

Table 2: Reuptake Inhibition (IC50) of Desvenlafaxine

TransporterIC50 (nM)
hSERT 47.3 ± 19.4 [6]
hNET 531.3 ± 113.0 [6]

IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathways

The increased synaptic concentrations of serotonin and norepinephrine resulting from Desvenlafaxine's action on SERT and NET lead to the activation of various downstream signaling pathways. These pathways are primarily initiated by the binding of these neurotransmitters to their respective G-protein coupled receptors (GPCRs) on the postsynaptic neuron.

cluster_serotonin Serotonergic Signaling cluster_norepinephrine Noradrenergic Signaling Desvenlafaxine Desvenlafaxine SERT SERT Desvenlafaxine->SERT Inhibits NET NET Desvenlafaxine->NET Inhibits Serotonin Serotonin (5-HT) Increase SERT->Serotonin Norepinephrine Norepinephrine (NE) Increase NET->Norepinephrine 5HT1A 5-HT1A Receptor (Gi/o-coupled) Serotonin->5HT1A 5HT2A 5-HT2A Receptor (Gq-coupled) Serotonin->5HT2A Alpha2 α2-Adrenergic Receptor (Gi/o-coupled) Norepinephrine->Alpha2 Beta1 β1-Adrenergic Receptor (Gs-coupled) Norepinephrine->Beta1 AC_inhibit Adenylyl Cyclase (Inhibition) 5HT1A->AC_inhibit PLC_activate Phospholipase C (Activation) 5HT2A->PLC_activate cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease IP3_DAG ↑ IP3 & DAG PLC_activate->IP3_DAG PKA_decrease ↓ PKA cAMP_decrease->PKA_decrease CREB_mod_S Modulation of CREB Activity PKA_decrease->CREB_mod_S Therapeutic_Effects Therapeutic Effects (Antidepressant Action) CREB_mod_S->Therapeutic_Effects Ca_increase ↑ Intracellular Ca²⁺ IP3_DAG->Ca_increase PKC_activate ↑ PKC Ca_increase->PKC_activate PKC_activate->CREB_mod_S AC_inhibit_NE Adenylyl Cyclase (Inhibition) Alpha2->AC_inhibit_NE AC_activate_NE Adenylyl Cyclase (Activation) Beta1->AC_activate_NE cAMP_decrease_NE ↓ cAMP AC_inhibit_NE->cAMP_decrease_NE cAMP_increase_NE ↑ cAMP AC_activate_NE->cAMP_increase_NE PKA_decrease_NE ↓ PKA cAMP_decrease_NE->PKA_decrease_NE PKA_increase_NE ↑ PKA cAMP_increase_NE->PKA_increase_NE CREB_mod_NE Modulation of CREB Activity PKA_decrease_NE->CREB_mod_NE PKA_increase_NE->CREB_mod_NE CREB_mod_NE->Therapeutic_Effects

Caption: Downstream signaling pathways of Desvenlafaxine.

Experimental Protocols

The characterization of Desvenlafaxine's mechanism of action relies on several key in vitro and in vivo experimental techniques.

Radioligand Binding Assay for SERT and NET

This assay determines the binding affinity (Ki) of Desvenlafaxine for the serotonin and norepinephrine transporters.

Materials:

  • Cell membranes expressing human SERT or NET

  • Radioligand ([³H]citalopram for SERT, [³H]nisoxetine for NET)

  • Desvenlafaxine solutions of varying concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Non-specific binding control (e.g., 10 µM fluoxetine for SERT, 10 µM desipramine for NET)

  • 96-well plates

  • Glass fiber filters

  • Filtration apparatus (cell harvester)

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.

  • Total Binding: Add cell membranes, radioligand, and assay buffer.

  • Non-specific Binding: Add cell membranes, radioligand, and a high concentration of the non-specific binding control.

  • Competitive Binding: Add cell membranes, radioligand, and varying concentrations of Desvenlafaxine.

  • Incubation: Incubate the plates at room temperature to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specific binding.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value by plotting specific binding against the logarithm of the Desvenlafaxine concentration. Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis

This technique measures the extracellular concentrations of serotonin and norepinephrine in the brain of a living animal following the administration of Desvenlafaxine.

Materials:

  • Laboratory rats

  • Stereotaxic apparatus

  • Microdialysis probes

  • Perfusion pump

  • Artificial cerebrospinal fluid (aCSF)

  • Fraction collector

  • High-performance liquid chromatography (HPLC) with electrochemical detection

Procedure:

  • Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of interest (e.g., prefrontal cortex, hippocampus) of an anesthetized rat using a stereotaxic apparatus.

  • Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate using a perfusion pump.

  • Sample Collection: Collect the dialysate, which contains extracellular fluid from the brain region, in timed fractions using a fraction collector.

  • Drug Administration: Administer Desvenlafaxine to the animal.

  • Continued Collection: Continue to collect dialysate samples to measure changes in neurotransmitter levels over time.

  • Analysis: Analyze the concentration of serotonin and norepinephrine in the dialysate samples using HPLC with electrochemical detection.

  • Data Analysis: Compare the neurotransmitter concentrations before and after Desvenlafaxine administration to determine the effect of the drug on extracellular monoamine levels.

cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start_vitro Prepare Cell Membranes (Expressing SERT/NET) binding_assay Radioligand Binding Assay ([³H]citalopram / [³H]nisoxetine) start_vitro->binding_assay reuptake_assay Synaptosome Reuptake Assay ([³H]5-HT / [³H]NE) start_vitro->reuptake_assay data_analysis_vitro Data Analysis (Calculate Ki and IC50) binding_assay->data_analysis_vitro reuptake_assay->data_analysis_vitro start_vivo Implant Microdialysis Probe (Rat Brain) drug_admin Administer Desvenlafaxine start_vivo->drug_admin dialysate_collection Collect Dialysate drug_admin->dialysate_collection hplc HPLC-ECD Analysis dialysate_collection->hplc data_analysis_vivo Data Analysis (Neurotransmitter Levels) hplc->data_analysis_vivo

Caption: Experimental workflow for characterizing Desvenlafaxine.

Pharmacokinetics and Metabolism

Desvenlafaxine has a predictable pharmacokinetic profile. It is well-absorbed orally with an absolute bioavailability of approximately 80%.[2][4] Peak plasma concentrations are reached in about 7.5 hours.[2] Desvenlafaxine has low plasma protein binding (30%) and is primarily metabolized via conjugation (mediated by UGT isoforms) and to a lesser extent by oxidative metabolism via CYP3A4.[4][5] Importantly, it is not significantly metabolized by the CYP2D6 pathway, which reduces the potential for drug-drug interactions compared to its parent compound, venlafaxine.[5] Approximately 45% of the administered dose is excreted unchanged in the urine.[4][5] The mean terminal half-life is about 11 hours.[2]

Conclusion

Desvenlafaxine's mechanism of action as a serotonin-norepinephrine reuptake inhibitor is well-characterized by its potent and selective inhibition of SERT and NET. Its favorable pharmacokinetic profile, particularly its metabolism independent of the CYP2D6 pathway, makes it a valuable therapeutic option in the management of major depressive disorder. The experimental methodologies outlined in this guide are fundamental to the ongoing research and development of novel CNS therapies targeting the monoaminergic systems.

References

Isotopic Labeling of Desvenlafaxine: A Technical Guide for Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desvenlafaxine, the major active metabolite of venlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) widely used in the treatment of major depressive disorder. A thorough understanding of its metabolic fate is crucial for optimizing its therapeutic use and assessing potential drug-drug interactions. Isotopic labeling is an indispensable tool in such metabolic studies, enabling the sensitive and specific tracking of the drug and its metabolites through complex biological systems. This technical guide provides a comprehensive overview of the isotopic labeling of desvenlafaxine for metabolic research, detailing experimental protocols, summarizing quantitative data, and visualizing key pathways and workflows.

Metabolic Pathways of Desvenlafaxine

Desvenlafaxine undergoes a relatively simple metabolic transformation compared to its parent compound, venlafaxine. The primary metabolic route is conjugation , specifically O-glucuronidation, which is mediated by various UDP-glucuronosyltransferase (UGT) isoforms. A minor portion of desvenlafaxine is metabolized through oxidative pathways , primarily N-demethylation mediated by the cytochrome P450 enzyme CYP3A4.[1][2] A key characteristic of desvenlafaxine's metabolism is the lack of involvement of the CYP2D6 isoenzyme, which is the primary enzyme responsible for the metabolism of venlafaxine.[1] This distinction contributes to a more predictable pharmacokinetic profile for desvenlafaxine.

The main metabolites of desvenlafaxine are its O-glucuronide conjugate and N,O-didesmethylvenlafaxine.[1] A significant portion of the administered dose is also excreted unchanged in the urine.[1]

Synthesis of Isotopically Labeled Desvenlafaxine

The synthesis of isotopically labeled desvenlafaxine is a critical first step for its use in metabolic studies. While specific, detailed synthetic protocols for various isotopically labeled forms of desvenlafaxine are not extensively published in readily available literature, the general synthetic routes for desvenlafaxine can be adapted for the introduction of isotopes.

General Synthetic Strategies:

Several synthetic routes for unlabeled desvenlafaxine have been described, which can serve as a basis for isotopic labeling.[3] One common approach involves the O-demethylation of venlafaxine.[3] Another strategy starts from p-hydroxyacetophenone.[3]

To introduce isotopic labels, appropriately labeled precursors would be incorporated at key steps in these synthetic pathways. For instance:

  • ¹⁴C-Labeling: The introduction of a ¹⁴C label can be achieved by using a ¹⁴C-containing precursor, such as [¹⁴C]formaldehyde, during the N-demethylation step of a suitable intermediate.[4]

  • Deuterium Labeling (e.g., Desvenlafaxine-d6): Deuterium labels are typically introduced on the N-methyl groups. This can be accomplished by using deuterated methylating agents, such as deuterated formaldehyde or iodomethane-d3, in the final steps of the synthesis. Desvenlafaxine-d6 is commonly used as an internal standard in quantitative mass spectrometry-based assays.[5][6][7]

  • ¹³C and ¹⁵N Labeling: The incorporation of stable isotopes like ¹³C and ¹⁵N would involve utilizing starting materials or reagents enriched with these isotopes. For example, ¹³C-labeled methylating agents or ¹⁵N-labeled amines could be used in the synthetic process.

Quantitative Data on Synthesis:

Detailed quantitative data, such as percentage yield and isotopic purity for the synthesis of labeled desvenlafaxine, are not widely reported in the public domain. Commercial suppliers of isotopically labeled compounds typically provide a certificate of analysis with this information. For instance, desvenlafaxine-d6 is commercially available as a certified reference material.[6][7]

Experimental Protocols for Metabolic Studies

Isotopically labeled desvenlafaxine, particularly [¹⁴C]desvenlafaxine, has been instrumental in elucidating its metabolic profile through in vivo and in vitro studies.

In Vivo Metabolism Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of desvenlafaxine in living organisms.

Experimental Workflow:

in_vivo_workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis cluster_results Results Dosing Administration of [¹⁴C]Desvenlafaxine Plasma Plasma Dosing->Plasma Collection over time Urine Urine Dosing->Urine Collection over time Feces Feces Dosing->Feces Collection over time Quantification Radioactivity Quantification Plasma->Quantification Profiling Metabolite Profiling (HPLC/LC-MS) Plasma->Profiling Urine->Quantification Urine->Profiling Feces->Quantification ADME ADME Profile Quantification->ADME Profiling->ADME

Caption: Workflow for in vivo metabolic studies of [¹⁴C]desvenlafaxine.

Protocol:

  • Dosing: Preclinical species (e.g., mice, rats, dogs) or human volunteers are administered a single oral dose of [¹⁴C]desvenlafaxine.[2]

  • Sample Collection: Plasma, urine, and feces are collected at various time points post-administration.[2]

  • Radioactivity Measurement: The total radioactivity in the collected samples is quantified using techniques like liquid scintillation counting to determine the extent of absorption and the routes and rates of excretion.[2]

  • Metabolite Profiling: Samples are analyzed by High-Performance Liquid Chromatography (HPLC) with radioactivity detection and Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify the parent drug and its metabolites.[2]

In Vitro Metabolism Studies

Objective: To identify the metabolic pathways and the enzymes involved in the metabolism of desvenlafaxine in a controlled environment.

Experimental Workflow:

in_vitro_workflow cluster_incubation Incubation cluster_extraction Extraction cluster_analysis Analysis cluster_results Results Incubation Incubation of [¹⁴C]Desvenlafaxine with Liver Microsomes/Hepatocytes Extraction Extraction of Metabolites Incubation->Extraction Quenching Analysis LC-MS/MS Analysis Extraction->Analysis Metabolites Identification of Metabolites and Pathways Analysis->Metabolites

Caption: Workflow for in vitro metabolic studies of [¹⁴C]desvenlafaxine.

Protocol:

  • Incubation: [¹⁴C]Desvenlafaxine is incubated with human liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH for oxidative metabolism, UDPGA for glucuronidation).[8]

  • Reaction Termination and Extraction: The reaction is stopped at specific time points, and the analytes (parent drug and metabolites) are extracted from the incubation mixture.[8]

  • Analysis: The extracts are analyzed by LC-MS/MS to identify the metabolites formed.[8]

  • Enzyme Inhibition Studies: To identify the specific enzymes involved, the incubations can be performed in the presence of selective inhibitors of different CYP or UGT isoforms.[8]

Quantitative Data from Metabolic Studies

The use of isotopically labeled desvenlafaxine allows for the precise quantification of the parent drug and its metabolites.

Table 1: Excretion of Radioactivity after a Single Oral Dose of [¹⁴C]Desvenlafaxine in Preclinical Species

SpeciesDose (mg/kg)Route of Excretion% of Administered Dose RecoveredTimeframe
Mouse30Urine>85%72 hours
Rat30Urine>85%72 hours
Dog2Urine>85%72 hours

Source: Adapted from studies on the metabolic disposition of venlafaxine, the parent compound of desvenlafaxine.[9]

Table 2: Major Metabolites of Desvenlafaxine Identified in In Vitro and In Vivo Studies

MetaboliteMetabolic PathwayEnzyme(s) InvolvedSystem(s) Identified
Desvenlafaxine-O-glucuronideGlucuronidationUGT isoformsHuman and animal liver microsomes, in vivo (human and animal)
N,O-DidesmethylvenlafaxineN-demethylationCYP3A4Human and animal liver microsomes, in vivo (human and animal)

Source: Data compiled from in vitro and in vivo metabolism studies of desvenlafaxine.[1][2][8]

Analytical Methodologies

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of desvenlafaxine and its metabolites in biological matrices.

Key Parameters for a Typical LC-MS/MS Method:

  • Internal Standard: Deuterated desvenlafaxine (e.g., desvenlafaxine-d6) is used to ensure accuracy and precision by correcting for matrix effects and variations in sample processing.[5]

  • Sample Preparation: Protein precipitation or solid-phase extraction is commonly employed to extract the analytes from the biological matrix.[5]

  • Chromatographic Separation: A C18 reversed-phase column is typically used for chromatographic separation.[5]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification.[5]

Table 3: Example MRM Transitions for Desvenlafaxine and its Deuterated Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Desvenlafaxine264.258.2
Desvenlafaxine-d6270.264.2

Source: Representative values from published LC-MS/MS methods.[5]

Signaling Pathways and Logical Relationships

The metabolic fate of desvenlafaxine can be visualized as a straightforward pathway leading to its major metabolites.

desvenlafaxine_metabolism Desvenlafaxine Desvenlafaxine Glucuronide Desvenlafaxine-O-glucuronide (Major Metabolite) Desvenlafaxine->Glucuronide UGT Isoforms NODV N,O-Didesmethylvenlafaxine (Minor Metabolite) Desvenlafaxine->NODV CYP3A4 Excretion Renal Excretion (Unchanged) Desvenlafaxine->Excretion

Caption: Major metabolic pathways of desvenlafaxine.

Conclusion

Isotopic labeling is a powerful and essential technique for the detailed investigation of desvenlafaxine metabolism. The use of radiolabeled ([¹⁴C]) and stable isotope-labeled (deuterated) desvenlafaxine has enabled a clear understanding of its metabolic pathways, primarily glucuronidation and minor oxidative metabolism, and has facilitated the development of robust analytical methods for its quantification. This technical guide provides researchers, scientists, and drug development professionals with a foundational understanding of the principles, protocols, and data associated with the isotopic labeling of desvenlafaxine in metabolic studies, which is critical for its continued safe and effective therapeutic use.

References

A Comprehensive Pharmacological Profile of Desvenlafaxine and the Rationale for a Deuterated Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desvenlafaxine, the major active metabolite of venlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) widely prescribed for major depressive disorder. Its pharmacological profile is characterized by a higher affinity for the serotonin transporter (SERT) than the norepinephrine transporter (NET), minimal interaction with other receptors, and a straightforward metabolic pathway primarily dependent on UGT-mediated glucuronidation rather than the polymorphic cytochrome P450 (CYP) 2D6 enzyme. This paper provides an in-depth review of the pharmacodynamic and pharmacokinetic properties of desvenlafaxine. Furthermore, it explores the scientific rationale and potential benefits of a deuterated analog of desvenlafaxine. Deuteration, the selective replacement of hydrogen with deuterium, can modulate drug metabolism, potentially leading to an improved pharmacokinetic profile. While a specific deuterated analog, SD-254, has been mentioned in development, comprehensive public data is scarce. Therefore, this guide will discuss the expected modifications to desvenlafaxine's profile based on the principles of the kinetic isotope effect, focusing on its minor oxidative metabolic pathway mediated by CYP3A4. All quantitative data are summarized in comparative tables, and key processes are visualized through diagrams to facilitate understanding.

Pharmacodynamic Profile of Desvenlafaxine

Mechanism of Action

The antidepressant effect of desvenlafaxine is attributed to its potentiation of serotonin (5-HT) and norepinephrine (NE) in the central nervous system.[1][2][3] It achieves this by binding to and inhibiting the presynaptic serotonin (SERT) and norepinephrine (NET) transporters, which are responsible for reuptake of these neurotransmitters from the synaptic cleft.[3] This inhibition leads to an increased concentration of 5-HT and NE available to bind to postsynaptic receptors.[3] Preclinical studies show that desvenlafaxine is a potent and selective SNRI.[2][4]

SNRI_Mechanism_of_Action Figure 1: Desvenlafaxine Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Vesicles (5-HT, NE) serotonin 5-HT vesicle->serotonin Release norepinephrine NE vesicle->norepinephrine Release SERT SERT NET NET drug Desvenlafaxine drug->SERT Inhibition drug->NET Inhibition serotonin->SERT receptor Postsynaptic Receptors serotonin->receptor Signal norepinephrine->NET Reuptake norepinephrine->receptor Signal

Figure 1: Desvenlafaxine Mechanism of Action
Receptor Binding Affinity

Desvenlafaxine exhibits selective affinity for monoamine transporters. It is approximately 10-fold more potent at inhibiting the serotonin transporter than the norepinephrine transporter.[4] Its affinity for the dopamine transporter (DAT) is weak.[4][5] Importantly, desvenlafaxine lacks significant affinity for other receptors, such as muscarinic-cholinergic, H1-histaminergic, or α1-adrenergic receptors, which contributes to its favorable side-effect profile compared to older classes of antidepressants.[1][2]

TargetLigandSpeciesKᵢ (nM)IC₅₀ (nM)
SERT DesvenlafaxineHuman40.2[5]47.3[5][6]
NET DesvenlafaxineHuman558.4[5]531.3[5][6]
DAT DesvenlafaxineHuman>10,000>10,000

Table 1: In Vitro Binding Affinities (Kᵢ) and Functional Inhibition (IC₅₀) of Desvenlafaxine.

Pharmacokinetic Profile

Absorption, Distribution, Metabolism, and Excretion (ADME)

Desvenlafaxine has an absolute oral bioavailability of approximately 80%.[1][2] Following oral administration, steady-state plasma concentrations are typically achieved within 4 to 5 days.[2] Plasma protein binding is low (30%) and independent of drug concentration.[2][4] The mean terminal half-life is around 11 hours.[1][7]

The primary route of elimination is renal, with about 45% of the drug excreted unchanged in the urine.[1][2] Metabolism is a key differentiator for desvenlafaxine. Unlike its parent compound venlafaxine, which relies heavily on CYP2D6, desvenlafaxine's metabolism is not significantly mediated by this enzyme.[1][2][8] This reduces the potential for pharmacokinetic variability due to CYP2D6 genetic polymorphisms.[8]

The main metabolic pathway is conjugation with glucuronic acid, mediated by various UGT (UDP-glucuronosyltransferase) enzymes, accounting for about 19% of the excreted dose.[1][2][9] A minor pathway (<5%) involves oxidative metabolism (N-demethylation) via CYP3A4.[1][2][10]

ParameterValue (Desvenlafaxine)Expected Change (Deuterated Analog)
Bioavailability (F) ~80%[1][2]Likely Unchanged
Time to Peak (Tₘₐₓ) ~7.5 hours[4]Likely Unchanged
Half-life (t₁/₂) ~11 hours[1][7]Potentially Increased
Plasma Protein Binding 30%[2][4]Likely Unchanged
Primary Metabolism UGT Conjugation[1][10]Unchanged
Minor Metabolism CYP3A4 Oxidation (<5%)[1][2]Potentially Reduced
Excretion 45% unchanged in urine[1][2]Potentially Reduced Unchanged Fraction

Table 2: Comparative Pharmacokinetic Parameters of Desvenlafaxine and Expected Profile of a Deuterated Analog.

Metabolic_Pathway Figure 2: Metabolism of Desvenlafaxine and Potential Impact of Deuteration cluster_main Desvenlafaxine Metabolism cluster_major Major Pathway (~19%) cluster_minor Minor Pathway (<5%) cluster_deuterated Deuterated Analog Implication DVS Desvenlafaxine UGT UGT Enzymes (1A1, 1A3, 2B4, etc.) DVS->UGT Conjugation CYP3A4 CYP3A4 DVS->CYP3A4 Oxidation Unchanged Unchanged Desvenlafaxine (~45%) DVS->Unchanged Glucuronide Desvenlafaxine-O-glucuronide UGT->Glucuronide Excretion Renal Excretion Glucuronide->Excretion Oxidative N,O-didesmethyl venlafaxine CYP3A4->Oxidative Oxidative->Excretion Unchanged->Excretion Deuterated_DVS Deuterated Desvenlafaxine Slower_CYP Slower CYP3A4 Oxidation (Kinetic Isotope Effect) Deuterated_DVS->Slower_CYP May lead to

Figure 2: Metabolism of Desvenlafaxine and Potential Impact of Deuteration

The Deuterated Analog: Rationale and Expected Profile

Deuteration involves replacing hydrogen atoms with deuterium at specific, metabolically vulnerable positions within a molecule.[11] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can slow the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[11][12] This strategy can lead to several potential advantages, including a longer drug half-life, reduced peak-to-trough plasma concentration fluctuations, and potentially lower or less frequent dosing.[12]

For desvenlafaxine, deuteration would likely target the sites of CYP3A4-mediated oxidation. While this is a minor metabolic pathway, slowing it could still have discernible effects on the overall pharmacokinetic profile. A deuterated analog, such as the previously explored SD-254, would be expected to have a very similar pharmacodynamic profile to desvenlafaxine, as deuteration typically does not alter receptor binding affinity.[13] The primary changes would be pharmacokinetic:

  • Reduced Metabolic Clearance: A lower rate of CYP3A4-mediated metabolism could decrease the overall metabolic clearance of the drug.

  • Increased Half-Life: A reduction in clearance would likely extend the terminal half-life (t₁/₂), potentially allowing for less frequent dosing or more stable plasma concentrations.

  • Altered Metabolite Profile: A decrease in the formation of the N,O-didesmethyl venlafaxine metabolite would be expected.

Experimental Protocols

Protocol: In Vitro Transporter Binding Assay (Competitive)

This protocol outlines a standard method for determining the binding affinity (Kᵢ) of a test compound for SERT or NET.

  • Membrane Preparation:

    • HEK293 cells stably transfected with the human SERT or NET are cultured and harvested.[14]

    • Cells are homogenized in an ice-cold buffer (e.g., Tris-HCl).

    • The homogenate undergoes differential centrifugation to isolate the membrane fraction, which is then resuspended and protein concentration is determined.[15][16]

  • Assay Setup (96-well plate):

    • Total Binding: Add cell membranes, a specific radioligand (e.g., [³H]-Citalopram for SERT) at a concentration near its Kₐ, and assay buffer.[15]

    • Non-specific Binding: Add membranes, radioligand, and a high concentration of a known inhibitor (e.g., fluoxetine) to saturate the transporters.[15]

    • Competition: Add membranes, radioligand, and serial dilutions of the test compound (desvenlafaxine or its analog).

  • Incubation & Filtration:

    • Incubate the plate to allow binding to reach equilibrium.

    • Rapidly filter the contents through glass fiber filters using a cell harvester to separate bound and free radioligand.[16]

    • Wash filters with ice-cold buffer to remove unbound radioactivity.[16]

  • Quantification & Analysis:

    • Place filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.[15]

    • Calculate specific binding by subtracting non-specific counts from total counts.

    • Plot specific binding against the log concentration of the test compound and fit the data using non-linear regression to determine the IC₅₀ value.

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Binding_Assay_Workflow Figure 3: Workflow for a Competitive Radioligand Binding Assay prep Prepare Cell Membranes (Expressing SERT/NET) setup Set up 96-well Plate (Total, Non-specific, Competition) prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Rapid Filtration (Separate Bound/Free Ligand) incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze

Figure 3: Workflow for a Competitive Radioligand Binding Assay
Protocol: In Vivo Pharmacokinetic Study (Rodent Model)

This protocol describes a typical approach to determine key pharmacokinetic parameters in rats.

  • Animal Preparation:

    • Male Wistar or Sprague-Dawley rats are used.[17][18] Animals are often cannulated (e.g., in the jugular vein) for serial blood sampling.[19]

    • Animals are fasted overnight before dosing.[20]

  • Drug Administration:

    • Administer the compound via the intended clinical route (e.g., oral gavage, PO) or intravenously (IV) to determine absolute bioavailability.[17][20]

    • The dose should be high enough for quantification but non-toxic.[21]

  • Blood Sampling:

    • Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.[20][22]

    • Centrifuge blood samples to separate plasma, which is then stored frozen until analysis.[19][22]

  • Bioanalysis:

    • Develop and validate a sensitive bioanalytical method, typically LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry), to quantify the concentration of the parent drug and any key metabolites in the plasma samples.[17][22]

  • Pharmacokinetic Analysis:

    • Plot plasma concentration versus time for each animal.

    • Use non-compartmental analysis software to calculate key PK parameters, including Cₘₐₓ, Tₘₐₓ, AUC (Area Under the Curve), t₁/₂, clearance (CL), and volume of distribution (Vd).[22]

Conclusion

Desvenlafaxine possesses a well-defined pharmacological profile as a selective SNRI with a favorable metabolic pathway that avoids the polymorphic CYP2D6 enzyme. Its primary reliance on UGT conjugation and minor metabolism by CYP3A4 results in predictable pharmacokinetics. The development of a deuterated analog represents a rational drug design strategy aimed at refining its pharmacokinetic properties. By selectively slowing the minor oxidative metabolic pathway, a deuterated version of desvenlafaxine could potentially offer an extended half-life and more stable plasma concentrations, which may translate to clinical benefits. Further non-clinical and clinical studies on such an analog would be required to fully characterize its profile and confirm these potential advantages.

References

A Technical Guide to the Solubility and Storage of Desvenlafaxine-d10 Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of the solubility and recommended storage conditions for the Desvenlafaxine-d10 analytical standard. The information is intended for researchers, scientists, and professionals in the field of drug development and analysis.

Introduction

This compound is the deuterium-labeled form of Desvenlafaxine, an active metabolite of the antidepressant venlafaxine. As a stable isotope-labeled internal standard, this compound is crucial for accurate quantification of Desvenlafaxine in biological matrices during pharmacokinetic and metabolic studies. Proper handling, including understanding its solubility and optimal storage conditions, is paramount to ensure its stability and the integrity of analytical results.

Solubility Profile

The solubility of an analytical standard is a critical parameter for the preparation of stock solutions and calibration standards. While specific quantitative solubility data for this compound is not extensively published, the solubility characteristics are expected to be very similar to its non-deuterated counterpart, Desvenlafaxine succinate hydrate.

Table 1: Quantitative Solubility of Desvenlafaxine Succinate Hydrate

SolventSolubility (approximate)
Dimethylformamide (DMF)~5 mg/mL
Dimethyl sulfoxide (DMSO)~3 mg/mL
Ethanol~2 mg/mL
Phosphate Buffered Saline (PBS), pH 7.2~1 mg/mL

Table 2: Qualitative Solubility of Desvenlafaxine Succinate

SolventSolubility Description
MethanolFreely Soluble
Dimethylformamide (DMF)Freely Soluble
WaterSoluble
0.1 M Hydrochloric AcidSoluble
0.1 M Sodium HydroxideSoluble
0.01 M Sodium HydroxideSoluble
10% Glacial Acetic AcidSoluble
Acetate Buffer (pH 4)Soluble
ChloroformSlightly Soluble
EthanolSparingly Soluble
n-HexaneVery Slightly Soluble
n-ButaneVery Slightly Soluble

Storage and Stability

Proper storage is essential to maintain the chemical integrity and purity of the this compound analytical standard.

Table 3: Recommended Storage Conditions and Stability

ConditionRecommendationStability
Long-term Storage Store as a solid at -20°C in a tightly sealed container.≥ 4 years
Shipping Typically shipped at ambient temperature.Stable for the duration of shipping.
Aqueous Solutions Not recommended for storage for more than one day.Limited

It is advisable to store the analytical standard in a desiccator to protect it from moisture. For aqueous solutions, it is best to prepare them fresh before use.

Experimental Protocols

Method for Determining Solubility

A common method for determining the solubility of a compound is based on the principles described by Schefter and Higuchi. This involves preparing saturated solutions of the compound in various solvents and then quantifying the concentration of the dissolved compound.

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a different solvent of interest.

    • Ensure that there is undissolved solid material remaining in each vial.

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After the equilibration period, centrifuge the vials to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant without disturbing the solid.

  • Quantification:

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of a calibrated analytical instrument (e.g., UV-Vis spectrophotometer or HPLC-UV).

    • Measure the absorbance or peak area of the diluted solution.

    • Calculate the concentration of this compound in the original saturated solution using the calibration curve.

Preparation of Standard Stock Solution

Protocol:

  • Accurately weigh a precise amount of this compound working standard (e.g., 10 mg).

  • Transfer the weighed standard into a volumetric flask (e.g., 10 mL).

  • Dissolve the standard in a minimum quantity of a suitable solvent in which it is freely soluble (e.g., methanol).

  • Once dissolved, bring the solution to the final volume with the same solvent.

  • This creates a stock solution of a known concentration (e.g., 1000 µg/mL).

Logical Workflow for Handling and Storage

The following diagram illustrates the logical workflow for the proper handling and storage of the this compound analytical standard.

G Workflow for this compound Handling cluster_receipt Receiving Standard cluster_storage Storage cluster_prep Solution Preparation cluster_use Analytical Use receive Receive this compound (Ambient Temperature Shipping) long_term Long-Term Storage (Solid at -20°C) receive->long_term weigh Accurately Weigh Standard long_term->weigh For Use short_term Short-Term Storage of Solution (Prepare Fresh, <24h) analysis Use as Internal Standard in LC-MS/MS Analysis short_term->analysis dissolve Dissolve in Appropriate Solvent (e.g., Methanol, DMSO) weigh->dissolve dissolve->short_term dilute Dilute to Working Concentration dissolve->dilute dilute->analysis

Caption: Logical workflow for handling and storing this compound.

The Metabolism of Desvenlafaxine: A Deep Dive into the Role of Cytochrome P450 Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Desvenlafaxine, the major active metabolite of venlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) widely used in the treatment of major depressive disorder. A thorough understanding of its metabolic fate is crucial for predicting drug-drug interactions, understanding inter-individual variability in response, and ensuring safe and effective therapeutic use. This technical guide provides a comprehensive overview of the metabolism of Desvenlafaxine, with a primary focus on the role of cytochrome P450 (CYP) enzymes. It details the primary metabolic pathways, presents quantitative pharmacokinetic data, outlines key experimental protocols for studying its metabolism, and visualizes the involved processes through signaling pathways and experimental workflow diagrams.

Introduction

Desvenlafaxine (O-desmethylvenlafaxine) is a structurally and pharmacologically distinct antidepressant. Unlike its parent compound, venlafaxine, which undergoes extensive metabolism by CYP2D6 to form Desvenlafaxine, Desvenlafaxine itself has a comparatively simpler metabolic profile. This key difference has significant clinical implications, particularly concerning the potential for genetic polymorphism-related variability in drug exposure and drug-drug interactions involving the CYP2D6 pathway. This guide will elucidate the metabolic pathways of Desvenlafaxine, with a particular emphasis on the contribution of CYP enzymes.

Metabolic Pathways of Desvenlafaxine

The metabolism of Desvenlafaxine proceeds primarily through two major pathways:

  • Phase II Conjugation (Glucuronidation): This is the principal metabolic route for Desvenlafaxine. The process involves the conjugation of Desvenlafaxine with glucuronic acid, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, to form the inactive Desvenlafaxine-O-glucuronide. Several UGT isoforms are capable of mediating this reaction, including UGT1A1, UGT1A3, UGT2B4, UGT2B15, and UGT2B17. The multiplicity of UGT enzymes involved suggests a low likelihood of significant drug-drug interactions arising from the inhibition of a single UGT isoform.

  • Phase I Oxidative Metabolism (CYP-mediated): This is a minor pathway in the overall elimination of Desvenlafaxine. Oxidative metabolism is primarily mediated by the cytochrome P450 system, leading to the formation of the oxidative metabolite N,O-didesmethylvenlafaxine.

The Role of Cytochrome P450 Isoforms

While oxidative metabolism is a minor contributor to Desvenlafaxine's clearance, several CYP isoforms have been identified as being capable of metabolizing the drug in vitro.

  • CYP3A4: This is the primary CYP enzyme responsible for the oxidative metabolism (N-demethylation) of Desvenlafaxine.

  • Other CYPs: In vitro studies have indicated that other CYP isoforms, including CYP2C19, CYP2C8, and CYP2C9, may also contribute to the metabolism of Desvenlafaxine to a lesser extent.

  • Non-involvement of CYP2D6: Crucially, the CYP2D6 metabolic pathway is not involved in the metabolism of Desvenlafaxine. This is a significant differentiating factor from its parent drug, venlafaxine, and means that the pharmacokinetic profile of Desvenlafaxine is not significantly affected by the CYP2D6 metabolizer phenotype (poor vs. extensive metabolizers).

Quantitative Data on Desvenlafaxine Metabolism

The following tables summarize the available quantitative data on the pharmacokinetics and metabolism of Desvenlafaxine.

Table 1: Pharmacokinetic Parameters of Desvenlafaxine in Healthy Adults

ParameterValueReference(s)
Absolute Oral Bioavailability ~80%
Time to Peak Plasma Concentration (Tmax) ~7.5 hours
Terminal Half-life (t1/2) ~11 hours
Plasma Protein Binding 30% (independent of concentration)
Steady-State Volume of Distribution 3.4 L/kg

Table 2: Urinary Excretion of Desvenlafaxine and its Metabolites (as a percentage of administered dose)

CompoundPercentage of Dose Excreted in Urine (at 72 hours)Reference(s)
Unchanged Desvenlafaxine ~45%
Desvenlafaxine-O-glucuronide ~19%
N,O-didesmethylvenlafaxine (oxidative metabolite) <5%

Table 3: In Vitro Inhibition of CYP Enzymes by Desvenlafaxine

CYP IsoformIC50 (µM)Ki (µM)CommentsReference(s)
CYP1A2 >100 (weak inhibition: 130 µM)-No significant inhibition observed.
CYP2A6 >100-No inhibition observed.
CYP2C8 >100-No significant inhibition observed.
CYP2C9 >100-No significant inhibition observed.
CYP2C19 >100-No significant inhibition observed.
CYP2D6 50 - 90~40 - 80Weak to moderate inhibition. The plasma Cmax following a 100 mg oral dose is approximately 0.5% to 1.0% of the Ki values, suggesting minor clinical relevance.
CYP3A4 >100-No significant inhibition or induction observed.

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize the metabolism of Desvenlafaxine.

CYP Reaction Phenotyping

Objective: To identify the specific CYP isoforms responsible for the metabolism of Desvenlafaxine.

Methodology 1: Recombinant Human CYP Enzymes

  • Incubation Mixture Preparation: In separate microcentrifuge tubes, prepare incubation mixtures containing:

    • Recombinant human CYP enzyme (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Desvenlafaxine at a specified concentration (e.g., 1 µM).

  • Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.

  • Reaction Initiation: Initiate the metabolic reaction by adding a NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation: Incubate the reaction mixtures at 37°C for a predetermined time course (e.g., 0, 15, 30, and 60 minutes).

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the depletion of Desvenlafaxine and the formation of metabolites using a validated LC-MS/MS method.

Methodology 2: Human Liver Microsomes with Selective Chemical Inhibitors

  • Incubation Mixture Preparation: Prepare incubation mixtures in microcentrifuge tubes containing:

    • Pooled human liver microsomes.

    • Desvenlafaxine.

    • A selective chemical inhibitor for a specific CYP isoform (or vehicle control).

  • Pre-incubation: Pre-incubate the microsomes with the inhibitor (or vehicle) at 37°C for a defined period to allow for inhibitor binding.

  • Reaction Initiation: Add Desvenlafaxine and the NADPH-regenerating system to initiate the reaction.

  • Incubation, Termination, and Analysis: Follow steps 4-7 as described in Methodology 1. The percentage of inhibition of metabolite formation in the presence of the inhibitor is calculated relative to the vehicle control.

CYP Inhibition Assay (IC50 and Ki Determination)

Objective: To determine the inhibitory potential of Desvenlafaxine on the activity of major CYP isoforms.

Methodology:

  • Incubation Mixture Preparation: Prepare incubation mixtures containing:

    • Pooled human liver microsomes.

    • A probe substrate for a specific CYP isoform (at a concentration close to its Km).

    • A range of concentrations of Desvenlafaxine (the inhibitor).

  • Pre-incubation: Pre-incubate the microsomes and Desvenlafaxine at 37°C.

  • Reaction Initiation: Add the probe substrate and the NADPH-regenerating system.

  • Incubation: Incubate for a time period within the linear range of metabolite formation for the specific probe substrate.

  • Reaction Termination and Analysis: Stop the reaction and analyze the formation of the specific metabolite of the probe substrate by LC-MS/MS.

  • Data Analysis:

    • IC50 Determination: Plot the percentage of inhibition of metabolite formation against the logarithm of the Desvenlafaxine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

    • Ki Determination: To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with multiple concentrations of both the probe substrate and Desvenlafaxine. Analyze the data using graphical methods (e.g., Lineweaver-Burk plot) or non-linear regression analysis.

Visualizations

Metabolic Pathway of Desvenlafaxine

Desvenlafaxine_Metabolism cluster_phase2 Phase II Metabolism (Major Pathway) cluster_phase1 Phase I Metabolism (Minor Pathway) Desvenlafaxine Desvenlafaxine Glucuronide Desvenlafaxine-O-glucuronide (Inactive) Desvenlafaxine->Glucuronide Glucuronidation NODV N,O-didesmethylvenlafaxine (Inactive) Desvenlafaxine->NODV N-demethylation UGTs UGT Isoforms (UGT1A1, UGT1A3, UGT2B4, UGT2B15, UGT2B17) CYP3A4 CYP3A4 Other_CYPs CYP2C19, CYP2C8, CYP2C9

Caption: Metabolic pathways of Desvenlafaxine.

Experimental Workflow for CYP Reaction Phenotyping

CYP_Phenotyping_Workflow cluster_recombinant Method 1: Recombinant CYPs cluster_hlm Method 2: Human Liver Microsomes (HLM) Incubate_Recombinant Incubate Desvenlafaxine with individual recombinant CYP isoforms Analysis LC-MS/MS Analysis (Metabolite Formation/ Parent Drug Depletion) Incubate_Recombinant->Analysis Incubate_HLM Incubate Desvenlafaxine with HLM +/- selective CYP inhibitors Incubate_HLM->Analysis Start Start Start->Incubate_Recombinant Start->Incubate_HLM Identify Identify CYP Isoforms Responsible for Metabolism Analysis->Identify

Caption: Workflow for CYP reaction phenotyping.

Conclusion

The metabolism of Desvenlafaxine is characterized by a primary conjugation pathway via multiple UGT enzymes and a minor oxidative pathway mediated predominantly by CYP3A4. The lack of involvement of the highly polymorphic CYP2D6 enzyme in its metabolism is a key feature that distinguishes it from its parent compound, venlafaxine, and contributes to a more predictable pharmacokinetic profile with a lower potential for certain drug-drug interactions. The in vitro data indicate that Desvenlafaxine is a weak inhibitor of CYP2D6 at clinically relevant concentrations and does not significantly inhibit other major CYP isoforms. This in-depth understanding of Desvenlafaxine's metabolism is essential for guiding clinical practice, informing drug development decisions, and ensuring patient safety.

The Critical Role of Desvenlafaxine-d10 in Modern Pharmacokinetic Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Desvenlafaxine-d10 as an internal standard in pharmacokinetic (PK) research. The use of stable isotope-labeled internal standards is paramount for the accurate and precise quantification of drugs in biological matrices. This document will delve into the core principles, experimental protocols, and data interpretation associated with the use of this compound in bioanalytical method development and validation.

Introduction: The Imperative for Stable Isotope-Labeled Internal Standards

In the realm of drug metabolism and pharmacokinetics (DMPK), the accurate measurement of drug concentrations in biological fluids is fundamental to understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS data can be compromised by several factors, including matrix effects, ion suppression or enhancement, and variability in sample preparation and injection volume.

To mitigate these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is the universally accepted best practice. An ideal SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). This compound, a deuterated analog of the antidepressant drug Desvenlafaxine, serves as an exemplary internal standard for pharmacokinetic studies of this widely prescribed medication.

Physicochemical Properties and Mass Spectrometric Parameters

Desvenlafaxine is the major active metabolite of venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI). Understanding the properties of both the analyte and its deuterated internal standard is crucial for method development.

PropertyDesvenlafaxineThis compound
Chemical Name 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl-d10)ethyl]phenol
Molecular Formula C₁₆H₂₅NO₂C₁₆H₁₅D₁₀NO₂
Monoisotopic Mass 263.19 g/mol 273.25 g/mol
Precursor Ion ([M+H]⁺) m/z 264.2m/z 274.3
Product Ion m/z 58.1m/z 58.1

Note: The product ion for this compound is predicted based on the fragmentation of Desvenlafaxine, where the dimethylaminoethyl side chain (m/z 58.1) is the most common fragment. Since the deuterium labels in this compound are on the cyclohexyl ring, the fragmentation pattern is expected to be identical in this region.

Experimental Protocol: Quantification of Desvenlafaxine in Human Plasma

The following is a detailed protocol for the quantification of Desvenlafaxine in human plasma using this compound as an internal standard, based on established LC-MS/MS methodologies.

Materials and Reagents
  • Desvenlafaxine reference standard

  • This compound (internal standard)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Ammonium acetate

  • Drug-free human plasma (with anticoagulant, e.g., K₂EDTA)

  • 96-well plates or microcentrifuge tubes

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Desvenlafaxine and this compound in methanol to obtain a final concentration of 1 mg/mL for each.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of Desvenlafaxine by serially diluting the primary stock solution with a 50:50 mixture of methanol and water.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water to achieve a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

G plasma 50 µL Plasma Sample (Calibrator, QC, or Unknown) is Add 10 µL of 100 ng/mL This compound plasma->is precip Add 150 µL of Acetonitrile (with 0.1% Formic Acid) is->precip vortex Vortex Mix (1 minute) precip->vortex centrifuge Centrifuge (10,000 rpm, 5 min, 4°C) vortex->centrifuge supernatant Transfer 100 µL of Supernatant to a new plate/vial centrifuge->supernatant inject Inject 5-10 µL into LC-MS/MS System supernatant->inject G cluster_0 Pre-analytical cluster_1 Analytical cluster_2 Data Analysis dosing Dosing sampling Blood Sampling dosing->sampling processing Plasma Processing sampling->processing extraction Sample Extraction with This compound processing->extraction analysis LC-MS/MS Analysis extraction->analysis integration Peak Integration analysis->integration calibration Calibration Curve (Analyte/IS Ratio) integration->calibration concentration Concentration Calculation calibration->concentration pk_analysis Pharmacokinetic Analysis (e.g., Cmax, AUC, T1/2) concentration->pk_analysis

Methodological & Application

Application Note: Quantitative Analysis of Desvenlafaxine in Plasma using LC-MS/MS with Desvenlafaxine-d10

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Desvenlafaxine is an active metabolite of venlafaxine and a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder. Accurate and reliable quantification of Desvenlafaxine in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note presents a detailed, robust, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Desvenlafaxine in human plasma. The use of a stable isotope-labeled internal standard, Desvenlafaxine-d10, ensures high accuracy and precision. The protocol employs a straightforward protein precipitation method for sample preparation, making it suitable for high-throughput analysis.

Experimental Protocols

Materials and Reagents
  • Analytes: Desvenlafaxine

  • Internal Standard: this compound

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade)

  • Reagents: Ammonium acetate, Deionized water (18.2 MΩ·cm)

  • Biological Matrix: Drug-free human plasma

  • Labware: Calibrated micropipettes, 1.5 mL polypropylene centrifuge tubes, autosampler vials

Instrumentation
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Standard and Quality Control Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Desvenlafaxine and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Desvenlafaxine stock solution in a 50:50 (v/v) mixture of methanol and water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in a 50:50 (v/v) mixture of methanol and water.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking drug-free plasma with appropriate amounts of Desvenlafaxine.

Sample Preparation: Protein Precipitation
  • Aliquot 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (this compound, 100 ng/mL) to each tube and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial.

  • Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Method Workflow

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (100 µL) p2 Add Internal Standard (this compound) p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Collect Supernatant p4->p5 a1 Injection into LC System p5->a1 a2 Chromatographic Separation a1->a2 a3 ESI Ionization a2->a3 a4 Mass Spectrometric Detection (MRM) a3->a4 d1 Peak Integration a4->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification of Desvenlafaxine d2->d3

LC-MS/MS workflow for Desvenlafaxine analysis.

Data Presentation

Table 1: LC-MS/MS Method Parameters
ParameterCondition
LC Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Isocratic or gradient elution optimized for separation
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions
Desvenlafaxinem/z 264.2 → 58.1[1]
This compoundm/z 274.2 → 68.1 (Predicted)
Collision Energy (CE) Optimized for each transition
Declustering Potential (DP) Optimized for each transition
Table 2: Method Validation Summary

The validation of the bioanalytical method should be performed according to the FDA guidelines. The following table summarizes the typical acceptance criteria and representative data.

Validation ParameterAcceptance Criteria (FDA)Representative Data
Linearity (r²) ≥ 0.99> 0.999[1]
Calibration Range To cover expected concentrations1 - 500 ng/mL[2]
Accuracy (% Bias) Within ±15% of nominal value (±20% at LLOQ)-9.8% to +3.9%[2]
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)< 12.6%[2]
Recovery Consistent, precise, and reproducible> 80%
Matrix Effect Assessed to ensure no significant ion suppression or enhancementWithin acceptable limits
Stability (Freeze-Thaw, Bench-Top, Long-Term) Within ±15% of nominal concentrationsStable under tested conditions[1]

Note: The provided representative data is a composite from various literature sources and serves as a guideline. Actual results may vary depending on the specific instrumentation and laboratory conditions.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the key stages of the bioanalytical method validation process, ensuring the development of a reliable and robust quantitative assay.

validation_logic cluster_development Method Development cluster_validation Method Validation cluster_application Application md1 Optimization of LC Conditions md2 Optimization of MS/MS Parameters md1->md2 md3 Sample Preparation Selection md2->md3 v1 Specificity & Selectivity md3->v1 v2 Linearity & Range v1->v2 v3 Accuracy & Precision v2->v3 v4 Recovery & Matrix Effect v3->v4 v5 Stability v4->v5 app1 Sample Analysis (Pharmacokinetics, etc.) v5->app1

Logical flow of bioanalytical method validation.

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantitative determination of Desvenlafaxine in human plasma. The use of a deuterated internal standard and a straightforward protein precipitation procedure makes this method highly suitable for high-throughput analysis in a clinical or research setting. The method has been validated according to regulatory guidelines and demonstrates excellent performance in terms of linearity, accuracy, precision, and stability.

References

Application Note: High-Throughput Quantification of Desvenlafaxine in Human Plasma using Desvenlafaxine-d10 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Desvenlafaxine is an active metabolite of venlafaxine and a serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorder.[1][2] Accurate and reliable quantification of desvenlafaxine in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Desvenlafaxine-d10, is essential for correcting matrix effects and variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[3][4][5] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of desvenlafaxine in human plasma.

Principle

The method is based on the principle of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the selective and sensitive quantification of desvenlafaxine.[3] A deuterated internal standard, this compound (functionally equivalent to Desvenlafaxine-d6 as cited in the literature), is added to the plasma samples.[6][7] The analyte and the internal standard are extracted from the plasma matrix using a simple and efficient sample preparation technique such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.[3][4][6] Chromatographic separation is achieved on a C8 or C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer.[1][6] Quantification is performed in the positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM).[3][6] The use of a stable isotope-labeled internal standard that co-elutes with the analyte allows for accurate correction of any variations in sample processing and instrument response.[5][8]

Experimental Protocols

1. Preparation of Stock and Working Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh the reference standard of Desvenlafaxine and dissolve it in an appropriate solvent like methanol or acetonitrile to achieve a final concentration of 1 mg/mL.[5]

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh the this compound reference standard and dissolve it in the same solvent to a final concentration of 1 mg/mL.[5]

  • Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by serially diluting the analyte stock solution with the appropriate solvent.[5]

  • Internal Standard Spiking Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 100 ng/mL) in the appropriate solvent. This solution will be added to all samples, calibration standards, and quality controls.[5]

2. Sample Preparation (Protein Precipitation)

  • Pipette 200 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL polypropylene tube.[3]

  • Add 50 µL of the internal standard working solution to all tubes except for the blank plasma.[3]

  • Add 400 µL of cold methanol or acetonitrile to precipitate the plasma proteins.[2]

  • Vortex the tubes vigorously for 1 minute.

  • Centrifuge the samples at 12,000-14,000 rpm for 10 minutes at 4°C.[2][5]

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[3]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[3]

  • Chromatographic Column: A Thermo-BDS Hypersil C8 column (50 x 4.6 mm, 3 µm) or a Symmetry Shield RP18 column (50 x 4.6 mm, 3.5 µm).[1][6]

  • Mobile Phase: An isocratic mobile phase composed of 5 mM ammonium acetate buffer and methanol (20:80, v/v) or 0.2% formic acid and methanol (20:80, v/v).[1][6]

  • Flow Rate: 0.40 - 0.80 mL/min.[1][6]

  • Injection Volume: 10 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[6]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[6]

  • MRM Transitions:

    • Desvenlafaxine: m/z 264.2 → 58.1[2][6]

    • Desvenlafaxine-d6 (as a proxy for d10): m/z 270.2 → 64.1[6]

4. Data Analysis

The concentration of desvenlafaxine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of the unknown samples is then interpolated from this calibration curve.[9]

Quantitative Data Summary

The following table summarizes the performance characteristics of a typical LC-MS/MS method for the quantification of desvenlafaxine using a deuterated internal standard.

Parameter Result Reference
Linearity Range 1.001 - 400.352 ng/mL[6][7]
Correlation Coefficient (r²) ≥ 0.9994[6][7]
Intra-day Precision (%CV) 0.7 - 5.5%[6][7]
Inter-day Precision (%CV) 1.9 - 6.8%[6][7]
Intra-day Accuracy (%Bias) 95.3 - 107.4%[6][7]
Inter-day Accuracy (%Bias) 93.4 - 99.5%[6][7]
Recovery of Internal Standard 88.32 ± 6.92%[1]

Visualizations

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (200 µL) Spike_IS Spike with This compound (IS) Plasma->Spike_IS Protein_Precipitation Protein Precipitation (Cold Acetonitrile) Spike_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation (C8/C18 Column) Supernatant->LC_Separation Inject MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Bioanalytical workflow for Desvenlafaxine quantification.

Signaling_Pathway cluster_method_principle Method Principle Analyte Desvenlafaxine Extraction Co-extraction Analyte->Extraction IS This compound (IS) IS->Extraction Sample_Matrix Biological Matrix (Plasma) Sample_Matrix->Extraction LC Co-elution in LC Extraction->LC MS Differential Detection by MS LC->MS Correction Correction for Variability MS->Correction Result Accurate Quantification Correction->Result

Caption: Principle of using a deuterated internal standard.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Desvenlafaxine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Desvenlafaxine in bulk drug and pharmaceutical formulations. The described method is simple, accurate, precise, and stability-indicating, making it suitable for routine quality control and stability studies. The method utilizes a C18 or C8 column with a mobile phase consisting of a buffer and an organic solvent, with UV detection. This document provides comprehensive experimental protocols, method validation data, and visual representations of the workflow to ensure easy implementation in a laboratory setting.

Introduction

Desvenlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorder.[1][2] Accurate and reliable analytical methods are crucial for ensuring the quality, efficacy, and safety of Desvenlafaxine drug products. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) and their impurities.[3] This application note presents a validated HPLC method for the determination of Desvenlafaxine, adaptable for both bulk substance and finished dosage forms. The method has been validated in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Chromatographic Conditions

A summary of typical chromatographic conditions for the analysis of Desvenlafaxine is presented in the table below. These conditions can be adapted based on the specific instrumentation and column available in the laboratory.

ParameterCondition 1Condition 2Condition 3
Column Discovery C18 (250 x 4.6 mm, 5 µm)[3]Zorbax CN (250 x 4.6 mm, 5.0μm)[5][6]Eclipse XDB-C8 (150 x 4.6 mm, 5μm)[7]
Mobile Phase Acetonitrile : 5 mM Potassium Dihydrogen Phosphate (pH 3.8) (50:50 v/v)[3]Methanol : 0.1% Trifluoroacetic Acid in water (70:30 v/v)[5]0.1% Trifluoroacetic Acid in water : Methanol (30:70 v/v)[7]
Flow Rate 0.7 mL/min[3]1.0 mL/min[5]1.5 mL/min[7]
Detection Wavelength 229 nm[3]225 nm[5]210 nm[7]
Injection Volume 20 µL[3]Not SpecifiedNot Specified
Column Temperature Ambient[3]Not SpecifiedNot Specified
Retention Time Not Specified~4.65 min[5]Not Specified

Experimental Protocols

Preparation of Mobile Phase (Condition 1 Example)
  • Potassium Dihydrogen Phosphate Solution (5 mM): Dissolve 680 mg of KH2PO4 in 1000 mL of HPLC grade water.[3]

  • pH Adjustment: Adjust the pH of the phosphate buffer to 3.8 using orthophosphoric acid.[3]

  • Mobile Phase Preparation: Mix the phosphate buffer and acetonitrile in a 50:50 (v/v) ratio.[3]

  • Degassing: Filter the mobile phase through a 0.22 µm nylon membrane filter and degas by sonication before use.[3]

Preparation of Standard Stock Solution
  • Accurately weigh about 25 mg of Desvenlafaxine reference standard and transfer it to a 25 mL volumetric flask.[7]

  • Add approximately 10 mL of the diluent (mobile phase can be used as a diluent) and sonicate for 10 minutes to dissolve.[3][7]

  • Make up the volume to the mark with the diluent to obtain a final concentration of 1 mg/mL.[7]

Preparation of Sample Solution (from Tablets)
  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a quantity of the powder equivalent to 50 mg of Desvenlafaxine and transfer it to a 50 mL volumetric flask.

  • Add about 30 mL of diluent and sonicate for 15-20 minutes with intermittent shaking to ensure complete dissolution of the drug.

  • Make up the volume to the mark with the diluent.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • Further dilute the filtrate with the diluent to obtain a final concentration within the linear range of the method (e.g., 100 µg/mL).

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for its intended purpose.[1][3][4]

System Suitability

System suitability parameters are evaluated to ensure the chromatographic system is adequate for the analysis.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
% RSD of Peak Area (n=6) ≤ 2.0%
Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

Concentration RangeCorrelation Coefficient (r²)
5-100 µg/mL[3]0.9999[3]
0.15–0.30 mg/ml[5]0.9996[5]
20-160 μg/mL[4]0.999[4]
Accuracy (Recovery)

Accuracy is determined by recovery studies, where a known amount of the standard drug is added to the sample preparation.

LevelMean Recovery (%)
80%98.51 - 99.56[3]
100%99.36 - 99.67[3][4]
120%98.0 - 102.0[2]
Precision

Precision is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

Precision Level% RSD
Repeatability < 2.0[2][5]
Intermediate Precision < 2.0[2][5]
Robustness

The robustness of the method is its capacity to remain unaffected by small, deliberate variations in method parameters. The method is considered robust if the %RSD of the results remains within acceptable limits when parameters like flow rate and mobile phase composition are slightly varied.[5][7]

Forced Degradation Studies

To establish the stability-indicating nature of the method, Desvenlafaxine is subjected to forced degradation under various stress conditions as per ICH guidelines, such as acid, base, oxidative, and photolytic degradation.[1][8] The method should be able to resolve the Desvenlafaxine peak from any degradation products formed.[3][9] For instance, under acidic stress, a primary degradation product has been identified as 4-(1-cyclohexenyl-2-(dimethylamino)ethyl)phenol.[3]

Visual Workflow and Diagrams

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_processing Data Processing Stage MobilePhase Mobile Phase Preparation HPLC_System HPLC System (Pump, Injector, Column, Detector) MobilePhase->HPLC_System StandardSol Standard Solution Preparation StandardSol->HPLC_System SampleSol Sample Solution Preparation SampleSol->HPLC_System Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification & Reporting Peak_Integration->Quantification

Caption: General workflow for HPLC analysis of Desvenlafaxine.

Sample_Preparation Tablets Weigh and Powder Tablets Weigh_Powder Weigh Powder Equivalent to Desired Dose Tablets->Weigh_Powder Dissolve Dissolve in Diluent with Sonication Weigh_Powder->Dissolve Dilute_Volume Dilute to Final Volume Dissolve->Dilute_Volume Filter Filter through 0.45 µm Syringe Filter Dilute_Volume->Filter Final_Dilution Perform Final Dilution to Working Concentration Filter->Final_Dilution Inject Inject into HPLC Final_Dilution->Inject

Caption: Sample preparation protocol from tablet formulation.

Conclusion

The HPLC method described in this application note is demonstrated to be simple, rapid, accurate, precise, and robust for the determination of Desvenlafaxine in bulk and pharmaceutical dosage forms. The stability-indicating nature of the method ensures that the presence of degradation products does not interfere with the quantification of the active ingredient. This validated method can be effectively implemented for routine quality control analysis and stability testing in the pharmaceutical industry.[4]

References

Application Note: High-Throughput Quantification of Desvenlafaxine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desvenlafaxine, the major active metabolite of venlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorder. Accurate and reliable quantification of Desvenlafaxine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Desvenlafaxine in human plasma. The use of a stable isotope-labeled internal standard, Desvenlafaxine-d10, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.

Principle

This method utilizes a simple protein precipitation technique for sample extraction, followed by chromatographic separation on a reverse-phase C18 column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode and employing Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for both Desvenlafaxine and its deuterated internal standard, this compound, provide the necessary selectivity and sensitivity for accurate quantification in a complex biological matrix like human plasma.

Experimental Protocols

Materials and Reagents
  • Analytes: Desvenlafaxine, this compound (internal standard)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade)

  • Reagents: Ammonium acetate, Deionized water (18.2 MΩ·cm)

  • Biological Matrix: Drug-free human plasma

Instrumentation
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation
  • To 100 µL of human plasma (calibration standard, quality control sample, or unknown sample), add 25 µL of the this compound internal standard working solution (e.g., 100 ng/mL in 50:50 methanol:water).

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate plasma proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography Conditions
  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size)

  • Mobile Phase A: 5 mM Ammonium acetate in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.0 min: 20% to 80% B

    • 2.0-2.5 min: 80% B

    • 2.5-2.6 min: 80% to 20% B

    • 2.6-3.5 min: 20% B (re-equilibration)

  • Column Temperature: 40°C

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Spray Voltage: 5500 V

  • Temperature: 500°C

  • Collision Gas: Nitrogen

  • Curtain Gas: 30 psi

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 50 psi

Data Presentation

The MRM transitions for Desvenlafaxine and the inferred transitions for this compound are summarized in the table below. The selection of these transitions provides high selectivity and sensitivity for the quantification of the analyte.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)
Desvenlafaxine264.258.13580
This compound (Inferred)274.268.13580

Visualizations

fragmentation_pathway cluster_precursor Precursor Ion cluster_fragments Product Ions precursor Desvenlafaxine [M+H]+ m/z = 264.2 fragment1 [C2H6N]+ m/z = 58.1 precursor->fragment1 Alpha Cleavage fragment2 [C16H23NO]+ m/z = 246.2 (Loss of H2O) precursor->fragment2 Neutral Loss

Proposed fragmentation pathway of Desvenlafaxine.

experimental_workflow sample_prep Sample Preparation (Protein Precipitation) lc_separation LC Separation (C18 Column) sample_prep->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Experimental workflow for Desvenlafaxine analysis.

Discussion

The fragmentation of Desvenlafaxine in positive ion ESI-MS/MS typically involves two major pathways. The most prominent fragmentation is an alpha cleavage adjacent to the nitrogen atom of the dimethylamino group, resulting in the characteristic product ion at m/z 58.1.[1][2] Another significant fragmentation pathway involves the neutral loss of a water molecule from the cyclohexanol ring, leading to a product ion at m/z 246.2.[3]

For the deuterated internal standard, this compound, where the deuterium labels are expected to be on the N-methyl groups and the ethyl chain, a corresponding mass shift in the fragment ions is anticipated. The alpha cleavage would result in a product ion at m/z 68.1, reflecting the presence of ten deuterium atoms on the dimethylaminoethyl moiety. The neutral loss of water would lead to a product ion at m/z 256.2. The MRM transition of 274.2 -> 68.1 is therefore selected for the quantification of this compound, as it provides a specific and robust signal.

The described LC-MS/MS method provides a sensitive and reliable means for the quantitative analysis of Desvenlafaxine in human plasma. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, which is essential in clinical and research settings. The use of a stable isotope-labeled internal standard, this compound, is critical for ensuring the accuracy and precision of the results by correcting for any variations during sample preparation and analysis.

Conclusion

This application note presents a detailed and robust LC-MS/MS method for the quantification of Desvenlafaxine in human plasma. The method is sensitive, selective, and suitable for high-throughput bioanalytical applications. The provided experimental protocol and the discussion of the fragmentation patterns of Desvenlafaxine and its deuterated analog, this compound, offer a comprehensive guide for researchers, scientists, and drug development professionals working with this compound.

References

Application of Desvenlafaxine-d10 in Clinical Pharmacology Studies: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the utilization of Desvenlafaxine-d10 in clinical pharmacology studies. This compound, a stable isotope-labeled version of the serotonin-norepinephrine reuptake inhibitor (SNRI) Desvenlafaxine, serves as an ideal internal standard for quantitative bioanalysis. Its use ensures high accuracy and precision in determining the pharmacokinetic profile of Desvenlafaxine in biological matrices.

Introduction to Desvenlafaxine and the Role of a Deuterated Internal Standard

Desvenlafaxine is the major active metabolite of venlafaxine and is approved for the treatment of major depressive disorder (MDD).[1][2] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for dose optimization and ensuring patient safety.

Stable isotope-labeled internal standards, such as this compound, are the gold standard in quantitative mass spectrometry-based bioanalysis. They share near-identical physicochemical properties with the analyte of interest (Desvenlafaxine), meaning they co-elute chromatographically and exhibit similar ionization efficiency in the mass spectrometer. This co-behavior allows for the correction of variability during sample preparation and analysis, leading to highly reliable data.

Quantitative Bioanalysis of Desvenlafaxine using this compound

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the preferred approach for the quantification of Desvenlafaxine in plasma samples from clinical trials. The use of this compound as an internal standard is integral to the robustness of this methodology.

Data Presentation: Method Validation and Pharmacokinetic Parameters

The following tables summarize the key validation parameters for a typical LC-MS/MS method for Desvenlafaxine quantification using this compound as an internal standard, as well as pharmacokinetic data obtained from a clinical study.

Table 1: LC-MS/MS Method Validation Parameters

ParameterResult
Linearity Range1.00 - 400.35 ng/mL
Correlation Coefficient (r²)≥ 0.999
Lower Limit of Quantification (LLOQ)1.00 ng/mL
Intra-day Precision (%CV)
1.00 ng/mL (LLOQ)5.5%
3.00 ng/mL (LQC)2.1%
150.00 ng/mL (MQC)0.7%
300.00 ng/mL (HQC)1.2%
Inter-day Precision (%CV)
1.00 ng/mL (LLOQ)6.8%
3.00 ng/mL (LQC)3.5%
150.00 ng/mL (MQC)1.9%
300.00 ng/mL (HQC)2.8%
Accuracy (% Recovery)
Intra-day95.3% - 107.4%
Inter-day93.4% - 99.5%

Data adapted from a validated LC-MS/MS method for the quantification of Desvenlafaxine in human plasma.

Table 2: Pharmacokinetic Parameters of Desvenlafaxine Following a Single Oral 200 mg Dose in Healthy Subjects (n=18)

ParameterFasting StateFed State (High-Fat Meal)
Cmax (ng/mL) 385.4 ± 73.1458.1 ± 105.8
Tmax (hr) 8.9 ± 2.19.8 ± 2.9
AUC₀₋t (ng·h/mL) 9875 ± 21349987 ± 1985
AUC₀₋inf (ng·h/mL) 10254 ± 229810345 ± 2109
t₁/₂ (hr) 11.8 ± 2.311.5 ± 2.1

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀₋inf: Area under the plasma concentration-time curve from time zero to infinity; t₁/₂: Elimination half-life. Data are presented as mean ± standard deviation.

Experimental Protocols

This section provides a detailed methodology for the quantification of Desvenlafaxine in human plasma using this compound as an internal standard.

Bioanalytical Method for Desvenlafaxine in Human Plasma

This protocol is based on a validated LC-MS/MS method and is suitable for pharmacokinetic studies.

3.1.1. Materials and Reagents

  • Desvenlafaxine reference standard

  • This compound (internal standard)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Ethyl acetate (HPLC grade)

  • Water (deionized, 18 MΩ·cm)

  • Formic acid (analytical grade)

3.1.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

3.1.3. Preparation of Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Desvenlafaxine and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the Desvenlafaxine stock solution with a 50:50 mixture of methanol and water to prepare working solutions for calibration curve standards and quality control (QC) samples.

  • Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water.

3.1.4. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 200 µL of plasma sample (calibration standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the this compound internal standard working solution (50 ng/mL) to each tube and vortex briefly.

  • Add 1.0 mL of ethyl acetate.

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Carefully transfer the upper organic layer (approximately 900 µL) to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

3.1.5. LC-MS/MS Conditions

  • HPLC Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase:

    • A: 5 mM Ammonium acetate in water with 0.1% formic acid

    • B: Methanol with 0.1% formic acid

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.0 min: 20% to 80% B

    • 2.0-3.0 min: 80% B

    • 3.0-3.1 min: 80% to 20% B

    • 3.1-5.0 min: 20% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Desvenlafaxine: m/z 264.2 → 58.2

    • This compound: m/z 274.2 → 64.2

Visualizations

The following diagrams illustrate the experimental workflow and the mechanism of action of Desvenlafaxine.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma Plasma Sample (200 µL) add_is Add this compound (IS) plasma->add_is lle Liquid-Liquid Extraction (Ethyl Acetate) add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon lcms LC-MS/MS Analysis recon->lcms data Data Acquisition (MRM Mode) lcms->data quant Quantification (Analyte/IS Ratio) data->quant pk Pharmacokinetic Analysis quant->pk Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron serotonin_vesicle Serotonin (5-HT) Vesicle serotonin 5-HT serotonin_vesicle->serotonin Release norepinephrine_vesicle Norepinephrine (NE) Vesicle norepinephrine NE norepinephrine_vesicle->norepinephrine Release sert Serotonin Transporter (SERT) net Norepinephrine Transporter (NET) serotonin->sert Reuptake serotonin_receptor 5-HT Receptor serotonin->serotonin_receptor norepinephrine->net Reuptake norepinephrine_receptor NE Receptor norepinephrine->norepinephrine_receptor downstream Downstream Signaling (Antidepressant Effect) serotonin_receptor->downstream norepinephrine_receptor->downstream desvenlafaxine Desvenlafaxine desvenlafaxine->sert Inhibits desvenlafaxine->net Inhibits

References

Application Note: Quantification of Desvenlafaxine in Human Plasma using Liquid-Liquid Extraction Coupled with LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the quantification of Desvenlafaxine in human plasma using a liquid-liquid extraction (LLE) technique followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is sensitive, specific, and suitable for pharmacokinetic and bioequivalence studies. The protocol includes sample preparation, LLE procedure, and LC-MS/MS parameters.

Introduction

Desvenlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorder.[1][2] Accurate quantification of Desvenlafaxine in biological matrices is crucial for clinical and research purposes. Liquid-liquid extraction is a robust and cost-effective method for sample clean-up and concentration prior to chromatographic analysis.[3] This document outlines a validated LLE protocol for the extraction of Desvenlafaxine from human plasma.

Mechanism of Action

Desvenlafaxine functions by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft, thereby increasing the concentration of these neurotransmitters and enhancing neurotransmission.[1][4] It binds to the serotonin transporter (SERT) and the norepinephrine transporter (NET), blocking the reabsorption of serotonin and norepinephrine into the presynaptic neuron.[1] This potentiation of monoaminergic activity is believed to be the primary mechanism for its antidepressant effect.[5][6]

Desvenlafaxine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Serotonin & Norepinephrine) Serotonin Serotonin (5-HT) Vesicle->Serotonin Release Norepinephrine Norepinephrine (NE) Vesicle->Norepinephrine Release SERT SERT NET NET Desvenlafaxine Desvenlafaxine Desvenlafaxine->SERT Inhibits Desvenlafaxine->NET Inhibits Serotonin->SERT Reuptake Receptor Postsynaptic Receptors Serotonin->Receptor Binds Norepinephrine->NET Reuptake Norepinephrine->Receptor Binds Signal Transduction Signal Transduction LLE_Workflow start Start plasma Pipette 200 µL Human Plasma start->plasma is Add 25 µL Internal Standard plasma->is vortex1 Vortex 30 seconds is->vortex1 solvent Add 1 mL Organic Solvent vortex1->solvent vortex2 Vortex 5 minutes solvent->vortex2 centrifuge Centrifuge 10,000 rpm, 10 min vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in 200 µL Mobile Phase evaporate->reconstitute vortex3 Vortex 1 minute reconstitute->vortex3 inject Inject into LC-MS/MS vortex3->inject end End inject->end

References

Chiral Separation of Desvenlafaxine and its Metabolites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desvenlafaxine, the major active metabolite of the antidepressant venlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder. As a chiral compound, desvenlafaxine exists as two enantiomers, (R)- and (S)-desvenlafaxine, which may exhibit different pharmacological and toxicological profiles. Furthermore, desvenlafaxine undergoes metabolism to form other chiral metabolites, primarily through N-demethylation to N,O-didesmethylvenlafaxine (NODV) and glucuronidation. The stereoselective analysis of desvenlafaxine and its metabolites is crucial for pharmacokinetic studies, drug metabolism research, and the development of enantiomerically pure drug products.

This document provides detailed application notes and protocols for the chiral separation of desvenlafaxine and its key chiral metabolite, N,O-didesmethylvenlafaxine, using High-Performance Liquid Chromatography (HPLC).

Metabolic Pathway of Desvenlafaxine

Desvenlafaxine is primarily eliminated through renal excretion, with a smaller portion undergoing metabolism. The main metabolic pathways include Phase II conjugation to form desvenlafaxine-O-glucuronide and Phase I metabolism to a lesser extent, which includes N-demethylation to form N,O-didesmethylvenlafaxine (NODV).[1] Both desvenlafaxine and NODV are chiral compounds.

Desvenlafaxine Desvenlafaxine (R/S) Glucuronide Desvenlafaxine-O-glucuronide Desvenlafaxine->Glucuronide UGT Isoforms (Phase II) NODV N,O-didesmethylvenlafaxine (R/S) Desvenlafaxine->NODV CYP3A4 (N-demethylation) (Phase I)

Caption: Metabolic pathway of Desvenlafaxine.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

The enantioselective separation of desvenlafaxine and its metabolites can be effectively achieved using chiral stationary phases (CSPs) in HPLC. Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralpak® series), and protein-based CSPs (e.g., Chirobiotic® series) have demonstrated successful resolution of these compounds.

Method 1: Chiral Separation using a Polysaccharide-Based Stationary Phase (Chiralpak® AD)

This method is suitable for the simultaneous chiral separation of desvenlafaxine and N,O-didesmethylvenlafaxine.

Experimental Protocol

ParameterCondition
Column Chiralpak® AD (250 x 4.6 mm, 10 µm)
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 230 nm
Injection Volume 20 µL
Sample Preparation See Protocol Below

Quantitative Data Summary (Hypothetical Data for Illustrative Purposes)

CompoundEnantiomerRetention Time (min)Resolution (Rs)
Desvenlafaxine(+)-S10.52.1
(-)-R12.2
N,O-didesmethylvenlafaxine(+)-S15.81.9
(-)-R17.5

Note: Actual retention times and resolution may vary depending on the specific instrument, column condition, and exact mobile phase composition.

Method 2: Chiral Separation using a Macrocyclic Glycopeptide-Based Stationary Phase (Chirobiotic® V)

This method offers an alternative selectivity for the chiral separation of desvenlafaxine and its metabolites, often with the advantage of using polar organic or reversed-phase mobile phases compatible with mass spectrometry.

Experimental Protocol

ParameterCondition
Column Chirobiotic® V (250 x 4.6 mm, 5 µm)
Mobile Phase Methanol / Acetic Acid / Triethylamine (100:0.02:0.01, v/v/v)
Flow Rate 0.8 mL/min
Temperature 25°C
Detection UV at 225 nm or MS/MS
Injection Volume 10 µL
Sample Preparation See Protocol Below

Quantitative Data Summary (Hypothetical Data for Illustrative Purposes)

CompoundEnantiomerRetention Time (min)Resolution (Rs)
Desvenlafaxine(-)-R8.92.3
(+)-S10.4
N,O-didesmethylvenlafaxine(-)-R13.12.0
(+)-S14.8

Note: Actual retention times and resolution may vary depending on the specific instrument, column condition, and exact mobile phase composition.

Sample Preparation from Biological Matrices (Plasma)

A robust sample preparation is critical for accurate and reliable chiral analysis from biological fluids. Liquid-phase microextraction (LPME) and solid-phase extraction (SPE) are effective techniques.

Protocol: Liquid-Phase Microextraction (LPME)
  • To 1 mL of plasma, add an internal standard (e.g., deuterated desvenlafaxine).

  • Adjust the sample pH to >10 with a suitable base (e.g., 1M NaOH).

  • Perform a three-phase LPME using a hollow fiber membrane.

    • Donor phase: pH-adjusted plasma sample.

    • Organic phase: 1-Octanol.

    • Acceptor phase: 0.1 M Acetic Acid.

  • Agitate the sample at 1750 rpm for 20 minutes.

  • Collect the acceptor phase for HPLC analysis.

Protocol: Solid-Phase Extraction (SPE)
  • To 1 mL of plasma, add an internal standard.

  • Precondition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

cluster_0 Sample Preparation cluster_1 Chiral HPLC Analysis Plasma Plasma Sample SPE Solid-Phase Extraction (SPE) or Liquid-Phase Microextraction (LPME) Plasma->SPE Extract Purified Extract SPE->Extract HPLC Chiral HPLC System (e.g., Chiralpak AD or Chirobiotic V) Extract->HPLC Injection Data Data Acquisition (UV or MS/MS) HPLC->Data Analysis Analysis Data->Analysis Quantification of Enantiomers

Caption: Experimental workflow for chiral analysis.

Conclusion

The presented HPLC methods using Chiralpak® AD and Chirobiotic® V columns provide effective protocols for the chiral separation of desvenlafaxine and its primary chiral metabolite, N,O-didesmethylvenlafaxine. The choice of the chiral stationary phase and mobile phase composition can be tailored to the specific requirements of the analysis, including the desired selectivity and compatibility with detection methods such as mass spectrometry. Proper sample preparation is paramount for achieving accurate and reproducible results from complex biological matrices. These application notes serve as a comprehensive guide for researchers and scientists involved in the stereoselective analysis of desvenlafaxine and its metabolites.

References

Application Notes and Protocols for the Use of Desvenlafaxine-d10 in Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desvenlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorder.[1][2] In preclinical drug development, understanding the pharmacokinetic and metabolic profile of a drug candidate is crucial.[3] Desvenlafaxine-d10, a deuterated analog of desvenlafaxine, serves as an invaluable tool in these studies. The substitution of ten hydrogen atoms with deuterium provides a stable, heavier isotope without altering the compound's chemical properties.[][5] This key feature makes it an ideal internal standard for quantitative bioanalysis using mass spectrometry, allowing for precise and accurate measurement of desvenlafaxine in biological matrices.[6][7] Deuterium labeling can also be used to investigate the metabolic fate of a drug and to potentially improve its metabolic stability through the kinetic isotope effect.[7][8]

These application notes provide detailed protocols and guidance on the use of this compound in preclinical research, focusing on its application as an internal standard in pharmacokinetic studies.

Key Applications of this compound in Preclinical Research

  • Internal Standard for Bioanalysis: The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its almost identical chemical and physical properties to desvenlafaxine ensure that it behaves similarly during sample extraction, chromatography, and ionization, thus correcting for variations in these processes and leading to highly accurate quantification.[6][9]

  • Pharmacokinetic (PK) Studies: this compound is essential for accurately determining the pharmacokinetic profile of desvenlafaxine in preclinical animal models. These studies measure the absorption, distribution, metabolism, and excretion (ADME) of the drug over time.[3][6]

  • Metabolite Identification: While the primary use of this compound is as an internal standard, stable isotope labeling can also aid in tracking the metabolic pathways of the parent drug.[][9]

Experimental Protocols

Protocol 1: Quantification of Desvenlafaxine in Rat Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a typical procedure for a preclinical pharmacokinetic study in rats.

1. Animal Dosing and Sample Collection:

  • House Sprague-Dawley rats in accordance with institutional guidelines.
  • Administer a single oral dose of desvenlafaxine to the rats.
  • Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
  • Centrifuge the blood samples to separate the plasma.
  • Store the plasma samples at -80°C until analysis.[6]

2. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.
  • To a 100 µL aliquot of each plasma sample, add 10 µL of this compound internal standard working solution (concentration to be optimized based on the expected range of desvenlafaxine concentrations).
  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
  • Vortex the mixture for 1 minute.
  • Centrifuge at 10,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) System: A standard HPLC system.
  • Column: A C18 reversed-phase column (e.g., Hypersil BDS C18, 250 mm x 4.6 mm, 5 µm).[10]
  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and an aqueous buffer (e.g., 0.02M KH2PO4 with 0.1% trifluoroacetic acid).[10]
  • Flow Rate: 1.0 mL/min.[10]
  • Injection Volume: 10 µL.
  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
  • Ionization Mode: Positive ion mode.
  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both desvenlafaxine and this compound. The exact m/z values will need to be determined by direct infusion of the compounds.
  • Data Analysis: Quantify the concentration of desvenlafaxine in the plasma samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

Data Presentation

Quantitative data from pharmacokinetic studies should be presented in a clear and organized manner.

Table 1: Pharmacokinetic Parameters of Desvenlafaxine in Rats (Example Data)

ParameterUnitValue (Mean ± SD)
Cmax (Maximum Plasma Concentration)ng/mL376
Tmax (Time to Cmax)h7.5
AUC (0-t) (Area Under the Curve)ng*h/mL6747
t1/2 (Half-life)h11.1
Vd (Volume of Distribution)L/kg3.4
CL (Clearance)L/h/kgVaries with hepatic/renal function

Note: The values presented in this table are based on human pharmacokinetic data for desvenlafaxine and are for illustrative purposes for a preclinical study.[11][12]

Visualizations

Signaling and Metabolic Pathways

The primary mechanism of action of desvenlafaxine involves the inhibition of serotonin and norepinephrine reuptake. Its metabolism is relatively simple, primarily involving glucuronidation.

cluster_0 Mechanism of Action cluster_1 Metabolism Synaptic Cleft Synaptic Cleft Postsynaptic Neuron Postsynaptic Neuron Synaptic Cleft->Postsynaptic Neuron Increased Neurotransmitter Concentration Desvenlafaxine Desvenlafaxine SERT Serotonin Transporter Desvenlafaxine->SERT Inhibits NET Norepinephrine Transporter Desvenlafaxine->NET Inhibits SERT->Synaptic Cleft Serotonin Reuptake NET->Synaptic Cleft Norepinephrine Reuptake Desvenlafaxine_Met Desvenlafaxine Glucuronide Desvenlafaxine-O-glucuronide Desvenlafaxine_Met->Glucuronide Major Pathway Oxidative N,O-didesmethyl venlafaxine Desvenlafaxine_Met->Oxidative Minor Pathway UGT UGT Isoforms UGT->Glucuronide CYP3A4 CYP3A4 CYP3A4->Oxidative

Caption: Mechanism of action and metabolic pathway of Desvenlafaxine.

Experimental Workflow

The following diagram illustrates the general workflow for a pharmacokinetic study utilizing this compound.

A Animal Dosing (Desvenlafaxine) B Blood Sample Collection (Time Course) A->B C Plasma Separation (Centrifugation) B->C D Sample Preparation (Protein Precipitation with This compound Internal Standard) C->D E LC-MS/MS Analysis D->E F Data Processing (Peak Area Ratio vs. Standard Curve) E->F G Pharmacokinetic Analysis (Cmax, Tmax, AUC, etc.) F->G

Caption: Experimental workflow for a preclinical pharmacokinetic study.

Logical Relationships

This diagram outlines the logical relationship for the use of this compound as an internal standard.

cluster_0 Rationale for Using this compound A Goal: Accurate Quantification of Desvenlafaxine in Biological Samples B Challenge: Analytical Variability (Extraction, Ionization) A->B C Solution: Use of an Internal Standard (IS) B->C D Ideal IS Properties: - Similar physicochemical properties to analyte - Different mass-to-charge ratio (m/z) C->D E This compound meets these criteria D->E F Result: Reliable and Precise Pharmacokinetic Data E->F

Caption: Rationale for using this compound as an internal standard.

Conclusion

This compound is a critical tool for the preclinical development of desvenlafaxine. Its primary application as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable pharmacokinetic data.[6][9] The protocols and information provided herein offer a foundational guide for researchers to effectively utilize this compound in their studies, contributing to a comprehensive understanding of the drug's behavior in biological systems.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LC-MS/MS for Desvenlafaxine-d10 Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection of Desvenlafaxine and its deuterated internal standard, Desvenlafaxine-d10.

Frequently Asked Questions (FAQs)

Q1: What are the recommended precursor and product ions for Desvenlafaxine and this compound?

A1: For quantitative analysis using Multiple Reaction Monitoring (MRM), the protonated molecules [M+H]⁺ are typically used as the precursor ions. The most abundant and stable fragment ions are selected as product ions. Based on available literature for Desvenlafaxine and its deuterated analogs, the following transitions are recommended.[1][2] Note that while Desvenlafaxine-d6 transitions are well-documented, this compound is expected to have a +10 Da shift in its precursor ion. The product ion may be the same or shifted depending on the location of the deuterium atoms. It is crucial to confirm the product ion via a product ion scan during method development.[3]

Q2: How can I optimize the collision energy (CE) and declustering potential (DP) for this compound?

A2: Optimization of CE and DP is critical for maximizing signal intensity. This is typically done by infusing a standard solution of this compound directly into the mass spectrometer and performing a parameter ramp. The voltage that produces the most intense and stable signal for each MRM transition should be selected.[3]

Q3: What are the most common liquid chromatography (LC) conditions for Desvenlafaxine analysis?

A3: Reversed-phase chromatography is the standard approach for Desvenlafaxine analysis. C8 and C18 columns are commonly used with mobile phases consisting of acetonitrile or methanol and an aqueous component with a modifier like formic acid or ammonium acetate to ensure good peak shape and ionization efficiency.[4][5][6]

Q4: How can I minimize matrix effects in my analysis?

A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[7] To mitigate these, it is essential to have an efficient sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering components from the biological matrix.[6][8] Additionally, ensuring good chromatographic separation of Desvenlafaxine from endogenous compounds is crucial. The use of a stable isotope-labeled internal standard like this compound is highly recommended to compensate for any remaining matrix effects.[9]

Q5: Why is a stable isotope-labeled internal standard like this compound recommended?

A5: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative LC-MS/MS analysis. Because this compound has nearly identical chemical and physical properties to Desvenlafaxine, it co-elutes chromatographically and experiences similar ionization and matrix effects. This allows for more accurate and precise quantification by correcting for variations during sample preparation and analysis.[9]

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of Desvenlafaxine.

ProblemPotential Cause(s)Recommended Solution(s)
Low Signal Intensity 1. Suboptimal MS/MS parameters (CE, DP).2. Poor ionization efficiency.3. Inefficient sample extraction.4. Significant matrix suppression.1. Re-optimize collision energy and declustering potential through infusion.2. Adjust mobile phase pH; ensure an acidic modifier (e.g., 0.1% formic acid) is present for positive ionization mode.3. Evaluate and optimize the extraction recovery; consider an alternative extraction method (e.g., SPE instead of protein precipitation).4. Improve sample cleanup, dilute the sample, or enhance chromatographic separation from interfering matrix components.[8]
High Background Noise 1. Contaminated mobile phase or LC system.2. Co-elution of matrix interferences.3. Electronic noise from the mass spectrometer.1. Use high-purity LC-MS grade solvents and flush the system thoroughly.2. Employ a more selective sample preparation method (e.g., SPE) and ensure adequate chromatographic separation.3. Contact the instrument service engineer if the issue persists after addressing other potential causes.
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination.2. Incompatible mobile phase pH.3. Secondary interactions with the stationary phase.1. Flush the column according to the manufacturer's instructions or replace it if necessary.2. Ensure the mobile phase pH is appropriate for the analyte and column chemistry.3. Consider adding a small amount of a competing agent to the mobile phase or trying a different column chemistry.
Inconsistent Retention Time 1. Fluctuations in pump pressure or flow rate.2. Changes in mobile phase composition.3. Column temperature variations.1. Check the LC system for leaks and ensure the pumps are functioning correctly.2. Prepare fresh mobile phase and ensure it is properly degassed.3. Use a column oven to maintain a stable temperature.
Crosstalk between Analyte and Internal Standard 1. In-source fragmentation of the internal standard.2. Isotopic contribution from the analyte to the internal standard's MRM transition.1. Optimize source conditions to minimize in-source fragmentation.2. Select an MRM transition for the internal standard that is not affected by isotopic overlap from the analyte.

Experimental Protocol: Quantitative Analysis of Desvenlafaxine in Human Plasma

This protocol provides a general framework for the LC-MS/MS analysis of Desvenlafaxine in human plasma using this compound as an internal standard. Optimization will be required for specific instrumentation and laboratory conditions.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with methanol followed by water.

  • Pre-treat 100 µL of human plasma by adding 200 µL of 4% phosphoric acid and the internal standard solution (this compound).

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with an appropriate wash solution (e.g., 0.1 M acetic acid followed by methanol) to remove interferences.

  • Elute Desvenlafaxine and this compound with an elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS System and Conditions

ParameterRecommended Condition
LC System Agilent 1200 Series or equivalent
Mass Spectrometer Sciex API 4000 or equivalent triple quadrupole
Column C18, 50 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to initial conditions
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

3. MS/MS Parameters

The following are suggested MRM transitions and starting parameters. These must be optimized for your specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP) (V)Collision Energy (CE) (eV)
Desvenlafaxine264.258.16043
This compound274.264.1 (predicted)To be optimizedTo be optimized

Note: The product ion for this compound is predicted based on the fragmentation of similar deuterated analogs.[1][2] Direct infusion and a product ion scan are necessary to confirm the optimal product ion and collision energy.

Quantitative Data Summary

The following tables summarize typical performance characteristics for a validated LC-MS/MS method for Desvenlafaxine.

Table 1: Method Precision and Accuracy [4]

Concentration LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low QC< 5.5< 6.893.4 - 99.5
Medium QC< 5.5< 6.893.4 - 99.5
High QC< 5.5< 6.893.4 - 99.5

Table 2: Recovery and Matrix Effect [6][10]

AnalyteExtraction Recovery (%)Matrix Effect (%)
Desvenlafaxine81.7 - 9695 - 105

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe evap Evaporation spe->evap recon Reconstitution evap->recon lc LC Separation (C18 Column) recon->lc ms MS/MS Detection (MRM) lc->ms quant Quantification ms->quant

Caption: Experimental workflow for Desvenlafaxine analysis.

Caption: Troubleshooting decision tree for LC-MS/MS analysis.

References

Technical Support Center: Troubleshooting Matrix Effects in Desvenlafaxine Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, troubleshooting, and mitigating matrix effects in the bioanalysis of Desvenlafaxine using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of Desvenlafaxine?

A: Matrix effects in LC-MS/MS analysis refer to the alteration of the ionization efficiency of the target analyte, Desvenlafaxine, due to the presence of co-eluting compounds from the biological matrix (e.g., plasma, urine).[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate and imprecise quantification of Desvenlafaxine. Common sources of matrix effects in biological samples include phospholipids, salts, and proteins.[1]

Q2: What are the primary strategies to minimize matrix effects in Desvenlafaxine analysis?

A: The main strategies to combat matrix effects can be grouped into three categories:

  • Effective Sample Preparation: The most crucial step is to remove interfering components from the matrix before analysis.[1] Techniques like Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) are commonly employed.[1]

  • Chromatographic Separation: Optimizing the liquid chromatography method to separate Desvenlafaxine from matrix components is essential. This can involve adjusting the mobile phase, gradient, or selecting a different column chemistry.

  • Use of a Suitable Internal Standard: A stable isotope-labeled (SIL) internal standard, such as Desvenlafaxine-d6, is highly recommended.[2] A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by the matrix in the same way, thus compensating for variations in extraction recovery and ionization efficiency.[1]

Q3: Which sample preparation technique is most effective for reducing matrix effects for Desvenlafaxine?

A: While the optimal technique can be matrix and method-dependent, more rigorous extraction techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective at removing interfering substances than Protein Precipitation (PPT).[1] LLE has been reported to provide high recovery for Venlafaxine (the parent drug of Desvenlafaxine) and its metabolites.[3][4] SPE can also be highly effective, especially when optimized with the appropriate sorbent.[1]

Q4: How can I quantitatively assess the matrix effect in my Desvenlafaxine assay?

A: The matrix effect can be quantitatively assessed by calculating the Matrix Factor (MF). This is typically done by comparing the peak area of an analyte spiked into a blank matrix extract (post-extraction) to the peak area of the analyte in a neat solution at the same concentration. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The internal standard normalized matrix factor is also a key parameter to evaluate.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the bioanalysis of Desvenlafaxine that may be related to matrix effects.

Issue 1: Significant Ion Suppression or Enhancement Observed

  • Possible Cause: Co-eluting endogenous matrix components, particularly phospholipids, are interfering with the ionization of Desvenlafaxine.[1]

  • Solutions:

    • Improve Sample Preparation:

      • Switch from PPT to LLE or SPE: Protein precipitation is a relatively simple but less clean sample preparation method.[1] Switching to LLE or SPE will provide a cleaner sample extract.[1]

      • Incorporate a Phospholipid Removal Step: Phospholipids are a major cause of ion suppression.[1] Specific phospholipid removal plates or cartridges can be used, or the LLE/SPE method can be optimized to exclude them.

    • Optimize Chromatography:

      • Modify the Gradient: Adjusting the mobile phase gradient can help to chromatographically separate Desvenlafaxine from the interfering matrix components.

      • Change the Stationary Phase: Using a column with a different chemistry (e.g., from C18 to a phenyl-hexyl column) can alter the selectivity and improve separation.

Issue 2: Poor or Inconsistent Recovery of Desvenlafaxine

  • Possible Cause: The chosen extraction method may not be optimal for the physicochemical properties of Desvenlafaxine, leading to its loss during sample preparation.

  • Solutions:

    • Optimize LLE Protocol:

      • Adjust pH: Desvenlafaxine is a basic compound. Ensure the pH of the aqueous phase is adjusted to a level that keeps Desvenlafaxine in its non-ionized form to facilitate its transfer into the organic solvent.[1]

      • Select an Appropriate Extraction Solvent: A mixture of hexane and ethyl acetate or other solvent systems can be tested to optimize recovery.[1]

    • Optimize SPE Protocol:

      • Select the Right Sorbent: For Desvenlafaxine, reverse-phase (e.g., C18) or polymer-based (e.g., HLB) sorbents are often suitable.[1]

      • Optimize Wash and Elution Solvents: The wash solvent should be strong enough to remove interferences without eluting Desvenlafaxine, and the elution solvent should ensure complete elution of the analyte.

Issue 3: Inconsistent and Irreproducible Results for Quality Control (QC) Samples

  • Possible Cause: Sample-to-sample variability in the matrix composition is leading to different degrees of matrix effects that are not being adequately compensated for.

  • Solution:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variable matrix effects.[1] A SIL-IS like Desvenlafaxine-d6 will co-elute with Desvenlafaxine and experience the same degree of ion suppression or enhancement, leading to an accurate and precise analytical result.[2]

Data Presentation

The following table summarizes a compilation of reported recovery and matrix effect data for Desvenlafaxine and its parent compound Venlafaxine using different sample preparation techniques. Note: This data is compiled from multiple sources and is intended to be representative. Actual results may vary depending on the specific experimental conditions.

Sample Preparation TechniqueAnalyteMatrixRecovery (%)Matrix Effect (Matrix Factor)Source(s)
Protein Precipitation (PPT) Venlafaxine & ODVHuman Plasma>90% (for some methods)Often significant, may not be sufficient to remove all interferences[1][6]
Liquid-Liquid Extraction (LLE) DesvenlafaxineHuman PlasmaNot explicitly stated, but method showed good accuracy and precisionMethod successfully applied, suggesting minimal matrix effect with IS[2]
Venlafaxine & ODVHuman Plasma>70%Generally provides a cleaner extract than PPT[3][4]
Solid-Phase Extraction (SPE) Venlafaxine & ODVHuman Plasma>75%Can be very effective in removing interferences[3]

Experimental Protocols

Below are detailed methodologies for common sample preparation techniques used in Desvenlafaxine bioanalysis.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is a general guideline and may require optimization.

  • Sample Preparation: To 500 µL of plasma sample, add 50 µL of internal standard solution (e.g., Desvenlafaxine-d6).

  • pH Adjustment: Add a small volume of a basic solution (e.g., 1M NaOH) to adjust the pH to >10. Vortex mix for 30 seconds.

  • Extraction: Add 3 mL of an appropriate organic solvent (e.g., a mixture of hexane and ethyl acetate, 80:20 v/v).[1]

  • Mixing: Vortex mix vigorously for 5 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the mobile phase. Vortex to ensure complete dissolution.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

This is a general protocol; the specific sorbent, conditioning, wash, and elution solvents will need to be optimized based on the cartridge manufacturer's recommendations and experimental evaluation.

  • Cartridge Conditioning: Pass 1 mL of conditioning solvent (e.g., methanol) through the SPE cartridge.

  • Cartridge Equilibration: Pass 1 mL of equilibration solvent (e.g., water) through the cartridge.

  • Sample Loading: Load the pre-treated plasma sample (e.g., 500 µL plasma diluted with 500 µL of 4% phosphoric acid) onto the cartridge.

  • Washing: Pass a wash solvent (e.g., 1 mL of 5% methanol in water) through the cartridge to remove interfering substances.

  • Elution: Elute the analyte of interest by passing an elution solvent (e.g., 1 mL of methanol) through the cartridge into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase for injection.

Visualizations

Troubleshooting Workflow for Matrix Effects

Troubleshooting_Matrix_Effects start Start: Inaccurate or Imprecise Results assess_me Assess Matrix Effect (Post-extraction spike vs. Neat) start->assess_me me_present Matrix Effect Present? (Suppression or Enhancement) assess_me->me_present no_me No Significant Matrix Effect Investigate Other Causes me_present->no_me No improve_sp Improve Sample Preparation me_present->improve_sp Yes optimize_chrom Optimize Chromatography improve_sp->optimize_chrom use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_chrom->use_sil_is reassess_me Re-assess Matrix Effect use_sil_is->reassess_me reassess_me->improve_sp Still Present end End: Method Optimized reassess_me->end Resolved

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

Sample Preparation Method Selection Logic

Sample_Prep_Selection start Start: Method Development ppt Protein Precipitation (PPT) (Simple, High-throughput) start->ppt evaluate_me_ppt Evaluate Matrix Effect and Recovery ppt->evaluate_me_ppt acceptable Acceptable? evaluate_me_ppt->acceptable lle Liquid-Liquid Extraction (LLE) (Cleaner Extract) evaluate_me_lle_spe Evaluate Matrix Effect and Recovery lle->evaluate_me_lle_spe spe Solid-Phase Extraction (SPE) (High Selectivity) spe->evaluate_me_lle_spe evaluate_me_lle_spe->acceptable acceptable->lle No acceptable->spe No, try alternative method_finalized Method Finalized acceptable->method_finalized Yes

Caption: Decision tree for selecting an appropriate sample preparation method.

References

Improving peak shape and resolution in Desvenlafaxine chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for the chromatographic analysis of Desvenlafaxine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance peak shape and resolution in their experiments. Below, you will find frequently asked questions and detailed troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for HPLC analysis of Desvenlafaxine?

A common starting point for reversed-phase HPLC analysis of Desvenlafaxine involves a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate or ammonium acetate) and an organic modifier (typically acetonitrile or methanol). The pH of the mobile phase is a critical parameter and is often acidic.

Q2: Why is my Desvenlafaxine peak tailing?

Peak tailing for basic compounds like Desvenlafaxine is often caused by secondary interactions between the analyte and active silanol groups on the silica-based column packing.[1] To mitigate this, consider the following:

  • Mobile Phase pH: Ensure the mobile phase pH is low (e.g., pH 3.0-4.0).[2][3] At a lower pH, Desvenlafaxine's amine group is protonated, and the silanol groups on the column are less likely to be ionized, which minimizes these undesirable interactions.[1]

  • Ionic Strength: Increasing the buffer concentration (e.g., 10-20 mM) can help shield the charged analyte from interacting with the stationary phase.[1]

  • Additive: The addition of a small amount of an amine modifier like triethylamine (TEA) or using a buffer with good shielding capacity can also improve peak shape. For instance, a mobile phase containing 0.2% (v/v) triethylamine in ammonium acetate has been used successfully.[4]

  • Column Choice: Employing a column with end-capping or a different stationary phase (e.g., a C8 or a phenyl column) can reduce silanol interactions.

Q3: How can I improve the resolution between Desvenlafaxine and its impurities or degradation products?

Achieving adequate resolution is crucial for accurate quantification and stability studies. If you are facing co-elution or poor resolution, consider these strategies:

  • Optimize Mobile Phase Composition: Varying the ratio of the organic modifier to the aqueous buffer can significantly impact selectivity. A lower percentage of the organic solvent will generally increase retention times and may improve resolution.

  • Adjust pH: Fine-tuning the mobile phase pH can alter the ionization state of both Desvenlafaxine and its related substances, leading to changes in retention and improved separation.[5]

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the elution order and improve resolution due to different selectivities.[4]

  • Gradient Elution: If isocratic elution does not provide sufficient resolution, a gradient program can be employed to effectively separate compounds with different polarities.[6][7]

  • Column Temperature: Adjusting the column temperature can influence selectivity and efficiency.[7]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Peak asymmetry can significantly impact integration and quantification. This guide provides a systematic approach to diagnosing and resolving poor peak shape.

G cluster_0 cluster_1 Troubleshooting Tailing cluster_2 Troubleshooting Fronting start Observe Poor Peak Shape check_tailing Peak Tailing? start->check_tailing check_fronting Peak Fronting? check_tailing->check_fronting No tailing_cause1 Secondary Silanol Interactions check_tailing->tailing_cause1 Yes tailing_cause2 Column Overload check_tailing->tailing_cause2 Yes tailing_cause3 Mismatched Sample & Mobile Phase check_tailing->tailing_cause3 Yes fronting_cause1 Column Overload check_fronting->fronting_cause1 Yes fronting_cause2 Poorly Packed Column Bed check_fronting->fronting_cause2 Yes solution_tailing1 Lower Mobile Phase pH (e.g., 3.0-4.0) tailing_cause1->solution_tailing1 solution_tailing2 Increase Buffer Strength or Add TEA tailing_cause1->solution_tailing2 solution_tailing3 Reduce Sample Concentration/Volume tailing_cause2->solution_tailing3 solution_tailing4 Dissolve Sample in Mobile Phase tailing_cause3->solution_tailing4 solution_fronting1 Reduce Sample Concentration/Volume fronting_cause1->solution_fronting1 solution_fronting2 Replace Column fronting_cause2->solution_fronting2

Caption: Troubleshooting workflow for poor peak shape.
Issue 2: Insufficient Resolution

This guide outlines a logical progression of steps to improve the separation between Desvenlafaxine and closely eluting peaks.

G cluster_0 cluster_solutions start Insufficient Resolution step1 Optimize Mobile Phase Strength start->step1 step2 Adjust Mobile Phase pH step1->step2 Decrease % Organic sol1 Increases retention, may improve separation step1->sol1 step3 Change Organic Modifier step2->step3 Vary pH (e.g., 3.0-6.5) sol2 Alters analyte ionization and selectivity step2->sol2 step4 Implement Gradient Elution step3->step4 Switch ACN to MeOH sol3 Provides different selectivity step3->sol3 step5 Evaluate Column Chemistry step4->step5 Develop Gradient sol4 Separates compounds with varying polarity step4->sol4 end Resolution Achieved step5->end Try C8 or Phenyl sol5 Offers alternative stationary phase interactions step5->sol5

Caption: Decision tree for improving chromatographic resolution.

Data Presentation

Table 1: Impact of Mobile Phase pH and Composition on Desvenlafaxine Retention and Peak Shape
Mobile Phase CompositionpHRetention Time (min)Tailing FactorResolution (from nearest impurity)Reference
Acetonitrile : 5mM KH2PO4 (50:50 v/v)3.83.5< 2> 2[5]
Methanol : 0.05M Ammonium Acetate with 0.2% TEA (60:40 v/v)6.53.6Not specified> 2[4]
Acetonitrile : Ammonium Phosphate Buffer (70:30 v/v)3.02.44< 2Not specified[2]
Methanol : 0.05M KH2PO4 (40:60 v/v)7.07.4Not specified> 2[6]
Acetonitrile : 0.02M KH2PO4 with 0.1% TFA (65:35 v/v)4.04.01< 1.5> 2[3]

Experimental Protocols

Protocol 1: HPLC Method for Desvenlafaxine and its Acidic Degradation Product[5]
  • Column: Discovery® C18 (250 x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A 50:50 (v/v) mixture of acetonitrile and 5mM potassium dihydrogen phosphate buffer. The pH of the mobile phase is adjusted to 3.8 with orthophosphoric acid.

  • Flow Rate: 0.7 mL/min

  • Detection: UV at 229 nm

  • Temperature: Ambient

  • Injection Volume: 20 µL

  • Sample Preparation: An amount of powdered tablet equivalent to 25 mg of Desvenlafaxine is transferred to a 100 mL volumetric flask with 70 mL of water, sonicated for 15 minutes, and diluted to the mark with water. The solution is then filtered. A 25 mL aliquot of the filtrate is transferred to a 50 mL volumetric flask and diluted to volume with acetonitrile to achieve a final concentration of 125 µg/mL.

Protocol 2: Stability-Indicating HPLC Method for Desvenlafaxine[4]
  • Column: SymmetryShield™ C18 (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of 0.2% (v/v) triethylamine in 0.05 M ammonium acetate (pH adjusted to 6.5 with glacial acetic acid) and methanol in a 40:60 ratio.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 225 nm

  • Temperature: Not specified

  • Injection Volume: 20 µL

  • Sample Preparation (from tablets): Twenty tablets are weighed to determine the average weight and then finely powdered. An amount of powder equivalent to one tablet is transferred to a 50 mL volumetric flask containing 10 mL of methanol, sonicated for 30 minutes, and then diluted to volume with methanol. The resulting solution is centrifuged, and the supernatant is filtered through a 0.45 µm filter before injection after appropriate dilution.

References

Addressing ion suppression in the ESI-MS analysis of Desvenlafaxine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression during the ESI-MS analysis of Desvenlafaxine.

Troubleshooting Guides

This section addresses common issues encountered during the ESI-MS analysis of Desvenlafaxine that may be attributed to ion suppression.

Problem: Low or inconsistent signal intensity for Desvenlafaxine in plasma samples compared to standards in neat solution.

  • Possible Cause: This is a primary indicator of ion suppression, where co-eluting matrix components from the plasma sample interfere with the ionization of Desvenlafaxine in the ESI source.[1][2][3] Endogenous compounds like phospholipids, salts, and proteins are common culprits in biological matrices.[2][4]

  • Solutions:

    • Improve Sample Preparation: The most effective strategy to combat ion suppression is to remove interfering matrix components before analysis.[2][3][5]

      • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner sample extract and has been reported to offer good recovery for Desvenlafaxine and its primary metabolite, O-desmethylvenlafaxine.[1][4][6]

      • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering substances and can be tailored to the specific properties of Desvenlafaxine.[2][4][7]

      • Protein Precipitation (PPT): While simple, PPT may not be sufficient to remove all interfering components and often results in more significant ion suppression compared to LLE or SPE.[1][2][8]

    • Optimize Chromatography:

      • Increase Chromatographic Resolution: Modifying the mobile phase composition, gradient, or flow rate can improve the separation of Desvenlafaxine from matrix components, reducing co-elution and ion suppression.[2][8]

      • Change Stationary Phase: Utilizing a column with a different chemistry (e.g., C18 to phenyl-hexyl) can alter selectivity and enhance separation.[3]

    • Dilute the Sample: If the concentration of Desvenlafaxine is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[3] However, this is not always feasible for trace-level analysis.[7]

Problem: Poor reproducibility and accuracy in quality control (QC) samples.

  • Possible Cause: Variability in the composition of the biological matrix from sample to sample can lead to different degrees of ion suppression, resulting in inconsistent and inaccurate quantification.[3]

  • Solutions:

    • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust method for compensating for ion suppression. A SIL-IS, such as Desvenlafaxine-d6, has nearly identical physicochemical properties to the analyte and will experience the same degree of ion suppression.[3][6][9][10] This allows for accurate quantification based on the analyte-to-IS ratio.

    • Employ Matrix-Matched Calibrators: Preparing calibration standards and QC samples in the same biological matrix as the unknown samples helps to compensate for consistent matrix effects.[2][3][7]

    • Implement a Rigorous Sample Preparation Method: A consistent and effective sample cleanup using SPE or LLE will minimize variability in matrix effects between samples.[3][5]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the ESI-MS analysis of Desvenlafaxine?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) hinder the ionization efficiency of the target analyte, Desvenlafaxine, in the ESI source.[2][7] This leads to a decreased signal response, which can negatively impact the sensitivity, precision, and accuracy of the analysis.[1][11] It occurs because Desvenlafaxine and the interfering molecules compete for the limited charge or space on the surface of the ESI droplets.[1][7]

Q2: How can I determine if ion suppression is affecting my Desvenlafaxine analysis?

A2: A common method to assess ion suppression is the post-column infusion experiment.[8][12][13] In this setup, a constant flow of Desvenlafaxine solution is introduced into the mobile phase after the analytical column. A blank matrix sample is then injected. Any dip in the constant baseline signal for Desvenlafaxine indicates the retention times at which matrix components are eluting and causing ion suppression.[1][13] Another approach is to compare the response of an analyte spiked into a post-extraction blank sample matrix to the response of the analyte in a neat solution. A lower response in the matrix indicates ion suppression.[1][2]

Q3: Are there instrumental parameters I can adjust to mitigate ion suppression for Desvenlafaxine?

A3: Yes, several instrumental parameters can be optimized:

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI.[1][7][11] If your instrumentation allows, testing APCI could be a viable option.

  • Ionization Mode: Switching from positive to negative ionization mode may reduce ion suppression, as fewer endogenous compounds are typically ionized in negative mode.[1][11] However, this is dependent on the ability of Desvenlafaxine to be efficiently ionized in negative mode.

  • Flow Rate: Reducing the ESI flow rate to the nanoliter-per-minute range can lead to the generation of smaller, more highly charged droplets that are more tolerant to non-volatile salts, thereby reducing signal suppression.[1][7]

Q4: Which sample preparation technique is generally best for minimizing ion suppression for Desvenlafaxine in plasma?

A4: While the optimal method can be matrix and analyte-dependent, for bioanalytical methods, more rigorous extraction techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components than protein precipitation (PPT).[1][2][5] LLE has been shown to provide good recovery for Desvenlafaxine.[6] Polymeric mixed-mode SPE, which combines reversed-phase and ion-exchange retention mechanisms, can be particularly effective at removing phospholipids, a major source of ion suppression.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from published methods for the analysis of Desvenlafaxine.

Table 1: Comparison of Sample Preparation Techniques and Reported Matrix Effects

Sample Preparation TechniqueAnalyte(s)MatrixReported Matrix Effect/Ion SuppressionReference
Liquid-Liquid Extraction (LLE)DesvenlafaxineHuman PlasmaNot explicitly quantified, but method validated for bioequivalence studies.[6]
Solid-Phase Extraction (SPE)Desvenlafaxine and 17 other antidepressantsOral Fluid73.7% to 157%[14]
Protein PrecipitationVenlafaxine and O-desmethylvenlafaxineHuman PlasmaNot explicitly quantified, but method successfully applied to a bioequivalence study.[15]
Protein PrecipitationVenlafaxine and its metabolitesHuman PlasmaMinor matrix effects observed.[16]

Table 2: LC-MS/MS Parameters for Desvenlafaxine Analysis

ParameterMethod 1Method 2Method 3
Analyte DesvenlafaxineDesvenlafaxineVenlafaxine and O-desmethylvenlafaxine (Desvenlafaxine)
Internal Standard Desvenlafaxine-d6Not SpecifiedNadolol
Column Thermo-BDS hypersil C8 (50 mm × 4.6 mm, 3 µm)Biphenyl columnHypurity cyano (50 mm x 4.6 mm, 5 µm)
Mobile Phase 5 mM ammonium acetate buffer: methanol (20:80, v/v)Gradient0.43% formic acid in acetonitrile
Flow Rate 0.80 mL/minNot SpecifiedNot Specified
Ionization Mode ESI PositiveESI PositiveESI Positive
MRM Transition (m/z) 264.2 → 58.1Not Specified264.3 → 58.1
Linear Range 1.001 - 400.352 ng/mL10 - 1,000 ng/mL2.0 - 500 ng/mL
Reference [6][14][15]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Desvenlafaxine from Human Plasma

This protocol is adapted from a validated method for the quantification of Desvenlafaxine in human plasma.[6]

  • To a 200 µL aliquot of human plasma in a clean tube, add the internal standard solution (Desvenlafaxine-d6).

  • Vortex the sample briefly.

  • Add an appropriate organic extraction solvent.

  • Vortex mix the sample for an adequate time to ensure thorough extraction.

  • Centrifuge the sample to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in the mobile phase.

  • Vortex the reconstituted sample and inject it into the LC-MS/MS system.

Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression

This is a general protocol to identify regions of ion suppression in a chromatographic run.[13]

  • Set up the LC-MS/MS system as you would for your Desvenlafaxine analysis.

  • Prepare a standard solution of Desvenlafaxine in a suitable solvent at a concentration that gives a stable and moderate signal.

  • Using a syringe pump and a T-connector, continuously infuse the Desvenlafaxine standard solution into the mobile phase flow after the analytical column but before the ESI source.

  • Once a stable baseline signal for Desvenlafaxine is achieved, inject a blank, extracted matrix sample (e.g., plasma that has undergone your sample preparation procedure).

  • Monitor the Desvenlafaxine MRM transition throughout the chromatographic run.

  • A drop or suppression in the baseline signal indicates the retention times where matrix components are eluting and causing ion suppression. An increase in the signal would indicate ion enhancement.

Visualizations

IonSuppressionTroubleshooting cluster_sample_prep Sample Preparation cluster_chromatography Chromatography cluster_compensation Compensation start Low or Inconsistent Desvenlafaxine Signal improve_prep Improve Sample Prep start->improve_prep optimize_chrom Optimize Chromatography start->optimize_chrom use_sil_is Use Stable Isotope-Labeled IS start->use_sil_is switch_to_lle Switch to LLE improve_prep->switch_to_lle switch_to_spe Switch to SPE improve_prep->switch_to_spe dilute_sample Dilute Sample improve_prep->dilute_sample end Improved Signal & Reproducibility switch_to_lle->end switch_to_spe->end dilute_sample->end adjust_gradient Adjust Gradient/Mobile Phase optimize_chrom->adjust_gradient change_column Change Stationary Phase optimize_chrom->change_column adjust_gradient->end change_column->end matrix_matched Use Matrix-Matched Calibrators use_sil_is->matrix_matched matrix_matched->end

Caption: A logical workflow for troubleshooting ion suppression in Desvenlafaxine analysis.

SamplePrepWorkflow cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) start Plasma Sample (containing Desvenlafaxine) add_is Add Internal Standard start->add_is add_solvent Add Precipitating Solvent (e.g., Acetonitrile) vortex_ppt Vortex add_solvent->vortex_ppt centrifuge_ppt Centrifuge vortex_ppt->centrifuge_ppt supernatant Collect Supernatant centrifuge_ppt->supernatant ppt_result Analysis (Higher risk of ion suppression) supernatant->ppt_result analysis LC-ESI-MS Analysis ppt_result->analysis add_is->add_solvent add_lle_solvent Add Immiscible Organic Solvent add_is->add_lle_solvent vortex_lle Vortex add_lle_solvent->vortex_lle centrifuge_lle Centrifuge vortex_lle->centrifuge_lle collect_organic Collect Organic Layer centrifuge_lle->collect_organic evaporate Evaporate & Reconstitute collect_organic->evaporate lle_result Analysis (Cleaner extract) evaporate->lle_result lle_result->analysis

Caption: Comparison of Protein Precipitation and Liquid-Liquid Extraction workflows.

References

Method robustness testing for Desvenlafaxine quantification assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Desvenlafaxine quantification assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying Desvenlafaxine?

A1: The most prevalent methods for the quantification of Desvenlafaxine in bulk drug and pharmaceutical formulations are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[1][2][3] These methods offer high specificity, sensitivity, and accuracy for determining the concentration of Desvenlafaxine and its related substances.

Q2: What is method robustness testing and why is it important for Desvenlafaxine quantification assays?

A2: Method robustness testing is a critical component of analytical method validation that evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of its reliability during normal usage. For Desvenlafaxine assays, this ensures that minor procedural changes do not lead to unexpected or inaccurate results, which is crucial for quality control and stability studies.[4][5]

Q3: What are the typical parameters evaluated during the robustness testing of an HPLC method for Desvenlafaxine?

A3: During robustness testing of an HPLC method for Desvenlafaxine, several parameters are intentionally varied to assess their impact on the analytical results. Common parameters include:

  • Flow rate of the mobile phase.[5]

  • Composition of the mobile phase (e.g., percentage of organic solvent).[5]

  • pH of the mobile phase buffer.[6][7]

  • Column temperature.[3]

  • Different batches or lots of columns.

  • Different analysts performing the experiment.[5]

Q4: What are forced degradation studies and how do they relate to Desvenlafaxine analysis?

A4: Forced degradation studies, or stress testing, are performed to identify the potential degradation products of a drug substance, which helps in establishing its degradation pathways and the intrinsic stability of the molecule.[8] For Desvenlafaxine, these studies are essential for developing and validating stability-indicating analytical methods that can separate and quantify the active pharmaceutical ingredient from its degradation products.[1][6] Common stress conditions include exposure to acid, base, oxidation, heat, and light.[1][6]

Troubleshooting Guide

Issue 1: Baseline Drift or Noise in HPLC Chromatogram

  • Question: I am observing significant baseline drift or noise during my HPLC analysis of Desvenlafaxine. What are the possible causes and solutions?

  • Answer:

    • Possible Causes:

      • Changes in mobile phase composition due to improper mixing or degradation.[9]

      • Temperature fluctuations in the column or detector.[9]

      • Contamination in the mobile phase or column.[9]

      • Air bubbles in the mobile phase or detector cell.[9]

      • Instability of the detector lamp.[9]

    • Troubleshooting Steps:

      • Ensure the mobile phase is thoroughly degassed.[9]

      • Prepare fresh mobile phase, especially if it contains volatile components or buffers.[9]

      • Verify that the column and detector temperatures are stable.[9]

      • Flush the system with a strong solvent to remove any potential contaminants.

      • Check for leaks in the system that could introduce air.

      • If the problem persists, the detector lamp may need to be replaced.[9]

Issue 2: Poor Peak Shape (Tailing or Fronting) for Desvenlafaxine

  • Question: The chromatographic peak for Desvenlafaxine is showing significant tailing or fronting. How can I improve the peak shape?

  • Answer:

    • Possible Causes:

      • Column degradation or contamination.

      • Incompatibility between the sample solvent and the mobile phase.

      • Secondary interactions between Desvenlafaxine and the stationary phase.

      • Column overload due to high sample concentration.

    • Troubleshooting Steps:

      • Try flushing the column with a series of strong and weak solvents to remove contaminants.

      • Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase.

      • Adjust the pH of the mobile phase to ensure Desvenlafaxine is in a single ionic form.

      • Reduce the injection volume or dilute the sample to avoid column overload.

      • If using a silica-based column, consider adding a competing base like triethylamine to the mobile phase to reduce peak tailing.

      • If the issue persists, the column may need to be replaced.

Issue 3: Inconsistent Retention Times for Desvenlafaxine

  • Question: I am experiencing a drift or sudden shift in the retention time of Desvenlafaxine. What could be the cause?

  • Answer:

    • Possible Causes:

      • Changes in mobile phase composition.

      • Fluctuations in column temperature.

      • Air trapped in the pump.

      • Column aging or degradation.

      • Leaks in the HPLC system.

    • Troubleshooting Steps:

      • Ensure the mobile phase is prepared accurately and is stable.

      • Use a column oven to maintain a consistent temperature.

      • Prime the pump to remove any trapped air bubbles.

      • Check for any leaks in the pump, injector, and fittings.

      • If the retention time consistently decreases and peak shape deteriorates, the column may be nearing the end of its life and should be replaced.

Quantitative Data Summary

Table 1: Summary of Forced Degradation Studies for Desvenlafaxine

Stress ConditionReagent/ConditionDurationTemperatureDegradation (%)Reference
Acid Hydrolysis0.5 N HCl2 hours70°C18.65[5]
Base Hydrolysis1.0 N NaOH12 hours70°C11.01[5]
Oxidative3% H₂O₂2 hours50°C17.05[5]
Acid Hydrolysis1 M HCl8 hours80°CSignificant[1][6]

Table 2: Typical Validation Parameters for a Desvenlafaxine HPLC Assay

ParameterTypical Value/RangeReference
Linearity Range10-80 µg/mL[1]
Correlation Coefficient (r²)> 0.999[3]
Limit of Detection (LOD)0.1061 - 1.146 µg/mL[4][7]
Limit of Quantitation (LOQ)0.321 - 3.476 µg/mL[4][7]
Accuracy (% Recovery)98.51 - 101.05%[3][7]
Precision (% RSD)< 2%[5]

Experimental Protocols

1. Sample Preparation for Robustness Testing

A standard stock solution of Desvenlafaxine is prepared by accurately weighing and dissolving the reference standard in a suitable diluent (e.g., mobile phase or a mixture of water and organic solvent) to a known concentration, typically around 100 µg/mL.[5] Working standard solutions are then prepared by diluting the stock solution to the desired concentration for analysis.

2. HPLC Method for Desvenlafaxine Quantification

  • Column: C18 column (e.g., SymmetryShield C18, 5 µm, 250 mm x 4.6 mm).[1][6]

  • Mobile Phase: A mixture of a buffer and an organic solvent. A common mobile phase consists of a mixture of 0.2% (v/v) triethylamine in 0.05 M ammonium acetate buffer (pH 6.5) and methanol in a 40:60 ratio.[1][6] Another example is a mobile phase of acetonitrile and 5 mM potassium dihydrogen phosphate (pH 3.8) in a 50:50 v/v ratio.[7]

  • Flow Rate: Typically 0.7 to 1.5 mL/min.[5][7]

  • Detection: UV detection at a wavelength of 229 nm.[7]

  • Injection Volume: 20 µL.[7]

  • Column Temperature: Ambient or controlled, for example, at 30°C.

3. Forced Degradation Study Protocol

  • Acid Degradation: A solution of Desvenlafaxine is refluxed with 1 M HCl at 80°C for 8 hours.[1]

  • Base Degradation: The drug solution is treated with 1 M NaOH at a specified temperature and duration.

  • Oxidative Degradation: The drug solution is exposed to hydrogen peroxide (e.g., 3%) at room temperature or elevated temperature for a set period.[1]

  • Photolytic Degradation: The drug solution is exposed to UV light to assess for photodegradation.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing stock Prepare Stock Solution working Prepare Working Standards stock->working injection Inject Sample working->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: A typical experimental workflow for the quantification of Desvenlafaxine using HPLC.

robustness_testing cluster_params Deliberate Variations cluster_output Evaluation center_node HPLC Method for Desvenlafaxine param1 Flow Rate center_node->param1 param2 Mobile Phase Composition center_node->param2 param3 pH center_node->param3 param4 Column Temperature center_node->param4 output1 Peak Area param1->output1 output2 Retention Time param1->output2 param2->output1 param2->output2 output3 Resolution param2->output3 param3->output2 param3->output3 param4->output2

Caption: Logical relationship of parameters varied during robustness testing of an HPLC method.

References

Minimizing carryover in the HPLC analysis of Desvenlafaxine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing carryover during the High-Performance Liquid Chromatography (HPLC) analysis of Desvenlafaxine.

Troubleshooting Guide: Minimizing Desvenlafaxine Carryover

Carryover, the appearance of a small analyte peak in a blank injection following a high-concentration sample, can significantly compromise the accuracy and reliability of HPLC results.[1][2] Desvenlafaxine, as a basic compound, can be particularly susceptible to carryover due to its potential for ionic interactions with active sites within the HPLC system. This guide provides a systematic approach to identifying and mitigating carryover in your Desvenlafaxine analysis.

Initial Assessment: Is it Carryover?

The first step is to confirm that the observed peak in a blank injection is indeed carryover and not contamination of the blank solvent or mobile phase.

  • Classic Carryover: The peak area of the analyte decreases with consecutive blank injections. This suggests that residual sample from a previous injection is being progressively washed out.[2]

  • Constant Contamination: The peak area remains relatively constant across multiple blank injections. This points towards a contaminated solvent, vial, or a persistent source of contamination within the system.

Systematic Troubleshooting Workflow

If carryover is confirmed, follow this workflow to systematically isolate and address the source of the issue.

Troubleshooting Workflow for Desvenlafaxine Carryover Troubleshooting Workflow for Desvenlafaxine Carryover cluster_0 Problem Identification cluster_1 Autosampler Optimization cluster_2 Method & System Optimization cluster_3 Hardware Inspection start Unexpected Peak in Blank confirm_carryover Confirm Carryover vs. Contamination start->confirm_carryover needle_wash Optimize Needle Wash Protocol confirm_carryover->needle_wash Carryover Confirmed injection_volume Adjust Injection Volume needle_wash->injection_volume vials_caps Inspect Vials and Caps injection_volume->vials_caps mobile_phase Modify Mobile Phase vials_caps->mobile_phase Carryover Persists column_check Evaluate Column Performance mobile_phase->column_check system_flush Perform System Flush column_check->system_flush injector_valve Inspect Injector Valve and Rotor Seal system_flush->injector_valve Carryover Still Present tubing_fittings Check Tubing and Fittings injector_valve->tubing_fittings end Carryover Minimized tubing_fittings->end

Figure 1: A step-by-step workflow for troubleshooting carryover in HPLC analysis.

Detailed Troubleshooting Steps

Optimize Needle Wash Protocol

Insufficient cleaning of the autosampler needle is a primary cause of carryover.[1] For a basic compound like Desvenlafaxine, a robust needle wash protocol is critical.

  • Question: My blank injections show decreasing peaks of Desvenlafaxine after injecting a high-concentration standard. What should I do?

  • Answer: This is a classic sign of carryover originating from the autosampler. You should optimize your needle wash protocol.

    • Use a stronger wash solvent: The wash solvent should be strong enough to dissolve Desvenlafaxine effectively. For reversed-phase chromatography, a higher percentage of organic solvent in the wash is generally more effective.[3]

    • Employ a dual-solvent wash: A combination of a strong organic solvent (like acetonitrile or methanol) and an aqueous solution can effectively remove both polar and non-polar residues.[1]

    • Increase wash volume and cycles: For sticky compounds, increasing the volume of the wash solvent and the number of wash cycles can significantly improve cleaning efficiency.[1]

    • Consider pH modification: For basic analytes like Desvenlafaxine, adding a small amount of acid (e.g., 0.1% formic acid) to the wash solvent can help to neutralize and solubilize any adsorbed molecules.[4]

Table 1: Effect of Needle Wash Composition on Carryover of a Basic Compound (Example Data)

Wash Solvent CompositionCarryover Percentage (%)
100% Water5.2
50:50 Methanol:Water1.5
90:10 Acetonitrile:Water0.8
90:10 Acetonitrile:Water with 0.1% Formic Acid< 0.1

Note: This table presents example data for a basic compound to illustrate the impact of wash solvent composition. Actual results for Desvenlafaxine may vary.

Adjust Injection Volume and Sample Diluent
  • Question: I am still observing carryover after optimizing the needle wash. What is the next step?

  • Answer: Consider the injection volume and the composition of your sample diluent.

    • Reduce Injection Volume: Injecting a smaller volume can reduce the amount of analyte exposed to the system, thereby decreasing potential carryover.[2]

    • Match Sample Diluent to Mobile Phase: Ideally, the sample should be dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Injecting a sample in a much stronger solvent can lead to poor peak shape and carryover.

Evaluate Vials and Caps
  • Question: Could my sample vials be contributing to carryover?

  • Answer: Yes, improper vial selection can lead to analyte adsorption and subsequent carryover.

    • Use Silanized Vials: For basic compounds like Desvenlafaxine, using deactivated or silanized glass vials can prevent adsorption to the glass surface.[2]

    • Proper Cap and Septa Selection: Use PTFE/silicone septa to minimize adsorption. Avoid reusing septa, as repeated punctures can lead to contamination.[2]

Modify Mobile Phase and Column Conditions

The interaction between Desvenlafaxine and the stationary phase can be a significant source of carryover, often manifesting as peak tailing.[5]

  • Question: I'm observing peak tailing for Desvenlafaxine, and carryover is still an issue. How can I address this?

  • Answer: This suggests strong interactions between your analyte and the column. Consider the following adjustments:

    • Adjust Mobile Phase pH: Desvenlafaxine is a basic compound. Lowering the pH of the mobile phase (e.g., to pH 3-4) will ensure that the analyte is in its protonated form and can also suppress the ionization of residual silanol groups on the silica-based stationary phase, reducing secondary ionic interactions that cause peak tailing and carryover.

    • Use a Different Column: If peak tailing and carryover persist, consider using a column with a different stationary phase or one that is specifically designed for the analysis of basic compounds with low silanol activity.

Desvenlafaxine Interaction with Silanol Groups Interaction of Basic Compounds with Column cluster_0 High pH Mobile Phase cluster_1 Low pH Mobile Phase Desvenlafaxine_neutral Desvenlafaxine (Basic) Interaction Strong Ionic Interaction Desvenlafaxine_neutral->Interaction Silanol_ionized Ionized Silanol Groups (Si-O-) Silanol_ionized->Interaction Tailing Peak Tailing & Carryover Interaction->Tailing Causes Desvenlafaxine_protonated Desvenlafaxine (Protonated) No_Interaction Reduced Interaction Desvenlafaxine_protonated->No_Interaction Silanol_neutral Neutral Silanol Groups (Si-OH) Silanol_neutral->No_Interaction Good_Peak Improved Peak Shape & Reduced Carryover No_Interaction->Good_Peak Leads to

References

Stability testing of Desvenlafaxine-d10 in various biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Desvenlafaxine-d10 in various biological samples. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your bioanalytical data.

Troubleshooting Guide

When using this compound as an internal standard in LC-MS/MS assays, various issues can arise. The table below outlines common problems, their potential causes, and recommended solutions.

Issue Potential Cause(s) Troubleshooting Steps
Poor Precision and Inaccurate Quantification High coefficient of variation (%CV) in quality control (QC) samples. Inaccurate measurement of sample concentrations.Optimize Chromatography: Ensure co-elution of Desvenlafaxine and this compound to compensate for matrix effects. Adjust mobile phase, gradient, or column chemistry if needed.[1] Assess Internal Standard Purity: Inject a high concentration of this compound alone to check for the presence of unlabeled Desvenlafaxine, which can cause overestimation.[1] Minimize In-Source Fragmentation: Optimize mass spectrometer source conditions (e.g., collision energy, cone voltage) to prevent the loss of deuterium atoms from the internal standard.[1]
Drifting Internal Standard Signal Back-Exchange of Deuterium: Deuterium atoms may exchange with hydrogen atoms from the solvent, especially in acidic or basic mobile phases.[1] System Contamination: Carryover from previous injections can affect the internal standard signal.Evaluate Solvent Stability: Incubate this compound in the sample diluent and mobile phase to check for deuterium-hydrogen exchange.[1] Improve Wash Steps: Use a stronger wash solvent in the autosampler and increase the wash time between injections. Passivate the System: Inject high-concentration standards to saturate active sites in the LC-MS system before running samples.[1]
Matrix Effects Differential ion suppression or enhancement of the analyte and internal standard due to co-eluting matrix components.Ensure Co-elution: Perfect co-elution is critical for the internal standard to compensate for matrix effects. Even slight separation can lead to differential ionization. Perform Post-Column Infusion: This experiment can identify regions of ion suppression or enhancement in the chromatogram, helping to adjust the chromatography to avoid these areas.
Unexpected Peaks in Chromatogram Degradation of Analyte/Internal Standard: Desvenlafaxine can degrade under certain conditions, such as strong acid hydrolysis.[2]Control Sample pH: Ensure the pH of the sample and mobile phase is maintained within a stable range for Desvenlafaxine. Review Sample Handling and Storage: Ensure that samples are handled and stored according to validated stability protocols to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in biological matrices like plasma?

While extensive public data specifically for this compound is limited, studies on Desvenlafaxine and its other deuterated analogs (like Desvenlafaxine-d6) have shown it to be stable under typical bioanalytical storage and handling conditions.[1] It is a standard practice in bioanalytical science to assume that the stability of a deuterated internal standard mirrors that of the non-deuterated analyte. Desvenlafaxine has been found to be stable through freeze-thaw cycles, as well as short-term (bench-top) and long-term storage in plasma.[1]

Q2: What are the recommended storage conditions for this compound in biological samples?

Based on the stability of Desvenlafaxine, the following storage conditions are recommended for samples containing this compound:

  • Short-Term (Bench-Top) Stability: Samples are generally stable at room temperature for the duration of sample preparation.

  • Long-Term Stability: For long-term storage, samples should be kept frozen at -20°C or -80°C.

  • Freeze-Thaw Stability: Desvenlafaxine is stable for multiple freeze-thaw cycles. However, it is best practice to minimize the number of cycles.

Q3: Can the deuterium atoms on this compound exchange with hydrogen from the solvent?

Deuterium-hydrogen back-exchange can occur, particularly with labels at acidic or basic sites, and can be influenced by the pH of the mobile phase or sample diluent.[1] To mitigate this, it is advisable to evaluate the stability of this compound in your specific mobile phase and consider adjusting the pH or solvent composition if instability is observed.[1]

Q4: What are the ideal purity requirements for this compound as an internal standard?

For reliable quantification, a deuterated internal standard should have high chemical and isotopic purity. The generally accepted requirements are:

  • Chemical Purity: >99%

  • Isotopic Enrichment: ≥98% High purity ensures that the internal standard does not introduce interferences or contribute to the signal of the unlabeled analyte.[1]

Stability Data Summary

While specific quantitative data for this compound is not widely published, the following table provides representative stability data for Desvenlafaxine in human plasma, which can be used as a proxy for this compound. The stability is assessed by comparing the mean concentration of the analyte in the stability samples against the mean concentration of freshly prepared samples.

Stability Test Matrix Storage Condition Duration Concentration (ng/mL) Mean Accuracy (% Nominal) Precision (% RSD)
Freeze-Thaw Human Plasma-20°C to Room Temp.3 CyclesLow QC: 5, High QC: 40095.8% - 102.3%< 5%
Short-Term (Bench-Top) Human PlasmaRoom Temperature8 hoursLow QC: 5, High QC: 40097.2% - 101.5%< 4%
Long-Term Human Plasma-20°C30 daysLow QC: 5, High QC: 40096.5% - 103.1%< 6%
Post-Preparative Processed SampleAutosampler (4°C)24 hoursLow QC: 5, High QC: 40098.1% - 100.8%< 3%

Note: This data is representative and based on typical acceptance criteria for bioanalytical method validation. Actual stability may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol for Stability Assessment of this compound in Human Plasma

Objective: To evaluate the stability of this compound in human plasma under various storage and handling conditions.

Materials:

  • This compound reference standard

  • Blank human plasma (screened for interferences)

  • LC-MS/MS system

  • Appropriate solvents and reagents for sample preparation and analysis

Methodology:

  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).

    • Prepare working solutions by diluting the stock solution to appropriate concentrations for spiking into plasma.

  • Preparation of Quality Control (QC) Samples:

    • Spike blank human plasma with this compound working solutions to prepare low and high concentration QC samples.

  • Stability Tests:

    • Freeze-Thaw Stability:

      • Store QC samples at -20°C for 24 hours and thaw unassisted at room temperature.

      • Repeat the freeze-thaw cycle two more times.

      • After the third cycle, process and analyze the samples.

    • Short-Term (Bench-Top) Stability:

      • Thaw QC samples and keep them at room temperature for a specified period (e.g., 8 hours).

      • Process and analyze the samples.

    • Long-Term Stability:

      • Store QC samples at -20°C for a specified duration (e.g., 30 days).

      • Thaw, process, and analyze the samples.

    • Post-Preparative Stability:

      • Process QC samples and store the extracted samples in the autosampler at a specified temperature (e.g., 4°C) for a defined period (e.g., 24 hours) before analysis.

  • Sample Analysis:

    • Analyze the stability samples along with a freshly prepared calibration curve and a set of freshly prepared QC samples (comparison samples).

    • The concentrations of the stability samples are calculated using the calibration curve.

  • Data Evaluation:

    • The stability of this compound is determined by comparing the mean concentration of the stability QC samples to the mean concentration of the comparison QC samples.

    • The accuracy should be within ±15% of the nominal concentration, and the precision (%RSD) should be ≤15%.

Visualizations

Desvenlafaxine Mechanism of Action

Desvenlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI).[3] It functions by blocking the reuptake of serotonin and norepinephrine at the synaptic cleft, thereby increasing the concentration of these neurotransmitters available to bind to postsynaptic receptors.[3][4]

Desvenlafaxine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_Norepinephrine Serotonin & Norepinephrine Synaptic_Cleft Synaptic Cleft Serotonin_Norepinephrine->Synaptic_Cleft Release SERT Serotonin Transporter (SERT) NET Norepinephrine Transporter (NET) Synaptic_Cleft->SERT Reuptake Synaptic_Cleft->NET Reuptake Postsynaptic_Receptors Postsynaptic Receptors Synaptic_Cleft->Postsynaptic_Receptors Binding Neuronal_Signal Neuronal_Signal Desvenlafaxine Desvenlafaxine Desvenlafaxine->SERT Inhibits Desvenlafaxine->NET Inhibits Stability_Workflow start Start: Prepare QC Samples (Low & High Concentration) storage_conditions Expose to Stability Conditions start->storage_conditions ft_stability Freeze-Thaw Cycles storage_conditions->ft_stability Freeze-Thaw st_stability Short-Term (Bench-Top) storage_conditions->st_stability Short-Term lt_stability Long-Term (Frozen) storage_conditions->lt_stability Long-Term pp_stability Post-Preparative storage_conditions->pp_stability Post-Prep sample_prep Sample Preparation (e.g., Protein Precipitation, SPE) ft_stability->sample_prep st_stability->sample_prep lt_stability->sample_prep analysis LC-MS/MS Analysis pp_stability->analysis sample_prep->analysis data_processing Data Processing & Quantification analysis->data_processing evaluation Compare with Fresh Samples (Accuracy & Precision) data_processing->evaluation stable Stable (Within Acceptance Criteria) evaluation->stable Pass not_stable Not Stable (Investigate Cause) evaluation->not_stable Fail end End stable->end not_stable->end

References

Overcoming challenges in the synthesis of deuterated Desvenlafaxine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of deuterated Desvenlafaxine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of deuterated Desvenlafaxine, particularly focusing on the deuteration of the N,N-dimethylamino group to yield Desvenlafaxine-d6.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Low Isotopic Enrichment (Presence of d0-d5 species by MS) 1. Incomplete reaction. 2. Isotopic exchange (back-exchange) with protic solvents or reagents. 3. Impure deuterated starting materials.1. Increase reaction time or temperature moderately. 2. Ensure all solvents are anhydrous. Use a deuterated reducing agent (e.g., sodium borodeuteride) if a protic solvent is necessary for the reduction step. 3. Verify the isotopic purity of deuterated formaldehyde and other deuterated reagents by NMR or MS before use.
Low Yield of Deuterated Product 1. Suboptimal reaction conditions (temperature, pH, stoichiometry). 2. Degradation of starting material or product. 3. Inefficient purification.1. Optimize the molar ratio of the amine precursor, deuterated formaldehyde, and reducing agent. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Avoid strongly acidic or basic conditions that could promote side reactions. 3. Utilize flash column chromatography or preparative HPLC for efficient purification.
Presence of N-monomethyl-d3 Impurity Incomplete methylation reaction.1. Increase the equivalents of deuterated formaldehyde. 2. Extend the reaction time to ensure complete conversion to the N,N-di(methyl-d3) product.
Formation of Dimer Impurities Side reactions of the phenolic hydroxyl group or the amine.1. Consider protecting the phenolic hydroxyl group with a suitable protecting group (e.g., benzyl ether) before the deuteromethylation step, followed by deprotection. 2. Optimize reaction conditions to minimize intermolecular reactions.
Difficult Purification from Starting Material Similar polarities of the starting amine precursor and the deuterated product.1. Use a high-resolution flash chromatography system with a carefully selected solvent gradient. 2. Consider converting the crude product to a salt (e.g., succinate) to facilitate purification by crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for synthesizing Desvenlafaxine-d6?

A1: The most common and direct method is the reductive amination of the primary amine precursor, 4-[2-amino-1-(1-hydroxycyclohexyl)ethyl]phenol, using deuterated formaldehyde (paraformaldehyde-d2 or formaldehyde-d2 solution) and a suitable reducing agent. This introduces two trideuteromethyl (-CD3) groups onto the nitrogen atom.

Q2: Which reducing agent is recommended for the deuteromethylation of the primary amine precursor?

A2: Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation. Alternatively, a combination of deuterated formaldehyde and formic acid-d2 (Leuckart-Wallach reaction) or sodium borodeuteride can be employed.

Q3: How can I confirm the isotopic purity of my synthesized Desvenlafaxine-d6?

A3: The isotopic purity can be determined using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. High-resolution mass spectrometry (HRMS) can resolve the different isotopologues (d0 to d6). 1H NMR will show the disappearance of the N-methyl proton signal, while 2H NMR can be used to confirm the presence of deuterium at the N-methyl positions.

Q4: Can the phenolic hydroxyl group interfere with the deuteromethylation reaction?

A4: While the primary amine is more nucleophilic, the phenolic hydroxyl group can potentially undergo side reactions under certain conditions. It is crucial to use mild reaction conditions. If side reactions are significant, protection of the phenol as a benzyl ether, followed by deprotection after deuteromethylation, is a viable strategy.

Q5: What are the expected impurities in the synthesis of Desvenlafaxine-d6?

A5: Besides unreacted starting material, potential impurities include partially deuterated species (d1-d5), the N-monomethyl-d3 intermediate, and impurities also found in the non-deuterated synthesis, such as dimer byproducts.

Data Presentation

Table 1: Comparison of Reaction Conditions for N,N-dimethylation

Parameter Standard Synthesis Deuterated Synthesis (d6)
Amine Precursor 4-[2-amino-1-(1-hydroxycyclohexyl)ethyl]phenol4-[2-amino-1-(1-hydroxycyclohexyl)ethyl]phenol
Methylating Agent Formaldehyde (37% in H2O)Paraformaldehyde-d2
Reducing Agent Sodium triacetoxyborohydrideSodium triacetoxyborohydride
Solvent Isopropyl acetateIsopropyl acetate (anhydrous)
Typical Yield ~85-90%~80-85%
Typical Purity (HPLC) >98%>98%
Isotopic Enrichment N/A>98% d6

Table 2: Analytical Characterization Data

Analysis Desvenlafaxine Desvenlafaxine-d6
Molecular Formula C16H25NO2C16H19D6NO2
Molecular Weight 263.38 g/mol 269.42 g/mol
Mass Spec (M+H)+ m/z 264.19m/z 270.23
1H NMR (N-CH3 signal) Singlet at ~2.2 ppm (6H)Absent

Experimental Protocols

Protocol 1: Synthesis of Desvenlafaxine-d6 via Reductive Amination

This protocol is adapted from the synthesis of non-deuterated Desvenlafaxine.

Materials:

  • 4-[2-amino-1-(1-hydroxycyclohexyl)ethyl]phenol (1 equivalent)

  • Paraformaldehyde-d2 (2.5 equivalents)

  • Sodium triacetoxyborohydride (2.2 equivalents)

  • Anhydrous isopropyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • To a solution of 4-[2-amino-1-(1-hydroxycyclohexyl)ethyl]phenol in anhydrous isopropyl acetate, add paraformaldehyde-d2.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride portion-wise over 30 minutes.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with isopropyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield Desvenlafaxine-d6.

Mandatory Visualizations

experimental_workflow start Start: Precursor Amine reagents Add Paraformaldehyde-d2 & Isopropyl Acetate start->reagents stir1 Stir for 1h at Room Temp. reagents->stir1 reducing_agent Add NaBH(OAc)3 (portion-wise) stir1->reducing_agent reaction Stir for 12-18h at Room Temp. reducing_agent->reaction quench Quench with Sat. NaHCO3 reaction->quench workup Workup: Extraction & Drying quench->workup purification Purification: Column Chromatography workup->purification product Final Product: Desvenlafaxine-d6 purification->product

Caption: Workflow for the synthesis of Desvenlafaxine-d6.

troubleshooting_logic cluster_failure start Low Isotopic Purity? check_reagents Verify Purity of Deuterated Reagents start->check_reagents Yes low_yield Low Yield? start->low_yield No check_conditions Optimize Reaction: Time, Temp., Anhydrous Conditions check_reagents->check_conditions check_conditions->low_yield failure Further Optimization Needed optimize_stoichiometry Adjust Reagent Stoichiometry low_yield->optimize_stoichiometry Yes purification_issue Purification Difficulty? low_yield->purification_issue No protecting_group Consider Phenol Protection Strategy optimize_stoichiometry->protecting_group protecting_group->purification_issue optimize_chromatography Optimize Chromatography Gradient purification_issue->optimize_chromatography Yes success Successful Synthesis purification_issue->success No salt_formation Attempt Salt Formation & Recrystallization optimize_chromatography->salt_formation salt_formation->success

Caption: Troubleshooting decision tree for deuterated Desvenlafaxine synthesis.

Calibration curve issues in Desvenlafaxine LC-MS/MS assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering calibration curve issues in Desvenlafaxine LC-MS/MS assays.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of non-linearity in Desvenlafaxine calibration curves?

Non-linearity in calibration curves for Desvenlafaxine LC-MS/MS assays can stem from several factors, including:

  • Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of Desvenlafaxine or its internal standard, leading to a non-linear response.[1][2]

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, resulting in a plateauing of the signal and a loss of linearity.[2]

  • Inappropriate Internal Standard (IS): An ideal internal standard should co-elute with the analyte and experience similar matrix effects. If the IS behaves differently from Desvenlafaxine, it may not adequately compensate for variations, leading to non-linearity. The use of a stable isotope-labeled internal standard like Desvenlafaxine-d6 is highly recommended.[3][4]

  • Suboptimal Sample Preparation: Inefficient sample preparation can lead to the presence of interfering substances, contributing to matrix effects and non-linearity.[1]

  • Analyte Degradation: Desvenlafaxine may degrade under certain conditions, such as acidic stress.[5] This can lead to a lower than expected response at certain calibrator levels.

Q2: Why am I seeing high variability or poor accuracy at the lower limit of quantification (LLOQ)?

High variability and poor accuracy at the LLOQ are common challenges and can be attributed to:

  • Low Signal-to-Noise Ratio: At the LLOQ, the analyte signal is close to the background noise of the instrument, making accurate integration and quantification difficult.

  • Matrix Effects: Ion suppression is often more pronounced at lower concentrations, leading to inconsistent and inaccurate results.[1]

  • Adsorption: Desvenlafaxine may adsorb to plasticware (e.g., pipette tips, autosampler vials) at low concentrations, leading to a loss of analyte and inaccurate measurements.

  • Suboptimal Extraction Recovery: The efficiency of the extraction method may be lower at the LLOQ, resulting in poor and variable recovery.

Q3: What is the best internal standard to use for Desvenlafaxine analysis?

The most suitable internal standard for the quantification of Desvenlafaxine is its stable isotope-labeled counterpart, Desvenlafaxine-d6 .[3] This is because it has nearly identical physicochemical properties to the analyte, ensuring it co-elutes and experiences the same degree of ionization suppression or enhancement. This co-elution provides the most accurate compensation for any variations during sample processing and analysis.[4] If Desvenlafaxine-d6 is unavailable, other compounds like metoprolol have been used; however, they may not provide the same level of accuracy.[6]

Q4: How can I minimize matrix effects in my Desvenlafaxine assay?

Minimizing matrix effects is crucial for developing a robust LC-MS/MS method. Strategies include:

  • Effective Sample Preparation: Employing more rigorous sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can significantly reduce matrix interferences compared to simple protein precipitation.[1]

  • Chromatographic Separation: Optimizing the chromatographic conditions to separate Desvenlafaxine from co-eluting matrix components is essential. This can involve adjusting the mobile phase composition, gradient, or using a different column chemistry.

  • Use of a Stable Isotope-Labeled Internal Standard: As mentioned, Desvenlafaxine-d6 will help compensate for unavoidable matrix effects.[3]

  • Dilution: In some cases, diluting the sample can mitigate matrix effects, although this may compromise the sensitivity of the assay.

Troubleshooting Guides

Issue 1: Non-Linear Calibration Curve (r² < 0.99)

This guide provides a systematic approach to troubleshooting a non-linear calibration curve.

Troubleshooting Workflow:

A Start: Non-Linear Calibration Curve (r² < 0.99) B Review Data Processing: - Integration Parameters - Peak Shape A->B C Check for Detector Saturation (High Concentration Points) B->C D Evaluate Internal Standard Performance C->D J Dilute High Concentration Standards C->J Saturation Observed E Investigate Matrix Effects D->E K Use Stable Isotope-Labeled IS (Desvenlafaxine-d6) D->K IS Performance Poor F Assess Sample Preparation Efficiency E->F L Optimize Sample Cleanup (LLE or SPE) E->L Matrix Effects Suspected G Consider Analyte Stability F->G H Solution Found? G->H N Investigate Sample Handling and Storage G->N Degradation Suspected H->B No I End: Linear Curve Achieved H->I Yes J->D K->E M Optimize Chromatography L->M M->F N->H

Caption: Troubleshooting workflow for a non-linear calibration curve.

Detailed Steps:

  • Review Data Processing:

    • Action: Carefully examine the peak integration for all calibrators. Ensure that the baseline is set correctly and that peaks are integrated consistently.

    • Rationale: Inconsistent peak integration can introduce significant errors and lead to a non-linear relationship.

  • Check for Detector Saturation:

    • Action: Observe the response of the highest concentration standards. If the response is not proportionally increasing, detector saturation may be occurring.

    • Solution: Dilute the high concentration standards and re-inject. If linearity is restored at the lower concentrations, this confirms saturation. The upper limit of quantification (ULOQ) may need to be adjusted.[2]

  • Evaluate Internal Standard Performance:

    • Action: Check the peak area of the internal standard across all calibrators and quality control (QC) samples. The IS response should be consistent.

    • Solution: If the IS response is erratic, consider using a stable isotope-labeled internal standard like Desvenlafaxine-d6 for better compensation of matrix effects and other variations.[3][4]

  • Investigate Matrix Effects:

    • Action: Prepare a set of standards in solvent and another set in the biological matrix. Compare the slopes of the two calibration curves. A significant difference indicates the presence of matrix effects.

    • Solution: Optimize the sample preparation method to remove interfering substances. Consider switching from protein precipitation to LLE or SPE.[1] Also, optimize the chromatographic separation to resolve Desvenlafaxine from co-eluting matrix components.

  • Assess Sample Preparation Efficiency:

    • Action: Evaluate the recovery of Desvenlafaxine at low, medium, and high concentrations.

    • Solution: If recovery is low or inconsistent, optimize the extraction parameters (e.g., pH, solvent choice for LLE; sorbent and elution solvent for SPE).

  • Consider Analyte Stability:

    • Action: Review sample handling and storage procedures. Desvenlafaxine can degrade under certain conditions.[5]

    • Solution: Perform stability studies (e.g., freeze-thaw, bench-top) to ensure Desvenlafaxine is stable throughout the analytical process.

Issue 2: Poor Accuracy and Precision at LLOQ

This guide addresses the common problem of unreliable results at the lower end of the calibration curve.

Troubleshooting Workflow:

A Start: Poor Accuracy/Precision at LLOQ B Increase Signal-to-Noise Ratio A->B C Optimize MS/MS Parameters B->C D Improve Chromatographic Peak Shape B->D E Mitigate Matrix Effects C->E D->E F Enhance Sample Cleanup (LLE or SPE) E->F G Address Analyte Adsorption F->G H Use Silanized Glassware or Low-Binding Tubes G->H I Optimize Extraction Recovery H->I J Adjust Extraction pH and Solvents I->J K Solution Found? J->K K->B No L End: Acceptable LLOQ Performance K->L Yes

Caption: Troubleshooting workflow for poor LLOQ performance.

Detailed Steps:

  • Increase Signal-to-Noise (S/N) Ratio:

    • Action: Optimize the mass spectrometer's source and compound-specific parameters (e.g., collision energy, declustering potential) for Desvenlafaxine.

    • Rationale: A higher S/N ratio will lead to more precise peak integration and better accuracy at low concentrations.

  • Improve Chromatographic Peak Shape:

    • Action: Aim for sharp, symmetrical peaks. This can be achieved by adjusting the mobile phase composition, gradient, and flow rate.

    • Rationale: Tailing or broad peaks can be difficult to integrate accurately, especially at the LLOQ.

  • Mitigate Matrix Effects:

    • Action: As detailed in the previous section, enhance sample cleanup using LLE or SPE.

    • Rationale: Ion suppression is often a major contributor to poor accuracy at the LLOQ.[1]

  • Address Analyte Adsorption:

    • Action: Use silanized glassware or low-binding polypropylene tubes and pipette tips.

    • Rationale: This will minimize the loss of Desvenlafaxine due to adsorption, which is more significant at lower concentrations.

  • Optimize Extraction Recovery:

    • Action: Fine-tune the extraction procedure to maximize the recovery of Desvenlafaxine, particularly at the LLOQ. For LLE, this may involve adjusting the pH of the sample and the choice of organic solvent. For SPE, the choice of sorbent, wash, and elution solvents is critical.

    • Rationale: Consistent and high recovery is essential for accurate quantification.

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is based on a validated method for the extraction of Desvenlafaxine from human plasma.[3]

  • Pipette 200 µL of human plasma into a 1.5 mL polypropylene tube.

  • Add 25 µL of the internal standard working solution (e.g., Desvenlafaxine-d6 in methanol).

  • Vortex for 10 seconds.

  • Add 100 µL of 0.1 M NaOH to alkalinize the sample.

  • Add 1 mL of the extraction solvent (e.g., ethyl acetate).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Chromatographic and Mass Spectrometric Conditions

These conditions are representative of a validated method for Desvenlafaxine analysis.[3]

ParameterCondition
LC System Agilent 1200 Series or equivalent
Column Thermo BDS Hypersil C8 (50 x 4.6 mm, 3 µm)
Mobile Phase 5 mM Ammonium Acetate Buffer : Methanol (20:80, v/v)
Flow Rate 0.80 mL/min
Injection Volume 10 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Desvenlafaxine: m/z 264.2 -> 58.1Desvenlafaxine-d6: m/z 270.2 -> 64.1
Dwell Time 200 ms

Quantitative Data Summary

The following tables summarize typical validation parameters for a robust Desvenlafaxine LC-MS/MS assay.

Table 1: Calibration Curve and LLOQ

ParameterValue
Linearity Range1.0 - 400.0 ng/mL[3]
Correlation Coefficient (r²)≥ 0.999[3]
LLOQ1.0 ng/mL[3]

Table 2: Precision and Accuracy

Concentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ (1.0)< 5.5[3]< 6.8[3]93.4 - 99.5[3]
Low QC (3.0)< 5.5[3]< 6.8[3]93.4 - 99.5[3]
Medium QC (150)< 5.5[3]< 6.8[3]93.4 - 99.5[3]
High QC (350)< 5.5[3]< 6.8[3]93.4 - 99.5[3]

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of Desvenlafaxine using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated analytical method for the quantification of Desvenlafaxine in human plasma using a deuterated internal standard (Desvenlafaxine-d6) against alternative methods. The use of a stable isotope-labeled internal standard is a robust approach in quantitative bioanalysis, offering high precision and accuracy by compensating for variability during sample processing and analysis.

Performance Data Comparison

The following tables summarize the key performance parameters of a Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) method utilizing a deuterated internal standard and compare it with other analytical techniques.

Table 1: Method Performance using Desvenlafaxine-d6 Internal Standard [1]

ParameterPerformance Metric
Linearity Range 1.001 - 400.352 ng/mL
Correlation Coefficient (r²) ≥ 0.9994
Intra-day Precision (%RSD) 0.7 - 5.5%
Inter-day Precision (%RSD) 1.9 - 6.8%
Intra-day Accuracy 95.3 - 107.4%
Inter-day Accuracy 93.4 - 99.5%

Table 2: Comparison with Alternative Analytical Methods

ParameterLC-MS/MS with Deuterated IS (Desvenlafaxine-d6)[1]LC-MS/MS with Non-deuterated IS (Metaprolol)[2]HPLC with Spectrofluorimetric Detection (Citalopram IS)[3]
Analyte DesvenlafaxineDesvenlafaxineVenlafaxine & O-desmethylvenlafaxine
Biological Matrix Human PlasmaRabbit PlasmaHuman Plasma
Linearity Range 1.001 - 400.352 ng/mL0.5 - Not Specified ng/mL1.0 - Not Specified ng/mL
Lower Limit of Quantification (LLOQ) 1.001 ng/mL0.5 ng/mL1.0 ng/mL
Precision (%RSD) Intra-day: 0.7-5.5%, Inter-day: 1.9-6.8%Not SpecifiedSatisfactory
Accuracy Intra-day: 95.3-107.4%, Inter-day: 93.4-99.5%GoodSatisfactory

Experimental Protocols

Method 1: LC-ESI-MS/MS with Deuterated Internal Standard (Desvenlafaxine-d6)[1]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To an aliquot of plasma, add the internal standard (Desvenlafaxine-d6).

  • Extract the drug and internal standard from the plasma matrix.

2. Chromatographic Conditions:

  • Column: Thermo-BDS Hypersil C8 (50 x 4.6 mm, 3 µm).

  • Mobile Phase: Isocratic mixture of 5 mM ammonium acetate buffer and methanol (20:80, v/v).

  • Flow Rate: 0.80 mL/min.

3. Mass Spectrometric Detection:

  • Mode: Multiple Reaction Monitoring (MRM) in positive ion mode.

  • Transitions:

    • Desvenlafaxine: m/z 264.2 → 58.1

    • Desvenlafaxine-d6: m/z 270.2 → 64.1

Method 2: LC-MS/MS with Non-deuterated Internal Standard (Metaprolol)[2]

1. Sample Preparation (Liquid-Liquid Extraction):

  • Use a small volume (50 µL) of rabbit plasma.

  • Perform liquid-liquid extraction using tert-butyl methyl ether.

2. Chromatographic Conditions:

  • Column: Symmetry Shield RP18.

  • Mobile Phase: 0.2% formic acid and methanol.

  • Flow Rate: 0.4 mL/min.

  • Run Time: 3.0 min.

3. Mass Spectrometric Detection:

  • Mode: MS/MS.

  • Transitions:

    • Desvenlafaxine: m/z 263.90 → 58.10

    • Metaprolol (IS): m/z 281.30 → 86.10

Visualized Experimental Workflow

The following diagram illustrates the analytical workflow for the quantification of Desvenlafaxine using a deuterated internal standard.

Desvenlafaxine_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample add_is Add Deuterated Internal Standard (Desvenlafaxine-d6) plasma_sample->add_is lle Liquid-Liquid Extraction add_is->lle extract Collect Organic Layer and Evaporate lle->extract reconstitute Reconstitute in Mobile Phase extract->reconstitute injection Inject into LC-MS/MS System reconstitute->injection separation Chromatographic Separation (C8 Column) injection->separation detection Tandem Mass Spectrometry Detection (MRM) separation->detection quantification Quantification (Peak Area Ratio) detection->quantification results Concentration Results quantification->results

Caption: Workflow for Desvenlafaxine analysis using LC-MS/MS.

References

Cross-validation of Desvenlafaxine assays between different laboratories

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Desvenlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), in biological matrices. It is designed to assist researchers and drug development professionals in selecting and implementing robust analytical assays and in understanding the critical parameters for inter-laboratory cross-validation. While direct inter-laboratory cross-validation studies for Desvenlafaxine are not extensively published, this guide synthesizes data from various validated single-laboratory studies to present a comparative overview.

Mechanism of Action: Serotonin-Norepinephrine Reuptake Inhibition

Desvenlafaxine is the major active metabolite of venlafaxine.[1][2] Its therapeutic effect in the treatment of major depressive disorder (MDD) is attributed to its potentiation of serotonin and norepinephrine activity in the central nervous system.[2] This is achieved by inhibiting the reuptake of these neurotransmitters from the synaptic cleft.[2]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan Serotonin Serotonin Tryptophan->Serotonin Vesicle_Serotonin Vesicle (Serotonin) Serotonin->Vesicle_Serotonin Tyrosine Tyrosine Norepinephrine Norepinephrine Tyrosine->Norepinephrine Vesicle_Norepinephrine Vesicle (Norepinephrine) Norepinephrine->Vesicle_Norepinephrine Synaptic_Cleft_Serotonin Serotonin Vesicle_Serotonin->Synaptic_Cleft_Serotonin Release Synaptic_Cleft_Norepinephrine Norepinephrine Vesicle_Norepinephrine->Synaptic_Cleft_Norepinephrine Release SERT SERT NET NET Synaptic_Cleft_Serotonin->SERT Reuptake Serotonin_Receptor Serotonin Receptor Synaptic_Cleft_Serotonin->Serotonin_Receptor Synaptic_Cleft_Norepinephrine->NET Reuptake Norepinephrine_Receptor Norepinephrine Receptor Synaptic_Cleft_Norepinephrine->Norepinephrine_Receptor Desvenlafaxine Desvenlafaxine Desvenlafaxine->SERT Inhibits Desvenlafaxine->NET Inhibits Neuronal_Signal Neuronal Signal (Therapeutic Effect) Serotonin_Receptor->Neuronal_Signal Norepinephrine_Receptor->Neuronal_Signal Start Start Protocol Develop Standardized Validation Protocol Start->Protocol Sample_Prep Prepare & Distribute Identical Sample Sets (Standards, QCs, Blanks) Protocol->Sample_Prep Lab_A Laboratory A Analyzes Samples Sample_Prep->Lab_A Lab_B Laboratory B Analyzes Samples Sample_Prep->Lab_B Data_Collection Collect Raw Data from Both Labs Lab_A->Data_Collection Lab_B->Data_Collection Statistical_Analysis Perform Statistical Comparison of Results (e.g., Bland-Altman, t-test) Data_Collection->Statistical_Analysis Acceptance Results Meet Pre-defined Acceptance Criteria? Statistical_Analysis->Acceptance Success Successful Cross-Validation Acceptance->Success Yes Investigation Investigate Discrepancies (e.g., instrument calibration, sample handling) Acceptance->Investigation No Re-evaluation Re-evaluate Protocol & Re-analyze Samples Investigation->Re-evaluation Re-evaluation->Statistical_Analysis Failure Cross-Validation Fails Re-evaluation->Failure

References

A Comparative Analysis of Desvenlafaxine and Venlafaxine Pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the pharmacokinetic profiles of Desvenlafaxine and its parent compound, Venlafaxine. The information presented is supported by experimental data to aid in research and drug development efforts.

Executive Summary

Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), undergoes extensive hepatic metabolism to its major active metabolite, O-desmethylvenlafaxine (Desvenlafaxine).[1][2] Desvenlafaxine is also available as a standalone SNRI.[3] The primary pharmacokinetic distinction between the two lies in their metabolic pathways. Venlafaxine's metabolism is heavily reliant on the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, leading to potential variability in plasma concentrations among individuals.[1][4] In contrast, Desvenlafaxine is primarily metabolized through glucuronidation, a pathway less susceptible to genetic polymorphisms, resulting in a more predictable pharmacokinetic profile.[5]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for Desvenlafaxine and Venlafaxine.

Pharmacokinetic ParameterDesvenlafaxineVenlafaxineO-desmethylvenlafaxine (ODV) (from Venlafaxine)
Absolute Bioavailability ~80%[5]40-45% (due to first-pass metabolism)-
Time to Peak Plasma Concentration (Tmax) ~7.5 hours[5]Immediate Release: 2-3 hours; Extended Release: 5.5-9 hoursImmediate Release: 3 hours; Extended Release: 9 hours
Plasma Protein Binding 30%[5]27%[1]30%[1]
Volume of Distribution (Vd) 3.4 L/kg[5]7.5 ± 3.7 L/kg[1]5.7 ± 1.8 L/kg[1]
Elimination Half-Life (t½) ~11 hours[5]Immediate Release: 5 ± 2 hours; Extended Release: ~11 hours11 ± 2 hours[1]
Primary Metabolism UGT conjugation (UGT1A1, UGT1A3, UGT2B4, UGT2B15, UGT2B17)[5]CYP2D6-mediated O-demethylation[1]-
Minor Metabolism CYP3A4-mediated N-demethylation[5]CYP3A4, CYP2C9, CYP2C19-mediated N-demethylation[1]-
Primary Excretion Route Renal (~45% unchanged)[5]Renal (~5% unchanged)[1]Renal (29% unconjugated, 26% conjugated)[1]

Metabolic Pathways

The metabolic pathways of Venlafaxine and Desvenlafaxine differ significantly, which has important clinical implications.

cluster_0 Venlafaxine Metabolism Venlafaxine Venlafaxine ODV O-desmethylvenlafaxine (Desvenlafaxine) Venlafaxine->ODV CYP2D6 (Major) NDV N-desmethylvenlafaxine Venlafaxine->NDV CYP3A4, CYP2C9, CYP2C19 (Minor) NODV N,O-didesmethylvenlafaxine ODV->NODV CYP3A4, CYP2C19 NDV->NODV CYP2D6

Fig. 1: Metabolic Pathway of Venlafaxine

cluster_1 Desvenlafaxine Metabolism Desvenlafaxine Desvenlafaxine Glucuronide Desvenlafaxine-O-glucuronide Desvenlafaxine->Glucuronide UGT Isoforms (Major) NODV_des N,O-didesmethylvenlafaxine Desvenlafaxine->NODV_des CYP3A4 (Minor)

Fig. 2: Metabolic Pathway of Desvenlafaxine

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from a variety of experimental methodologies. Below are detailed descriptions of the key experimental protocols typically employed in the study of Desvenlafaxine and Venlafaxine.

Oral Bioavailability Studies

Objective: To determine the rate and extent of drug absorption into the systemic circulation after oral administration.

Experimental Workflow:

cluster_workflow Oral Bioavailability Study Workflow Subject_Selection Healthy Volunteers (Fasted/Fed State) Drug_Admin Single Oral Dose (Test Formulation) Subject_Selection->Drug_Admin Blood_Sampling Serial Blood Sampling (Pre-dose and Post-dose) Drug_Admin->Blood_Sampling Plasma_Analysis LC-MS/MS Analysis of Plasma Concentrations Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) Plasma_Analysis->PK_Analysis

Fig. 3: Oral Bioavailability Study Workflow

Protocol:

  • Study Design: A randomized, single-dose, two-period, two-sequence crossover study is often employed.[3][6][7][8][9][10]

  • Subjects: Healthy adult volunteers are recruited. Subjects typically undergo a screening process, including medical history, physical examination, and laboratory tests.

  • Drug Administration: After an overnight fast, subjects receive a single oral dose of either the test or reference formulation. In some studies, the effect of food is evaluated by administering the drug after a standardized meal.

  • Blood Sampling: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours).[5][11]

  • Plasma Separation and Storage: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

  • Bioanalytical Method: Plasma concentrations of the drug and its metabolites are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[11][12][13][14]

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach Cmax (Tmax).

In Vitro Metabolism Studies Using Human Liver Microsomes

Objective: To identify the metabolic pathways and the specific cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes involved in the metabolism of a drug.

Protocol:

  • Materials: Pooled human liver microsomes, NADPH regenerating system (for CYP-mediated reactions), UDPGA (for UGT-mediated reactions), and specific chemical inhibitors or recombinant human CYP enzymes.[1][5][15][16]

  • Incubation: The drug is incubated with human liver microsomes in the presence of the appropriate cofactors at 37°C. To identify the contribution of specific enzymes, incubations are performed with or without selective chemical inhibitors or with microsomes from cells expressing a single recombinant human CYP or UGT enzyme.[1][5]

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Metabolite Identification and Quantification: The formation of metabolites is monitored over time using a validated LC-MS/MS method.[12][13]

Plasma Protein Binding Determination

Objective: To determine the extent to which a drug binds to plasma proteins.

Protocol:

  • Method: Equilibrium dialysis is a commonly used method.

  • Apparatus: A dialysis cell consisting of two chambers separated by a semipermeable membrane.

  • Procedure: One chamber is filled with plasma spiked with the drug, and the other chamber is filled with a protein-free buffer. The apparatus is incubated at 37°C until equilibrium is reached.

  • Analysis: The concentrations of the drug in the plasma and buffer chambers are measured by LC-MS/MS. The percentage of protein binding is calculated from the difference in concentrations.

Urine Metabolite Analysis

Objective: To identify and quantify the drug and its metabolites excreted in urine.

Protocol:

  • Sample Collection: Urine is collected from subjects at specified intervals following drug administration.

  • Sample Preparation: Urine samples may undergo enzymatic hydrolysis (e.g., with β-glucuronidase) to cleave conjugated metabolites. The samples are then typically subjected to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analytes and remove interfering substances.[13]

  • Analysis: The prepared urine samples are analyzed by a validated LC-MS/MS method to identify and quantify the parent drug and its metabolites.[11][12][13]

References

Deuterated Desvenlafaxine: A Comparative Analysis of Metabolic Pathways and the Isotope Effect

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic pathways of Desvenlafaxine and its deuterated analog, Desvenlafaxine-d10. While direct comparative experimental data for this compound is not publicly available, this document synthesizes the well-established metabolic profile of Desvenlafaxine with the scientific principles of the kinetic isotope effect to offer a predictive comparison. This analysis is supported by established experimental protocols relevant to the study of drug metabolism.

Executive Summary

Desvenlafaxine, an active metabolite of venlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) primarily metabolized through glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes, with a minor contribution from cytochrome P450 3A4 (CYP3A4) mediated oxidative metabolism. The introduction of deuterium at specific molecular positions, as in this compound, is a strategic approach to alter its metabolic fate. This modification leverages the kinetic isotope effect, which can lead to a slower rate of metabolism, potentially resulting in an improved pharmacokinetic profile, including a longer half-life and reduced formation of certain metabolites. This guide will delve into the known metabolic pathways of Desvenlafaxine and the anticipated impact of deuteration.

Metabolic Pathways of Desvenlafaxine

Desvenlafaxine undergoes two primary metabolic transformations:

  • Phase II Metabolism (Major Pathway): The predominant metabolic route for Desvenlafaxine is conjugation with glucuronic acid, a process mediated by various UGT enzymes. This results in the formation of a more water-soluble glucuronide conjugate that is readily excreted.

  • Phase I Metabolism (Minor Pathway): A smaller fraction of Desvenlafaxine is metabolized via oxidation, specifically N-demethylation, catalyzed by the CYP3A4 enzyme. This pathway leads to the formation of the metabolite N,O-didesmethylvenlafaxine.

Notably, the CYP2D6 enzyme, which is highly polymorphic and a major pathway for the metabolism of the parent drug venlafaxine, is not significantly involved in the metabolism of Desvenlafaxine.[1] This characteristic contributes to a more predictable pharmacokinetic profile for Desvenlafaxine compared to its parent compound.

The Anticipated Isotope Effect of this compound

The replacement of hydrogen atoms with deuterium in this compound is expected to influence its metabolism primarily through the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Since bond cleavage is often the rate-limiting step in metabolic reactions, a greater energy input is required to break a C-D bond, leading to a slower reaction rate.

Expected Impact on Metabolic Pathways:

  • CYP3A4-mediated Oxidation: The minor oxidative metabolism pathway catalyzed by CYP3A4 involves the cleavage of C-H bonds. Therefore, deuteration at the sites of oxidation in this compound is anticipated to slow down the rate of N-demethylation, leading to a reduced formation of the N,O-didesmethylvenlafaxine metabolite.

  • UGT-mediated Glucuronidation: The impact of deuteration on glucuronidation is generally less pronounced than on oxidative metabolism. However, if conformational changes due to deuteration occur, it could indirectly affect the binding affinity of the molecule to UGT enzymes.

The overall effect would likely be a shift in the metabolic ratio, favoring the parent compound (this compound) and potentially leading to a longer plasma half-life and increased overall drug exposure. This has been observed with other deuterated drugs, such as the deuterated analog of venlafaxine, SD-254, which was developed to slow the rate of O-demethylation.[2]

Data Presentation

As direct comparative data for this compound is unavailable, the following tables summarize the known pharmacokinetic parameters of Desvenlafaxine and the theoretical effects of deuteration.

Table 1: Pharmacokinetic Parameters of Desvenlafaxine

ParameterValueReference
Bioavailability~80%[1][3]
Time to Peak Plasma Concentration (Tmax)~7.5 hours[1]
Plasma Protein Binding~30%[1][3]
Elimination Half-life~11 hours[4]
Major MetaboliteDesvenlafaxine-O-glucuronide[5][6]
Minor MetaboliteN,O-didesmethylvenlafaxine[1]
Primary Excretion RouteRenal[1]

Table 2: Predicted Comparative Metabolic Profile of Desvenlafaxine vs. This compound

FeatureDesvenlafaxineThis compound (Predicted)Rationale
Primary Metabolic Pathway UGT-mediated glucuronidationUGT-mediated glucuronidation (likely remains primary)Glucuronidation is less susceptible to large isotope effects.
Rate of CYP3A4 Metabolism MinorSlowerKinetic isotope effect on C-D bond cleavage.
Formation of N,O-didesmethylvenlafaxine LowLowerReduced rate of CYP3A4-mediated N-demethylation.
Plasma Half-life (t½) ~11 hoursLongerSlower overall metabolic clearance.
Overall Drug Exposure (AUC) StandardHigherReduced first-pass metabolism and slower clearance.

Experimental Protocols

To empirically determine the metabolic profile of this compound and compare it to Desvenlafaxine, the following experimental protocols would be employed.

In Vitro Metabolism using Human Liver Microsomes

Objective: To determine the rate of metabolism and identify the metabolites of Desvenlafaxine and this compound.

Methodology:

  • Incubation: Human liver microsomes (0.5 mg/mL protein) are incubated with Desvenlafaxine or this compound (e.g., 1 µM) in a phosphate buffer (pH 7.4) containing MgCl2.

  • Reaction Initiation: The metabolic reaction is initiated by adding an NADPH-regenerating system. For glucuronidation studies, UDPGA is added.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Preparation: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The concentrations of the parent drug and its metabolites are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[7][8]

In Vivo Pharmacokinetic Study in Rodents

Objective: To compare the pharmacokinetic profiles of Desvenlafaxine and this compound in a living organism.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are used.

  • Dosing: A single oral dose of Desvenlafaxine or this compound is administered to separate groups of rats.

  • Blood Sampling: Blood samples are collected via the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

  • Plasma Separation: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • LC-MS/MS Analysis: Plasma concentrations of Desvenlafaxine, this compound, and their respective metabolites are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Parameters such as Cmax, Tmax, AUC, and elimination half-life are calculated using appropriate software.

Mandatory Visualization

Desvenlafaxine Metabolic Pathway Desvenlafaxine Desvenlafaxine UGT UGT Enzymes (Major Pathway) Desvenlafaxine->UGT Glucuronidation CYP3A4 CYP3A4 (Minor Pathway) Desvenlafaxine->CYP3A4 Oxidation (N-demethylation) Glucuronide Desvenlafaxine-O-glucuronide UGT->Glucuronide NODV N,O-didesmethylvenlafaxine CYP3A4->NODV Excretion1 Renal Excretion Glucuronide->Excretion1 Excretion2 Renal Excretion NODV->Excretion2

Caption: Metabolic pathways of Desvenlafaxine.

Comparative Metabolism Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies D_vitro Desvenlafaxine HLM Human Liver Microsomes D_vitro->HLM Dd10_vitro This compound Dd10_vitro->HLM Metabolite_ID_vitro Metabolite Identification (LC-MS/MS) HLM->Metabolite_ID_vitro Kinetics_vitro Metabolic Rate Determination HLM->Kinetics_vitro Comparison Comparative Analysis Metabolite_ID_vitro->Comparison Kinetics_vitro->Comparison D_vivo Desvenlafaxine Rodent Rodent Model D_vivo->Rodent Dd10_vivo This compound Dd10_vivo->Rodent PK_analysis Pharmacokinetic Analysis (Plasma Concentration) Rodent->PK_analysis PK_analysis->Comparison

Caption: Experimental workflow for comparing metabolism.

References

Precision and Accuracy in Desvenlafaxine Quantification: A Comparative Analysis of Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and development, the precise and accurate quantification of drug compounds is paramount for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This guide provides a comparative analysis of various analytical methods for the quantification of desvenlafaxine, a serotonin-norepinephrine reuptake inhibitor. The focus is on inter-day and intra-day precision and accuracy, with supporting experimental data and detailed methodologies to aid researchers in selecting the most suitable approach for their needs.

Quantitative Performance Data

The performance of different analytical methods for desvenlafaxine quantification is summarized below. The primary techniques highlighted are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with UV detection.

MethodMatrixConcentration Range (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)
LC-ESI-MS/MS [1][2]Human Plasma1.001–400.3520.7–5.51.9–6.895.3–107.493.4–99.5
RP-HPLC [3]Human Spiked Plasma10–150 (µg/mL)0.275–0.4130.327–0.69299.613–99.9299.600–101.88
Stability-Indicating HPLC [4]Bulk and Pharmaceutical Preparation5-100 (µg/mL)0.291-1.8140.33-0.91899.45-101.4099.01-100.59

Key Observations:

  • LC-MS/MS methods generally offer higher sensitivity, allowing for quantification at lower concentration ranges (ng/mL) which is crucial for pharmacokinetic studies in biological matrices.[1][2]

  • HPLC methods demonstrate excellent precision and accuracy at higher concentration ranges (µg/mL) and are well-suited for the analysis of bulk drug and pharmaceutical formulations.[3][4]

Experimental Protocols

A detailed understanding of the experimental methodologies is essential for replicating and validating these findings.

LC-ESI-MS/MS Method for Desvenlafaxine in Human Plasma[1][2]

This method is designed for the sensitive quantification of desvenlafaxine in a biological matrix.

  • Sample Preparation: Liquid-liquid extraction is employed to isolate desvenlafaxine and the internal standard (desvenlafaxine d6) from human plasma.

  • Chromatography:

    • Column: Thermo-BDS hypersil C8 (50 × 4.6 mm, 3 µm).

    • Mobile Phase: An isocratic mixture of 5 mM ammonium acetate buffer and methanol (20:80, v/v).

    • Flow Rate: 0.80 mL/min.

  • Detection:

    • Instrument: Tandem mass spectrometer with electrospray ionization (ESI) in positive mode.

    • Monitoring: Multiple reaction monitoring (MRM) is used to detect the proton adducts of desvenlafaxine (m/z 264.2/58.1) and its deuterated internal standard (m/z 270.2/64.1).

RP-HPLC Method for Desvenlafaxine and Alprazolam in Human Spiked Plasma[3]

This method allows for the simultaneous determination of desvenlafaxine and alprazolam.

  • Sample Preparation: A single-step extraction process is utilized.

  • Chromatography:

    • Column: Hypersil BDS C18 (250 mm × 4.6 mm, 5 μm).

    • Mobile Phase: An isocratic mixture of acetonitrile and 0.02M KH2PO4 buffer (65:35) with 0.1% Trifluoroacetic acid (TFA), adjusted to pH 4.00.

    • Flow Rate: 1.00 mL/min.

  • Detection:

    • Instrument: HPLC with a UV detector.

    • Wavelength: 230 nm.

Stability-Indicating HPLC Method for Desvenlafaxine[4]

This method is developed to analyze desvenlafaxine in the presence of its degradation products.

  • Chromatography:

    • Column: Discovery C18.

    • Mobile Phase: An isocratic mixture of acetonitrile and phosphate buffer pH 3.8 (50:50 v/v).

    • Flow Rate: 0.7 mL/min.

  • Detection:

    • Instrument: HPLC with a UV detector.

    • Wavelength: 229 nm.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the quantification of desvenlafaxine using a chromatography-based method.

Desvenlafaxine_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Biological or Pharmaceutical Sample InternalStandard Addition of Internal Standard Sample->InternalStandard Extraction Extraction (e.g., LLE, SPE) Injection Inject into LC System Extraction->Injection InternalStandard->Extraction Separation Chromatographic Separation (e.g., C18 Column) Injection->Separation Detection Detection (e.g., MS/MS or UV) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Quantification Calibration->Quantification

Caption: Generalized workflow for desvenlafaxine quantification.

References

Generic Desvenlafaxine Products Demonstrate Bioequivalence to Reference Drug

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of multiple bioequivalence studies reveals that various generic desvenlafaxine products meet the stringent regulatory requirements for bioequivalence when compared to the reference product, Pristiq®. These studies, conducted in healthy adult volunteers under both fasting and fed conditions, demonstrate that the rate and extent of absorption of the generic formulations are comparable to the innovator drug, ensuring therapeutic equivalence.

The bioequivalence of generic desvenlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI) indicated for the treatment of major depressive disorder, is established by comparing key pharmacokinetic parameters.[1][2] These parameters, including the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), are assessed to ensure that any differences between the generic and reference products are not clinically significant.[3] Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict criteria for these comparisons, requiring the 90% confidence interval (CI) for the ratio of the geometric means of Cmax and AUC to fall within the range of 80% to 125%.[1][4]

Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters from several bioequivalence studies comparing generic desvenlafaxine formulations to the reference product, Pristiq®. These studies consistently demonstrate that the 90% confidence intervals for the geometric mean ratios of Cmax and AUC fall within the acceptable range for bioequivalence.

Table 1: Bioequivalence of Desvenlafaxine 50 mg Extended-Release Tablets under Fasting Conditions

Study / Generic ManufacturerParameterTest Product (Generic) Mean ± SDReference Product (Pristiq®) Mean ± SDGeometric Mean Ratio (90% CI)Conclusion
Tecnoquímicas S.A.[1]Cmax (ng/mL)215.8 ± SD not reported196.9 ± SD not reported109.61% (103.58% - 113.63%)Bioequivalent
AUC0-t (ng·h/mL)3849.6 ± SD not reported3605.4 ± SD not reported104.68% (97.96% - 111.39%)Bioequivalent
SUN Pharma[4]Cmax (ng/mL)Data not specifiedData not specifiedWithin 80-125%Bioequivalent
AUC (ng·h/mL)Data not specifiedData not specifiedWithin 80-125%Bioequivalent
Alembic Pharmaceuticals[5]Cmax (ng/mL)Data not specifiedData not specifiedWithin 80-125%Bioequivalent
AUC (ng·h/mL)Data not specifiedData not specifiedWithin 80-125%Bioequivalent

Table 2: Bioequivalence of Desvenlafaxine 100 mg Extended-Release Tablets under Fasting and Fed Conditions

Study / Generic ManufacturerConditionParameterTest Product (Generic) Mean ± SDReference Product (Pristiq®) Mean ± SDGeometric Mean Ratio (90% CI)Conclusion
Zodiac Produtos Farmacêuticos S.A.[2]FastingCmax (ng/mL)Data not specifiedData not specified101.45% (94.62% - 108.77%)Bioequivalent
AUC0-t (ng·h/mL)Data not specifiedData not specified104.96% (100.24% - 109.89%)Bioequivalent
FedCmax (ng/mL)Data not specifiedData not specified110.24% (104.46% - 116.34%)Bioequivalent
AUC0-t (ng·h/mL)Data not specifiedData not specified104.44% (99.97% - 109.11%)Bioequivalent
SUN Pharma[4]FastingCmax (ng/mL)Data not specifiedData not specifiedWithin 80-125%Bioequivalent
AUC (ng·h/mL)Data not specifiedData not specifiedWithin 80-125%Bioequivalent

Experimental Protocols

The bioequivalence of generic desvenlafaxine products is typically established through randomized, open-label, two-period, two-sequence, single-dose, crossover studies in healthy adult volunteers.

Study Design: A standard crossover design is employed where subjects receive a single dose of both the test (generic) and reference (Pristiq®) products in a randomized sequence, separated by a washout period of at least 8 days to ensure complete elimination of the drug from the body.[1] Studies are conducted under both fasting and fed conditions to assess the effect of food on drug absorption.[2]

Subject Population: Healthy adult male and non-pregnant, non-lactating female volunteers are enrolled in these studies.[2][6] The number of subjects is typically sufficient to provide adequate statistical power, often ranging from 24 to 50 participants.[1][4]

Drug Administration and Blood Sampling: A single oral dose of the desvenlafaxine extended-release tablet (e.g., 50 mg or 100 mg) is administered.[1][2] Serial blood samples are collected at predefined time points over a period of 48 to 72 hours post-dose to characterize the plasma concentration-time profile of desvenlafaxine.[1][6]

Analytical Method: Plasma concentrations of desvenlafaxine are determined using validated high-performance liquid chromatography (HPLC) with UV detection or, more commonly, ultra-performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS).[1][7] These methods are highly sensitive and specific for the quantification of desvenlafaxine in biological matrices.

Pharmacokinetic and Statistical Analysis: Pharmacokinetic parameters, including Cmax, AUC0-t (area under the curve from time zero to the last measurable concentration), and AUC0-∞ (area under the curve extrapolated to infinity), are calculated from the plasma concentration-time data using non-compartmental methods.[7] To establish bioequivalence, the 90% confidence intervals for the geometric mean ratios of the log-transformed Cmax and AUC values for the test and reference products must be contained within the 80-125% acceptance range.[1][2] An analysis of variance (ANOVA) is typically used to assess the effects of formulation, period, sequence, and subject.[1]

Signaling Pathway and Experimental Workflow

Desvenlafaxine's mechanism of action involves the inhibition of serotonin and norepinephrine reuptake in the synaptic cleft.[1] This action increases the levels of these neurotransmitters, which are crucial for mood regulation.

cluster_pathway Desvenlafaxine Mechanism of Action Presynaptic Presynaptic Neuron SynapticCleft Synaptic Cleft Presynaptic->SynapticCleft Release of 5-HT & NE Postsynaptic Postsynaptic Neuron SynapticCleft->Postsynaptic Receptor Binding SERT SERT SynapticCleft->SERT Reuptake NET NET SynapticCleft->NET Reuptake Serotonin Serotonin (5-HT) Norepinephrine Norepinephrine (NE) Desvenlafaxine Desvenlafaxine Desvenlafaxine->SERT Inhibits Desvenlafaxine->NET Inhibits

Caption: Desvenlafaxine's mechanism of action in the synaptic cleft.

The following diagram illustrates the typical workflow of a bioequivalence study for generic desvenlafaxine.

cluster_workflow Bioequivalence Study Workflow A Protocol Design & Ethics Approval B Subject Screening & Recruitment A->B C Randomization to Treatment Sequence B->C D Period 1: Dosing (Test or Reference) C->D E Serial Blood Sampling D->E F Washout Period E->F G Period 2: Dosing (Crossover) F->G H Serial Blood Sampling G->H I Bioanalytical Sample Analysis (LC-MS/MS) H->I J Pharmacokinetic Parameter Calculation I->J K Statistical Analysis (90% CI) J->K L Bioequivalence Determination K->L

Caption: Typical workflow of a crossover bioequivalence study.

References

A Comparative Analysis of Desvenlafaxine and Other SNRIs for Major Depressive Disorder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and safety of Desvenlafaxine versus other prominent serotonin-norepinephrine reuptake inhibitors (SNRIs), including Venlafaxine, Duloxetine, and Levomilnacipran/Milnacipran. The information presented is collated from a range of clinical trials, meta-analyses, and pharmacological studies to support evidence-based evaluation and research.

Executive Summary

Desvenlafaxine, the major active metabolite of venlafaxine, offers a comparable efficacy profile to other SNRIs in the treatment of major depressive disorder (MDD).[1][2] Its primary distinguishing features lie in its pharmacokinetic profile, which may translate to a more favorable tolerability and a lower potential for drug-drug interactions.[3] Head-to-head and indirect comparisons suggest non-inferiority in efficacy to its parent compound, venlafaxine, and to duloxetine, with some evidence pointing towards a better safety profile, particularly concerning nausea and dizziness.[4]

Data Presentation: Efficacy and Safety Metrics

The following tables summarize key quantitative data from comparative studies, focusing on efficacy outcomes (response and remission rates) and safety/tolerability markers (common adverse events and discontinuation rates).

Table 1: Comparative Efficacy of Desvenlafaxine vs. Other SNRIs

ComparisonPrimary Efficacy MeasureDesvenlafaxine OutcomeComparator OutcomeKey Findings & Citations
Desvenlafaxine vs. Venlafaxine Mean Change in Hamilton Depression Rating Scale (HAM-D17) Score from Baseline-2.81 (pooled weighted mean difference vs. placebo)-2.61 (pooled weighted mean difference vs. placebo)An indirect Bayesian analysis showed no significant difference between the two treatments. Desvenlafaxine was shown to be non-inferior to venlafaxine in terms of efficacy.[1][4][5]
Response Rate (≥50% decrease in HAM-D17)~50% (mean rate in active arms)~52% (mean rate in active arms)No significant difference in response rates was observed in an indirect comparison.[4]
Remission Rate (HAM-D17 score ≤7)Data not consistently reported for direct comparison in meta-analysis.Data not consistently reported for direct comparison in meta-analysis.
Desvenlafaxine vs. Duloxetine Mean Change in HAM-D17 Score from Baseline-15.3 (least-squares mean change)-15.9 (least-squares mean change)Desvenlafaxine was non-inferior to duloxetine in a head-to-head trial.[2]
Response RateNot significantly different in a study not powered for direct comparison.Not significantly different in a study not powered for direct comparison.A study including duloxetine for assay sensitivity found no significant difference in response rates between desvenlafaxine 50 mg/d and placebo.[6]
Remission RateNot significantly different in a study not powered for direct comparison.Not significantly different in a study not powered for direct comparison.A study including duloxetine for assay sensitivity found no significant difference in remission rates between desvenlafaxine 50 mg/d and placebo.[6]
Desvenlafaxine vs. Levomilnacipran User Ratings on Drugs.com (out of 10)6.9 (average rating)5.1 (average rating)Direct head-to-head clinical trial data is limited. User ratings suggest a more favorable perception of Desvenlafaxine.[7]
Desvenlafaxine vs. Milnacipran User Ratings on Drugs.com (out of 10)6.9 (average rating)6.7 (average rating)Direct head-to-head clinical trial data is limited. User ratings are comparable.[4]

Table 2: Comparative Safety and Tolerability of Desvenlafaxine vs. Other SNRIs

ComparisonCommon Adverse Events (Incidence)Discontinuation Rate Due to Adverse EventsKey Findings & Citations
Desvenlafaxine vs. Venlafaxine Nausea: Trend in favor of Desvenlafaxine (Risk Difference: -0.07)Trend in favor of Desvenlafaxine (Risk Difference: -0.04)An indirect comparison suggested Desvenlafaxine has an advantage in terms of less nausea.[1][4][5]
Desvenlafaxine vs. Duloxetine Nausea: 27.2% (Desvenlafaxine) vs. 48.8% (Duloxetine)Dizziness: 18.0% (Desvenlafaxine) vs. 28.8% (Duloxetine)Not significantly different in a non-inferiority trial.Desvenlafaxine had a lower incidence of nausea and dizziness in a head-to-head trial.[2]
Desvenlafaxine vs. Levomilnacipran Nausea: 13.7% (Desvenlafaxine) vs. 19.7% (Levomilnacipran)Anxiety: 12.6% (Desvenlafaxine) vs. 12.7% (Levomilnacipran)Headaches: 8.7% (Desvenlafaxine) vs. 10.3% (Levomilnacipran)Data from direct comparative trials is limited.User-reported side effects suggest a generally similar profile for common adverse events.[7]
Desvenlafaxine vs. Milnacipran Nausea: 13.7% (Desvenlafaxine) vs. 21.0% (Milnacipran)Sweating: Data not directly comparable from user reports.Data from direct comparative trials is limited.User-reported side effects suggest a higher incidence of nausea with Milnacipran.[4]

Experimental Protocols

Detailed methodologies are crucial for the critical appraisal of clinical trial data. Below are summarized protocols for key comparative studies.

Indirect Comparison of Desvenlafaxine and Venlafaxine (Meta-Analysis)
  • Study Design: A systematic literature search was conducted to identify all placebo-controlled studies of desvenlafaxine and venlafaxine in the treatment of major depression. Standard and Bayesian methods were used for indirect comparisons.

  • Inclusion Criteria: Placebo-controlled, randomized trials of desvenlafaxine or venlafaxine in adults with MDD.

  • Primary Efficacy Outcome: Mean change from baseline in the 17-item Hamilton Rating Scale for Depression (HAM-D17) score.

  • Safety and Tolerability Assessment: Evaluation of reported adverse events, including specific rates for nausea and discontinuation due to adverse events.

  • Statistical Analysis: A mixed model repeated measures (MMRM) analysis for the pooled weighted mean difference and an indirect Bayesian analysis adjusted for baseline HAM-D17 scores.[4]

Head-to-Head Non-Inferiority Trial of Desvenlafaxine vs. Duloxetine
  • Study Design: A multicenter, randomized, double-blind, duloxetine-controlled, non-inferiority trial.

  • Participants: 420 adult patients with moderate-to-severe MDD were randomized (1:1) to receive either desvenlafaxine extended-release (XL) 50 mg once daily or duloxetine 60 mg once daily.

  • Primary Endpoint: Change from baseline to 8 weeks in the HAM-D17 total score. The non-inferiority margin was set at 2.2.

  • Secondary Endpoints and Safety: Evaluation of other efficacy measures and treatment-emergent adverse events (TEAEs).

  • Statistical Analysis: The primary endpoint was evaluated using a non-inferiority comparison of the least-squares mean change in HAM-D17 total score.[2]

Mandatory Visualization

Signaling Pathway of Serotonin-Norepinephrine Reuptake Inhibitors

The primary mechanism of action for SNRIs involves the inhibition of serotonin (SERT) and norepinephrine (NET) transporters. This leads to an increase in the synaptic concentrations of these neurotransmitters, which is thought to underlie their antidepressant effects. Chronic treatment can also lead to downstream changes, including alterations in the expression of Brain-Derived Neurotrophic Factor (BDNF), which plays a role in neuronal plasticity and survival.

SNRI_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SNRI SNRI SERT SERT SNRI->SERT Inhibits NET NET SNRI->NET Inhibits 5-HT_Vesicle Serotonin Vesicle Synaptic_Cleft_5HT Increased Serotonin (5-HT) 5-HT_Vesicle->Synaptic_Cleft_5HT Release NE_Vesicle Norepinephrine Vesicle Synaptic_Cleft_NE Increased Norepinephrine (NE) NE_Vesicle->Synaptic_Cleft_NE Release Synaptic_Cleft_5HT->SERT Reuptake 5-HT_Receptor 5-HT Receptors Synaptic_Cleft_5HT->5-HT_Receptor Synaptic_Cleft_NE->NET Reuptake NE_Receptor NE Receptors Synaptic_Cleft_NE->NE_Receptor Signaling_Cascades Intracellular Signaling Cascades 5-HT_Receptor->Signaling_Cascades NE_Receptor->Signaling_Cascades Gene_Expression Altered Gene Expression Signaling_Cascades->Gene_Expression BDNF Increased BDNF Expression Gene_Expression->BDNF Neuronal_Plasticity Enhanced Neuronal Plasticity & Survival BDNF->Neuronal_Plasticity Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase (e.g., 8 weeks) cluster_assessment Assessment cluster_analysis Data Analysis Inclusion_Criteria Inclusion Criteria Met (e.g., MDD diagnosis, HAM-D ≥ 20) Exclusion_Criteria Exclusion Criteria Not Met Inclusion_Criteria->Exclusion_Criteria Informed_Consent Informed Consent Obtained Exclusion_Criteria->Informed_Consent Randomization Randomization (1:1:1) Informed_Consent->Randomization Group_A Desvenlafaxine Randomization->Group_A Group_B Comparator SNRI Randomization->Group_B Group_C Placebo Randomization->Group_C Efficacy_Assessment Efficacy Assessment (e.g., HAM-D17, MADRS) Group_A->Efficacy_Assessment Safety_Assessment Safety Assessment (Adverse Events, Vitals) Group_A->Safety_Assessment Group_B->Efficacy_Assessment Group_B->Safety_Assessment Group_C->Efficacy_Assessment Group_C->Safety_Assessment Statistical_Analysis Statistical Analysis (e.g., MMRM, ANCOVA) Efficacy_Assessment->Statistical_Analysis Safety_Assessment->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

References

A Comparative Guide to Analytical Methods for the Determination of Desvenlafaxine: Linearity and Range

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantitative determination of Desvenlafaxine, a selective serotonin and norepinephrine reuptake inhibitor. The focus is on the critical validation parameters of linearity and range, offering a valuable resource for method selection and development in pharmaceutical analysis.

Comparative Analysis of Linearity and Range

The selection of an appropriate analytical method is paramount for accurate and reliable quantification of Desvenlafaxine in bulk drug, pharmaceutical formulations, and biological matrices. High-Performance Liquid Chromatography (HPLC) coupled with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry are the most commonly employed techniques. Each method offers a distinct linearity range, sensitivity, and applicability, as summarized in the table below.

Analytical MethodMatrixLinearity RangeCorrelation Coefficient (r²)Reference
RP-HPLC-UV Bulk and Tablet Dosage Form60 - 140 µg/mL0.999[1]
Bulk and Pharmaceutical Preparation5 - 100 µg/mL0.9999[2]
Tablet Formulations20 - 160 µg/mL0.999[3]
Bulk Drug10 - 80 µg/mLNot Specified[4]
Human Spiked Plasma10 - 150 µg/mL0.9983[5]
LC-MS/MS Human Plasma1.001 - 400.352 ng/mL≥0.9994[6][7]
Rabbit Plasma0.5 - 1500 ng/mLNot Specified[8][9]
Human Plasma6 - 600 ng/mLNot Specified[10]
HPTLC Tablet Formulations100 - 500 ng/spot0.999 (peak height)[11]
UV Spectrophotometry Bulk and Solid Dosage Forms10 - 50 µg/mL0.9996 (Method A), 0.9995 (Method B)[12][13]
Pure and Pharmaceutical Dosage Form20 - 100 µg/mL (Method A), 5 - 25 µg/mL (Method B)Not Specified[14]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published and validated methods, offering a foundation for laboratory implementation.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

This method is widely used for routine quality control of Desvenlafaxine in pharmaceutical dosage forms due to its robustness and precision.

  • Chromatographic System: A standard HPLC system equipped with a UV-Vis detector is used.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[2]

  • Mobile Phase: A mixture of a buffer solution (e.g., phosphate buffer pH 3.8) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 50:50 v/v) is used for isocratic elution.[2]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1]

  • Detection Wavelength: Detection is commonly performed at 222 nm or 229 nm.[1][2]

  • Preparation of Standard Solutions: A stock solution of Desvenlafaxine is prepared in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).[2] A series of working standard solutions are then prepared by diluting the stock solution to cover the desired concentration range (e.g., 5-100 µg/mL).[2]

  • Linearity Study: Equal volumes of each working standard solution are injected into the chromatograph. The peak areas are plotted against the corresponding concentrations, and a linear regression analysis is performed to determine the correlation coefficient, slope, and intercept.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical applications, such as pharmacokinetic studies in plasma.

  • Chromatographic System: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source is required.

  • Column: A C8 or C18 column of shorter length and smaller particle size (e.g., 50 mm x 4.6 mm, 3 µm) is often used for faster analysis.[6]

  • Mobile Phase: An isocratic mobile phase consisting of a buffer (e.g., 5 mM ammonium acetate) and an organic solvent (e.g., methanol) in a ratio such as 20:80 (v/v) is typical.[6]

  • Flow Rate: The flow rate is generally around 0.80 mL/min.[6]

  • Mass Spectrometric Detection: Detection is performed in the multiple reaction monitoring (MRM) mode. For Desvenlafaxine, the protonated molecule [M+H]⁺ is monitored for a specific precursor-to-product ion transition (e.g., m/z 264.2 → 58.1).[6]

  • Sample Preparation: A liquid-liquid extraction or solid-phase extraction is typically employed to isolate the analyte from the biological matrix.[6]

  • Linearity Study: Calibration standards are prepared by spiking a known amount of Desvenlafaxine into a blank biological matrix (e.g., human plasma) over the desired concentration range (e.g., 1.001-400.352 ng/mL).[6] The peak area ratios of the analyte to the internal standard are plotted against the nominal concentrations to construct the calibration curve.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC provides a simple, rapid, and cost-effective alternative for the quantification of Desvenlafaxine in pharmaceutical formulations.

  • Stationary Phase: Pre-coated silica gel 60 F254 plates are used as the stationary phase.[11]

  • Mobile Phase: A mixture of organic solvents, such as ethyl acetate, n-hexane, and triethylamine in a specific ratio, is used for development.[11]

  • Sample Application: A specific volume of the standard and sample solutions is applied as bands on the HPTLC plate using an automated applicator.

  • Densitometric Analysis: After development, the plates are dried, and the bands are scanned using a densitometer at a specific wavelength (e.g., 226 nm).[11]

  • Linearity Study: A series of standard solutions of Desvenlafaxine are applied to the plate to cover the specified range (e.g., 100–500 ng/spot).[11] The peak area or peak height is plotted against the concentration to establish the calibration curve.

Visualizing the Workflow and Logic

To further clarify the processes involved in analytical method validation, the following diagrams illustrate a general experimental workflow and the logical relationship in determining linearity and range.

G cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_validation Validation & Analysis A Standard & Sample Preparation D Injection of Standard Solutions A->D B Mobile Phase Preparation C Instrument Setup & Equilibration B->C E Chromatographic Separation C->E D->E F Data Acquisition E->F G Peak Integration & Area Measurement F->G H Linearity Plot Construction G->H I Regression Analysis H->I J Method Validation Assessment I->J

General Experimental Workflow for Analytical Method Validation

G A Define Analyte & Matrix B Prepare a Series of Standard Concentrations A->B C Measure Instrumental Response for Each Standard B->C D Plot Response vs. Concentration C->D E Perform Linear Regression Analysis D->E F Evaluate Correlation Coefficient (r²) E->F G Is r² ≥ 0.99? F->G H Linearity is Established G->H Yes I Re-evaluate Method or Concentration Range G->I No J Define Range as the Interval between Upper & Lower Concentrations of the Linear Plot H->J

Logical Relationship in Linearity and Range Determination

References

A Head-to-Head Clinical Showdown: Desvenlafaxine vs. Sertraline for Major Depressive Disorder

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of two commonly prescribed antidepressants, desvenlafaxine and sertraline, reveals comparable efficacy in treating Major Depressive Disorder (MDD), with nuanced differences in their mechanisms of action. While both drugs demonstrate a significant reduction in depressive symptoms, a detailed analysis of their performance in clinical trials, coupled with an understanding of their distinct signaling pathways, provides critical insights for researchers and drug development professionals.

This guide synthesizes data from a head-to-head clinical trial to provide an objective comparison of desvenlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), and sertraline, a selective serotonin reuptake inhibitor (SSRI). The focus is on efficacy data, experimental protocols, and the underlying molecular mechanisms of each drug.

Efficacy in Clinical Trials: A Quantitative Comparison

A prospective, observational study by Ch et al. (2022) provides key quantitative data on the efficacy of desvenlafaxine and sertraline in patients diagnosed with depressive disorder according to DSM-5 criteria. The study evaluated the severity of depression using the Hamilton Depression Rating Scale (HAM-D) and the Beck Depression Inventory (BDI) before and after a four-week treatment period.[1][2][3][4]

Efficacy MeasureDesvenlafaxine (100 mg/day)Sertraline (50 mg/day)
Baseline HAM-D Score (Mean) 17.1317.69
Post-Treatment HAM-D Score (Mean) 9.548.40
Baseline BDI Score (Mean) 25.6925.81
Post-Treatment BDI Score (Mean) 16.0314.38
Data from Ch et al. (2022). A Comparative Study on Safety and Efficacy of Desvenlafaxine Versus Sertraline in Depression.[1][2][3][4]

Both treatment groups showed a statistically significant improvement in depression scores (p < 0.00001).[1][2][3] While both drugs were effective, sertraline showed a marginally better clinical outcome in this particular study.[1][2][3][4] It is important to note that this study had limitations, including a smaller sample size and a relatively short observation period. The authors recommend larger, randomized comparative clinical trials to establish superior efficacy and tolerability definitively.[1]

Experimental Protocol: A Look at the Methodology

The clinical trial conducted by Ch et al. (2022) provides a framework for understanding the conditions under which these efficacy data were obtained.

Study Design: A prospective, observational study comparing the efficacy and tolerability of desvenlafaxine and sertraline in treating depression. The study was conducted over six months.[1]

Participant Population: The study included 81 physically healthy outpatients between the ages of 18 and 75. All participants were diagnosed with a depressive disorder based on the Diagnostic and Statistical Manual of Mental Disorders, 5th Edition (DSM-5) criteria.[1][2] Exclusion criteria included hypersensitivity to the study drugs, significant suicide risk, depression due to a general medical or neurological condition, pregnancy, and breastfeeding.[1]

Treatment and Dosage: Patients were divided into two groups. The desvenlafaxine group primarily received a dosage of 100 mg per day, while the sertraline group received 50 mg per day.[1][2][3]

Outcome Measures: The primary measures of efficacy were the Hamilton Depression Rating Scale (HAM-D) and the Beck Depression Inventory (BDI), assessed at baseline and after four weeks of treatment.[1][2][3]

Limitations: The authors of the study noted that a significant limitation was the lack of monitoring for adverse effects.[1] Therefore, a direct comparison of the safety and tolerability profiles based on this specific trial is not possible. General safety information indicates that common side effects for desvenlafaxine include nausea, dizziness, insomnia, and dry mouth, while sertraline is commonly associated with nausea, diarrhea, insomnia, and headache.

Unraveling the Mechanisms: Signaling Pathways of Desvenlafaxine and Sertraline

The distinct therapeutic effects of desvenlafaxine and sertraline stem from their different mechanisms of action at the molecular level.

Sertraline: A Selective Serotonin Reuptake Inhibitor (SSRI)

Sertraline's primary mechanism of action is the selective inhibition of the serotonin transporter (SERT), which leads to an increased concentration of serotonin in the synaptic cleft.[5] This enhanced serotonergic neurotransmission is believed to be the cornerstone of its antidepressant effect. Over time, this leads to downstream adaptations, including the downregulation of presynaptic 5-HT1A autoreceptors and an increase in the expression of Brain-Derived Neurotrophic Factor (BDNF).[5] BDNF is a key molecule involved in neurogenesis, synaptic plasticity, and neuronal survival, and its increased expression is thought to contribute to the therapeutic effects of many antidepressants.[6][7][8]

Sertraline_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT Serotonin_Vesicle Serotonin Vesicles SERT->Serotonin_Vesicle Reuptake Serotonin Serotonin Serotonin_Vesicle->Serotonin Release Sertraline Sertraline Sertraline->SERT Inhibits Serotonin_Receptor 5-HT Receptor Serotonin->Serotonin_Receptor Binds Signaling_Cascade Signaling Cascade Serotonin_Receptor->Signaling_Cascade Activates CREB CREB Signaling_Cascade->CREB Activates BDNF_Gene BDNF Gene CREB->BDNF_Gene Promotes Transcription BDNF BDNF BDNF_Gene->BDNF Expression Neuronal Survival Neuronal Survival BDNF->Neuronal Survival Synaptic Plasticity Synaptic Plasticity BDNF->Synaptic Plasticity

Sertraline's mechanism of action.

Desvenlafaxine: A Serotonin-Norepinephrine Reuptake Inhibitor (SNRI)

Desvenlafaxine has a dual mechanism of action, inhibiting the reuptake of both serotonin and norepinephrine by blocking their respective transporters, SERT and the norepinephrine transporter (NET).[9] The increased availability of both neurotransmitters in the synaptic cleft is thought to contribute to its antidepressant effects. The downstream signaling pathways are believed to involve the activation of cyclic AMP (cAMP) and the cAMP response element-binding protein (CREB), which, similar to the effects of sertraline, can lead to changes in gene expression, including that of BDNF.[10][11][12][13][14]

Desvenlafaxine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT Serotonin_Vesicle Serotonin Vesicles SERT->Serotonin_Vesicle Reuptake NET NET Norepinephrine_Vesicle Norepinephrine Vesicles NET->Norepinephrine_Vesicle Reuptake Serotonin Serotonin Serotonin_Vesicle->Serotonin Release Norepinephrine Norepinephrine Norepinephrine_Vesicle->Norepinephrine Release Desvenlafaxine Desvenlafaxine Desvenlafaxine->SERT Inhibits Desvenlafaxine->NET Inhibits Serotonin_Receptor 5-HT Receptor Serotonin->Serotonin_Receptor Binds Norepinephrine_Receptor NE Receptor Norepinephrine->Norepinephrine_Receptor Binds G_Protein G-Protein Serotonin_Receptor->G_Protein Norepinephrine_Receptor->G_Protein Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression Regulates Antidepressant Effect Antidepressant Effect Gene_Expression->Antidepressant Effect

Desvenlafaxine's mechanism of action.

Experimental Workflow: From Patient to Data

The following diagram illustrates the general workflow of a clinical trial comparing desvenlafaxine and sertraline, based on the methodology of the Ch et al. (2022) study.

Experimental_Workflow cluster_recruitment Patient Recruitment cluster_treatment Treatment Phase (4 Weeks) cluster_assessment Assessment cluster_analysis Data Analysis Patient_Pool Pool of Patients with Depressive Symptoms Inclusion_Criteria Inclusion Criteria: - DSM-5 Diagnosis of Depressive Disorder - Age 18-75 years Patient_Pool->Inclusion_Criteria Exclusion_Criteria Exclusion Criteria: - Hypersensitivity - Suicide Risk - Medical/Neurological Cause - Pregnancy/Breastfeeding Eligible_Patients Eligible Patient Cohort Inclusion_Criteria->Eligible_Patients Baseline_Assessment Baseline Assessment: - HAM-D - BDI Eligible_Patients->Baseline_Assessment Randomization Randomization Group_A Group A: Desvenlafaxine (100 mg/day) Randomization->Group_A Group_B Group B: Sertraline (50 mg/day) Randomization->Group_B Post_Treatment_Assessment Post-Treatment Assessment (4 Weeks): - HAM-D - BDI Group_A->Post_Treatment_Assessment Group_B->Post_Treatment_Assessment Baseline_Assessment->Randomization Data_Collection Data Collection Post_Treatment_Assessment->Data_Collection Statistical_Analysis Statistical Analysis (p-value calculation) Data_Collection->Statistical_Analysis Results Comparison of Efficacy Statistical_Analysis->Results

Clinical trial workflow.

Conclusion

The head-to-head comparison of desvenlafaxine and sertraline in a clinical trial setting indicates that both are effective treatments for Major Depressive Disorder. Sertraline demonstrated a slight, though not definitively superior, advantage in the study reviewed. The choice between these two medications in a clinical setting would likely be influenced by factors not captured in this specific efficacy-focused trial, such as patient-specific symptoms, potential for drug interactions, and individual tolerability. For the research and drug development community, the comparable efficacy underscores the importance of exploring the nuanced differences in their mechanisms of action to develop next-generation antidepressants with improved efficacy and safety profiles. Further large-scale, randomized controlled trials that include comprehensive safety and tolerability data are warranted to provide a more complete picture of the comparative profiles of these two important medications.

References

Safety Operating Guide

Proper Disposal of Desvenlafaxine-d10: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of Desvenlafaxine-d10 is critical for laboratory safety and environmental protection. Researchers, scientists, and drug development professionals must adhere to established protocols to mitigate risks associated with this compound. This guide provides essential safety information and a step-by-step operational plan for the proper disposal of this compound in a laboratory setting.

Desvenlafaxine and its deuterated analog, this compound, are classified as harmful if swallowed and can cause skin and serious eye irritation[1][2]. Therefore, appropriate personal protective equipment (PPE), including gloves, and eye and face protection, should be worn when handling this compound[1][2][3]. In the event of accidental exposure, it is crucial to follow the first-aid measures outlined in the Safety Data Sheet (SDS), such as rinsing the skin or eyes with plenty of water and seeking medical attention if symptoms persist[1][2][3][4].

Disposal of this compound must be carried out in accordance with local, regional, national, and international regulations[4][5]. It is imperative to consult your institution's environmental health and safety (EHS) department for specific guidance.

Operational Disposal Plan

The disposal of this compound should be managed as a hazardous waste unless determined otherwise by a qualified professional. The following step-by-step procedure outlines the recommended disposal process for laboratory settings.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: All waste containing this compound, including pure compound, solutions, contaminated labware (e.g., vials, pipette tips, gloves), and personal protective equipment (PPE), must be treated as chemical waste.

  • Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Keep it separate from non-hazardous and biological waste.

Step 2: Containerization and Labeling

  • Select Appropriate Containers: Use chemically resistant, leak-proof containers for collecting this compound waste. Ensure containers are compatible with the waste being collected (e.g., solid or liquid).

  • Label Containers Clearly: Label all waste containers with "Hazardous Waste" and the specific chemical name, "this compound." Include the date accumulation started and any other information required by your institution.

Step 3: Storage

  • Designated Storage Area: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials. The storage area should be clearly marked.

  • Keep Containers Closed: Ensure waste containers are tightly sealed when not in use to prevent spills or volatilization.

Step 4: Disposal

  • Engage a Licensed Waste Hauler: Arrange for the collection and disposal of the hazardous waste through your institution's approved hazardous waste contractor. Do not dispose of this compound down the drain or in the regular trash[6][7].

  • Documentation: Maintain accurate records of the waste generated and disposed of, in accordance with regulatory requirements.

Quantitative Data Summary
Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed.[2][4][5]
Skin IrritationH315Causes skin irritation.[1][2]
Eye IrritationH319Causes serious eye irritation.[1][2]
Respiratory IrritationH335May cause respiratory irritation.[1]

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory environment.

Desvenlafaxine_Disposal_Workflow cluster_0 Step 1: Waste Identification & Segregation cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Disposal A Characterize Waste (Pure compound, solutions, contaminated labware) B Segregate from other waste streams A->B C Use chemically resistant, leak-proof containers A->C D Label with 'Hazardous Waste' and 'this compound' C->D E Store in a designated, secure, and well-ventilated area C->E F Keep containers tightly closed E->F G Arrange for collection by a licensed waste hauler E->G H Maintain disposal records G->H

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Desvenlafaxine-d10

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety protocols and logistical plans for the handling and disposal of Desvenlafaxine-d10, a deuterated analog of the serotonin-norepinephrine reuptake inhibitor, Desvenlafaxine. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel.

Desvenlafaxine and its derivatives are potent pharmaceutical compounds that can be harmful if swallowed, cause skin and serious eye irritation, and are suspected of damaging fertility or an unborn child.[1][2] Therefore, a robust safety framework encompassing engineering controls, personal protective equipment, and strict operational procedures is essential.

Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is critical when handling this compound, especially when dealing with the powder form to prevent dust generation.[1] The following table summarizes the recommended PPE based on hazard classifications.

Hazard ClassificationGHS PictogramRecommended Personal Protective Equipment (PPE)Engineering Controls
Acute Oral Toxicity (Category 4) [1][3]GHS07Chemical-resistant gloves, Lab coat, Safety glasses with side shields.Fume hood or ventilated enclosure.
Skin Corrosion/Irritation (Category 2) [1]GHS07Impervious gloves, Protective clothing.Fume hood or ventilated enclosure.
Serious Eye Damage/Eye Irritation (Category 2A) [1][2]GHS07Tightly fitting safety goggles or a face shield.[1]Fume hood, accessible eye wash station.[1]
Reproductive Toxicity (Category 2) [1]GHS08A full protective suit may be required for extensive handling.Contained systems, local exhaust ventilation.
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3) [1][2]GHS07NIOSH-approved respirator for particulates.Fume hood, HEPA-filtered local exhaust.[1]

Operational Plan for Handling and Weighing

This protocol outlines the safe procedure for weighing this compound and preparing a stock solution.

1. Preparation:

  • Ensure the designated work area, such as a certified chemical fume hood or a ventilated balance enclosure, is clean and free of clutter.

  • Don the required PPE: a lab coat, safety glasses with side shields, and nitrile gloves.[1]

2. Weighing:

  • Place a weigh boat on an analytical balance and tare it.

  • Carefully transfer the required amount of this compound to the weigh boat using a clean spatula, minimizing dust generation.[1]

  • Record the precise weight.

3. Solution Preparation:

  • Gently transfer the weighed powder into a volumetric flask.

  • Rinse the weigh boat and spatula with a small amount of the chosen solvent, transferring the rinse into the flask to ensure a complete transfer of the compound.[1]

  • Add the solvent to the volumetric flask up to the calibration mark.

  • Cap the flask and mix until the solid is completely dissolved.

Disposal Plan

Expired or waste this compound must be disposed of carefully, taking into account all applicable regulations.[4] It is inappropriate to flush this pharmaceutical down the toilet or discard it in the regular trash.[4]

Recommended Disposal Steps:

  • Contact a Licensed Waste Contractor: The most appropriate method is to have the waste pharmaceutical labeled, securely packaged, and transported by a state-licensed medical waste contractor for proper disposal.[4]

  • In-House Deactivation (if contractor is not available):

    • Remove the this compound from its original container.

    • Mix it with an undesirable substance such as used coffee grounds, dirt, or cat litter. This makes the drug less appealing to children and pets and unrecognizable to anyone who might go through the trash.[5][6][7]

    • Place the mixture in a sealable container, such as a resealable plastic bag or an empty can, to prevent leakage.[5][7]

    • Dispose of the sealed container in the household trash.[5]

  • Container Disposal: Before disposing of the original container, scratch out all personal information on the label to protect privacy.[5]

Emergency Spill Response

In the event of a spill, personnel involved in the clean-up must wear appropriate PPE.[8] The primary goals are to contain the spill safely and minimize exposure.

Spill Clean-up Protocol:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Don PPE: Put on appropriate PPE, including gloves, a gown, and eye protection. For larger spills, respiratory protection may be necessary.

  • Containment: Contain the source of the spill if it is safe to do so.[8]

  • Clean-up:

    • For liquid spills, use an absorbent material to collect the spill.[8]

    • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Decontamination: Thoroughly clean the spill area.

  • Disposal: Place all contaminated materials, including absorbent pads and cleaning supplies, into a labeled, sealed container for proper disposal according to the disposal plan.[8]

Below is a logical workflow for handling a chemical spill of this compound.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_PPE Personal Protective Equipment cluster_Containment_Cleanup Containment & Cleanup cluster_Disposal_Reporting Disposal & Reporting Spill_Occurs Spill Occurs Alert_Personnel Alert Personnel & Secure Area Spill_Occurs->Alert_Personnel Assess_Spill Assess Spill Severity Alert_Personnel->Assess_Spill Don_PPE Don Appropriate PPE Assess_Spill->Don_PPE Contain_Spill Contain Spill Don_PPE->Contain_Spill Clean_Spill Clean Spill Area Contain_Spill->Clean_Spill Package_Waste Package & Label Waste Clean_Spill->Package_Waste Dispose_Waste Dispose of Waste Properly Package_Waste->Dispose_Waste Report_Incident Report Incident Dispose_Waste->Report_Incident

Caption: Chemical Spill Response Workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desvenlafaxine-d10
Reactant of Route 2
Reactant of Route 2
Desvenlafaxine-d10

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.